molecular formula C7H16IN B3337677 (Cyclopropylmethyl)trimethylammonium iodide CAS No. 73664-02-5

(Cyclopropylmethyl)trimethylammonium iodide

Cat. No.: B3337677
CAS No.: 73664-02-5
M. Wt: 241.11 g/mol
InChI Key: BEJANMZWXMSYMW-UHFFFAOYSA-M
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Description

(Cyclopropylmethyl)trimethylammonium iodide is a useful research compound. Its molecular formula is C7H16IN and its molecular weight is 241.11 g/mol. The purity is usually 95%.
The exact mass of the compound (Cyclopropylmethyl)trimethylammonium iodide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73510. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Cyclopropylmethyl)trimethylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)trimethylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopropylmethyl(trimethyl)azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H16N.HI/c1-8(2,3)6-7-4-5-7;/h7H,4-6H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJANMZWXMSYMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[N+](C)(C)CC1CC1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90994464
Record name Cyclopropyl-N,N,N-trimethylmethanaminium iodide
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Molecular Weight

241.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73664-02-5
Record name Cyclopropanemethanaminium, N,N,N-trimethyl-, iodide (1:1)
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Record name Ammonium, (cyclopropylmethyl)trimethyl-, iodide
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Record name Cyclopropyl-N,N,N-trimethylmethanaminium iodide
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Record name (cyclopropylmethyl)trimethylammonium iodide
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Foundational & Exploratory

Optimized Synthesis of (Cyclopropylmethyl)trimethylammonium Iodide: A Direct Exhaustive Methylation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of (Cyclopropylmethyl)trimethylammonium iodide (CPTA-I) from cyclopropylmethylamine . The protocol utilizes an exhaustive methylation strategy (quaternization) using methyl iodide (MeI) in a polar aprotic/protic solvent system.

Critical to this synthesis is the preservation of the cyclopropane ring. While cyclopropyl groups are generally robust, they are susceptible to acid-catalyzed ring-opening reactions (homoallylic rearrangement). Therefore, this protocol incorporates a base-scavenging strategy to neutralize the hydroiodic acid (HI) by-product generated during the


 alkylation cascade, ensuring the structural integrity of the final quaternary salt.

Strategic Analysis & Retrosynthesis

The Challenge: Ring Stability vs. Exhaustive Alkylation

The transformation requires the conversion of a primary amine (


) to a quaternary ammonium salt (

).
  • Reaction Type: Menshutkin Reaction / Exhaustive Methylation.

  • Key Risk: The generation of HI during methylation can protonate the cyclopropyl ring, leading to ring-opening to form cyclobutyl or allyl cations.

  • Solution: Use of an inorganic base (

    
     or 
    
    
    
    ) to sequester protons in situ, maintaining a neutral-to-basic pH throughout the reaction.
Mechanistic Pathway

The reaction proceeds via three successive nucleophilic substitutions (


). The amine nitrogen acts as the nucleophile, attacking the electrophilic methyl carbon of methyl iodide.[1]

MethylationPathway cluster_conditions Reaction Environment Start Cyclopropylmethylamine (Primary Amine) Step1 Secondary Amine (+ HI) Start->Step1 + MeI (k1) Step2 Tertiary Amine (+ HI) Step1->Step2 + MeI (k2) Final Quaternary Salt (CPTA-I) Step2->Final + MeI (k3) Base Base (K2CO3) Neutralizes HI

Figure 1: Stepwise


 cascade from primary amine to quaternary ammonium salt.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
Cyclopropylmethylamine 71.121.0Starting Material
Methyl Iodide (MeI) 141.943.5 - 4.0Methylating Agent (Excess)
Potassium Carbonate (

)
138.212.0 - 3.0Acid Scavenger
Methanol (MeOH) 32.04SolventReaction Medium
Diethyl Ether (

)
74.12Anti-solventPrecipitation/Wash
Detailed Methodology
Step 1: Reaction Setup
  • Safety Prep: Perform all operations in a functioning fume hood. Methyl iodide is a neurotoxin and suspected carcinogen. Wear double nitrile gloves.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclopropylmethylamine (10 mmol, 0.71 g) in Methanol (20 mL) .

  • Base Addition: Add anhydrous

    
     (25 mmol, 3.45 g)  to the solution. The base will remain as a suspension.
    
  • Cooling: Cool the mixture to 0°C using an ice bath to control the initial exotherm.

Step 2: Methylation
  • Addition: Add Methyl Iodide (35 mmol, 2.18 mL) dropwise over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir vigorously for 24 hours.

    • Note: A reflux condenser should be attached to prevent loss of volatile MeI (bp 42°C) if the ambient temperature is high, though RT is usually sufficient for exhaustive methylation.

  • Monitoring: Monitor reaction progress via TLC (conditions: MeOH/DCM 1:9) or LC-MS. The starting amine should disappear.[2][3]

Step 3: Work-up & Purification
  • Filtration: Filter the reaction mixture through a celite pad or sintered glass funnel to remove the inorganic salts (

    
     and formed 
    
    
    
    ). Wash the solid residue with a small amount of cold methanol.
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to remove Methanol and excess MeI. A viscous yellow/white oil or solid residue will remain.

  • Precipitation (Recrystallization):

    • Redissolve the residue in a minimum amount of warm Ethanol or Methanol (approx 2-3 mL).

    • Add cold Diethyl Ether (20-30 mL) dropwise with stirring to induce precipitation of the quaternary salt.

    • Cool at 4°C for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold Diethyl Ether (

    
     mL), and dry under high vacuum to remove trace solvents.
    

Workflow Setup Dissolve Amine in MeOH Add K2CO3 Cool to 0°C AddMeI Add MeI Dropwise Stir 24h @ RT Setup->AddMeI Filter Filter Inorganic Salts (Remove K2CO3/KI) AddMeI->Filter Evap Evaporate Solvent (Rotovap) Filter->Evap Precip Recrystallize/Precipitate (MeOH + Et2O) Evap->Precip Dry Vacuum Dry Yield: White Solid Precip->Dry

Figure 2: Operational workflow for the isolation of CPTA-I.

Characterization & Data Validation

The resulting product, (Cyclopropylmethyl)trimethylammonium iodide , should be a white, hygroscopic crystalline solid.

Expected NMR Data

The quaternary ammonium group exerts a strong deshielding effect. The symmetry of the trimethyl group results in a distinct singlet.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

0.40 – 0.50Multiplet2HCyclopropyl Ring (

)

0.70 – 0.80Multiplet2HCyclopropyl Ring (

)

1.10 – 1.25Multiplet1HCyclopropyl Methine (

)

3.15 – 3.25Singlet9H


3.30 – 3.40Doublet2H

-Cyclopropyl

~53.0Singlet3C


~70.0Singlet1C


~6.0Singlet1CCyclopropyl Methine

~4.5Singlet2CCyclopropyl Ring (

)

Note: Chemical shifts may vary slightly depending on solvent (DMSO-


 vs 

).
Troubleshooting Common Issues
  • Incomplete Methylation: If LC-MS shows tertiary amine (

    
    ), re-dissolve crude in MeOH, add 1.0 eq MeI and 1.0 eq Base, and reflux for 4 hours.
    
  • Oiling Out: If the product oils out upon ether addition, scratch the glass with a spatula or add a seed crystal. Alternatively, use Acetone instead of Ether for precipitation.

  • Yellow Coloration: Indicates free Iodine (

    
    ). Wash the solid with a small amount of cold acetone or recrystallize again.
    

Safety & Handling

  • Methyl Iodide: Highly toxic, volatile, and alkylating agent. Use only in a hood. Decontaminate glassware with 10% aqueous ammonia or sodium thiosulfate.

  • Quaternary Salts: Generally biologically active (cholinomimetics). Handle with care to avoid dust inhalation.

References

  • Exhaustive Methylation Mechanism

    • Title: Exhaustive Methylation and Hofmann Elimination.[2][3][4]

    • Source: Vaia.com / Organic Chemistry Core.
    • URL:[Link]

  • General Quaternization Protocol (Analogous Systems)

    • Title: Synthesis of [1-methyl-3-(2,6,6-trimethylcyclohexyl)propyl]trimethylammonium iodide.[5]

    • Source: PrepChem.com.
    • URL:[Link]

  • Cyclopropylmethylamine Properties & Handling

    • Title: Cyclopropylmethylamine Product Information.[6][7][8]

    • Source: TCI Chemicals.
  • Quaternary Ammonium Salt Characterization (NMR Trends)

    • Title: Investigating Tertiary Amine Alkyl
    • Source: ResearchG
    • URL:[Link][9]

Sources

(Cyclopropylmethyl)trimethylammonium Iodide (CAS 73664-02-5): Physicochemical Properties, Synthesis, and Applications in Hybrid Perovskites

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Historically categorized as a standard quaternary ammonium building block, (cyclopropylmethyl)trimethylammonium iodide (CAS 73664-02-5) has recently emerged as a highly specialized organic cation precursor in the field of advanced materials. In contemporary research, this compound is leveraged to synthesize Organic-Inorganic Hybrid Perovskites (OIHPs) that exhibit temperature-dependent dielectric switching and tunable optoelectronic properties .

The core utility of this molecule lies in its structural duality: the rigid cyclopropyl ring combined with a flexible methyl linker allows the [C7H16N]+ cation to undergo distinct thermal order-disorder transitions when confined within a lead-halide inorganic framework. This whitepaper details the compound's physicochemical properties, outlines a self-validating synthesis protocol, and explores its cutting-edge application in halogen-engineered perovskite semiconductors.

Physicochemical Profiling and Structural Causality

The physical and chemical properties of (cyclopropylmethyl)trimethylammonium iodide dictate its behavior both in solution during synthesis and in the solid state within crystal lattices. The bulky nature of the quaternary ammonium headgroup prevents dense packing, which is a critical prerequisite for creating the free volume necessary for dynamic cation rotation in perovskite structures.

Table 1: Core Physicochemical Properties
PropertyValueStructural Implication
CAS Number 73664-02-5Standard registry identifier.
Molecular Formula C₇H₁₆INProvides the +1 charge required for perovskite A-site substitution.
Molecular Weight 241.11 g/mol High mass relative to simple amines; increases lattice density.
Exact Mass 241.0327 DaUsed for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Acceptors 1 (Iodide ion)Facilitates solubility in polar aprotic solvents (e.g., DMF, MeCN).
Rotatable Bonds 2Enables the thermal order-disorder transitions critical for dielectric switching.
Stereochemistry AchiralPrevents the formation of diastereomeric domains during crystallization.

Synthesis Methodology: Exhaustive Methylation

The synthesis of (cyclopropylmethyl)trimethylammonium iodide is achieved via the exhaustive methylation of cyclopropylmethanamine.

Causality in Experimental Design: Converting a primary amine to a quaternary ammonium salt requires three equivalents of an alkylating agent. The first two substitutions generate hydroiodic acid (HI) as a byproduct. If left unneutralized, HI will protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction. Therefore, an acid scavenger (K₂CO₃) is mandatory. Furthermore, because methyl iodide (MeI) is highly volatile (boiling point 42 °C) and the initial alkylation is highly exothermic, the reaction must be initiated at 0 °C to prevent thermal runaway and reagent loss.

Protocol 1: Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 1.0 equivalent of cyclopropylmethanamine in anhydrous acetonitrile (MeCN) under an inert nitrogen atmosphere. Add 2.5 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).

  • Alkylation Initiation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 3.5 to 4.0 equivalents of Methyl Iodide (MeI) over 30 minutes to control the exothermic primary and secondary methylation steps.

  • Quaternization (Reflux): Remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 60 °C). The final methylation (tertiary to quaternary) is sterically hindered and requires thermal energy to reach completion. Maintain reflux for 12–16 hours.

  • Filtration: Cool the mixture to room temperature and filter off the inorganic salts (KI and unreacted K₂CO₃) through a Celite pad.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid using a mixture of hot ethanol and diethyl ether to precipitate the pure quaternary ammonium iodide.

  • Validation System: Confirm complete quaternization via ¹H NMR (in DMSO-d₆). The protocol is validated when the primary amine protons disappear entirely, and a strong, integrated singlet appears at ~3.1 ppm, corresponding to the nine equivalent protons of the N(CH₃)₃ group.

Synthesis_Workflow A Cyclopropylmethanamine (Starting Material) D Exhaustive Methylation (0 °C to Reflux) A->D B Methyl Iodide (MeI) (>3.5 eq, Alkylating Agent) B->D C K2CO3 in MeCN (Acid Scavenger & Solvent) C->D E Filtration & Concentration (Remove Inorganic Salts) D->E SN2 Quaternization F Recrystallization (EtOH / Diethyl Ether) E->F Crude Product G (Cyclopropylmethyl)trimethylammonium Iodide (Pure Product, CAS: 73664-02-5) F->G High Purity Yield

Caption: Workflow for the exhaustive methylation synthesis of CAS 73664-02-5.

Advanced Applications: Halogen Engineering in OIHPs

Recent breakthroughs have utilized (cyclopropylmethyl)trimethylammonium iodide to synthesize novel 1D/2D perovskites, specifically [C7H16N]PbI3 and its bromine analog [C7H16N]PbBr3.

The Mechanism of Dielectric Switching: At low temperatures, the [C7H16N]+ cations are locked in a rigid, ordered state within the inorganic lead-halide cage, resulting in a low dielectric permittivity ("OFF" state). As thermal energy increases, the flexible cyclopropylmethyl groups overcome the rotational energy barrier, transitioning into a dynamically disordered state. This movement creates a massive dipole fluctuation, triggering a sharp increase in the material's dielectric constant ("ON" state).

Causality in Halogen Engineering: Substituting the iodide in the inorganic framework with bromide shrinks the volume of the [PbX3]- cage. This increased steric confinement restricts the organic cation, requiring more thermal energy to trigger the order-disorder transition. Consequently, the phase transition temperature (Tc) shifts upward by 26 K.

Table 2: Halogen Engineering Effects on [C7H16N]PbX3 Perovskites
Perovskite CompoundHalogen (X)Phase Transition Temp (Tc)Band Gap (eV)Dielectric State at RT
[C7H16N]PbI3Iodine (I)~253 K2.67 eVHigh (ON)
[C7H16N]PbBr3Bromine (Br)~279 K3.22 eVHigh (ON)

Experimental Workflow: OIHP Crystal Growth

To harness the dielectric properties of these materials, the perovskite must be grown as a highly ordered single crystal.

Causality in Experimental Design: Rapid precipitation methods (like anti-solvent dripping) yield polycrystalline powders with high grain-boundary defect densities. These defects pin the organic cations, suppressing the order-disorder transition. A slow temperature-lowering method is required to maintain thermodynamic equilibrium, allowing the bulky [C7H16N]+ cations to orient perfectly within the growing inorganic lattice.

Protocol 2: Growth of [C7H16N]PbI3 Single Crystals
  • Precursor Solution: In a glass vial, dissolve equimolar amounts (1.0 mmol) of (cyclopropylmethyl)trimethylammonium iodide and Lead(II) iodide (PbI₂) in 5.0 mL of concentrated hydroiodic acid (HI) or anhydrous Dimethylformamide (DMF).

  • Dissolution: Heat the sealed vial to 80 °C under continuous magnetic stirring until a clear, homogeneous solution is achieved. Filter the hot solution through a 0.22 μm PTFE syringe filter to remove nucleation-inducing particulates.

  • Controlled Crystallization: Place the vial in a programmable temperature-controlled oven. Reduce the temperature from 80 °C to room temperature at a strictly controlled rate of 1.0 °C per day to induce slow supersaturation.

  • Harvesting: Once distinct macroscopic crystals have formed at the bottom of the vial, carefully decant the mother liquor. Wash the crystals rapidly with anhydrous diethyl ether to remove residual solvent and dry under vacuum.

  • Validation System: Perform Differential Scanning Calorimetry (DSC) on a small crystal sample. The protocol is validated by the presence of a sharp, reversible endothermic peak at ~253 K during the heating cycle, confirming the structural integrity of the order-disorder phase transition.

Phase_Transition A Low-T Phase (Ordered) [C7H16N]PbX3 C Dielectric 'OFF' State Low Permittivity A->C E Thermal Energy (Tc) X=I (253 K) | X=Br (279 K) A->E Heating B High-T Phase (Disordered) [C7H16N]PbX3 B->A Cooling (Reversible) D Dielectric 'ON' State High Permittivity B->D E->B Cation Rotation

Caption: Mechanism of temperature-driven dielectric switching in[C7H16N]PbX3 perovskites.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 52009, (Cyclopropylmethyl)trimethylammonium iodide." PubChem,[Link]

  • Teri, Gele, et al. "Halogen engineering of organic-inorganic hybrid perovskites with nonlinear optical, fluorescence properties and phase transition.

Technical Guide: 1H NMR Characterization of (Cyclopropylmethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the 1H NMR characterization of (Cyclopropylmethyl)trimethylammonium iodide , a critical mechanistic probe often utilized as a "radical clock" in physical organic chemistry.

Executive Summary

(Cyclopropylmethyl)trimethylammonium iodide is a quaternary ammonium salt primarily employed as a kinetic probe (radical clock) to detect single-electron transfer (SET) mechanisms. Its utility relies on the rapid ring-opening of the cyclopropylcarbinyl radical to the homoallyl radical (


).

Precise NMR characterization is essential not only for purity assessment but to ensure the integrity of the strained cyclopropyl ring, which is susceptible to acid-catalyzed ring opening during improper storage or synthesis. This guide provides a self-validating protocol for assigning the 1H NMR spectrum, distinguishing the intact probe from its ring-opened impurities.

Sample Preparation & Experimental Protocol

Solvent Selection Strategy

As a quaternary ammonium iodide, this compound is an ionic salt with high polarity.

  • Primary Choice: Deuterium Oxide (

    
    ). 
    
    • Reasoning: Provides excellent solubility and a clean baseline in the aliphatic region. It eliminates exchangeable proton signals (though none are present in the cation, moisture in the hygroscopic iodide salt can obscure peaks in organic solvents).

    • Reference: Use 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) as the internal standard (

      
       ppm), as TMS is insoluble in 
      
      
      
      .
  • Secondary Choice: DMSO-

    
    . 
    
    • Reasoning: Used if the sample must be recovered or if investigating specific ion-pairing effects.

    • Caution: The residual water peak in DMSO (

      
       ppm) often overlaps with the critical methylene bridge signal of this compound.
      
Preparation Workflow
  • Weighing: Weigh 10–15 mg of the iodide salt into a clean vial. Note: The compound is hygroscopic; minimize exposure to air.

  • Dissolution: Add 0.6 mL of

    
     (containing 0.05% TSP).
    
  • Homogenization: Vortex until the solution is clear. Any turbidity suggests contamination with non-polar ring-opened dienes or iodine (

    
    ).
    
  • Acquisition: Standard 1D proton parameters (pulse angle

    
    , relaxation delay 
    
    
    
    to allow relaxation of the methyl protons).

Spectral Analysis & Assignment

The 1H NMR spectrum of (Cyclopropylmethyl)trimethylammonium iodide is characterized by four distinct regions. The assignments below are based on


 solvent conditions.
Quantitative Data Summary

| Chemical Shift (


, ppm) | Multiplicity | Integration | Coupling (

, Hz) | Assignment | Structural Fragment

Advanced Mass Spectrometry Analysis of Quaternary Ammonium Salts: Mechanistic Pathways and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary ammonium salts (QAS), encompassing a diverse range of compounds from endogenous metabolites (e.g., carnitines) to industrial biocides (e.g., benzalkonium chlorides), present unique analytical challenges and opportunities. Due to their permanent positive charge, QAS exhibit exceptional ionization efficiency in mass spectrometry (MS). However, their amphiphilic nature and lack of a mobile proton necessitate specialized chromatographic strategies and a deep understanding of gas-phase fragmentation mechanics. This whitepaper elucidates the causality behind QAS ionization, details their distinct collision-induced dissociation (CID) pathways, and provides a validated, self-correcting LC-MS/MS protocol for their quantification.

The Physics of QAS Ionization: ESI vs. MALDI

The defining structural feature of a quaternary ammonium compound is a central nitrogen atom covalently bonded to four alkyl or aryl groups, resulting in a permanent cationic charge (


)[1]. This pre-ionized state dictates their behavior across different MS ion sources.

Electrospray Ionization (ESI): In ESI positive mode (ESI+), QAS demonstrate near-perfect ionization efficiency. Because the molecules already exist as cations in solution, the primary energy barrier in ESI—the conversion of neutral molecules to gas-phase ions via protonation—is bypassed. This allows for ultra-sensitive detection, often reaching attomolar limits[2].

Matrix-Assisted Laser Desorption/Ionization (MALDI): When analyzed via MALDI-TOF MS, QAS exhibit a profound phenomenon known as the Matrix Suppression Effect (MSE) and Analyte Suppression Effect (ASE)[3]. According to the cluster ionization model, MALDI ions are initially formed from charged matrix/analyte clusters. Because QAS possess a permanent charge, they aggressively outcompete matrix molecules for the limited net charges available within the expanding MALDI plume[4]. Consequently, the presence of QAS heavily suppresses the ionization of the matrix and other co-eluting analytes, yielding exceptionally clean QAS spectra but complicating multiplexed quantitative assays.

Gas-Phase Fragmentation Mechanics

The structural characterization of QAS relies heavily on tandem mass spectrometry (MS/MS). Because QAS lack a mobile proton, their initial fragmentation cannot proceed via standard charge-directed (ChD) mechanisms common to protonated peptides. Instead, they undergo specific charge-remote (ChR) or elimination pathways[5].

The Hofmann Elimination Pathway

During Collision-Induced Dissociation (CID), the fixed positive charge on the nitrogen strongly polarizes adjacent carbon-hydrogen bonds. When subjected to collisional activation, the molecule undergoes a gas-phase Hofmann elimination: a


-hydrogen is abstracted, leading to the expulsion of a neutral alkene[5].
Crucially, this elimination leaves behind a protonated tertiary amine. The newly formed proton is highly mobile, effectively converting a Charge-Remote (ChR) system into a Charge-Directed (ChD) system, which then drives secondary fragmentation along the molecular backbone[5].
Inductive Cleavage in Benzalkonium Chlorides (BACs)

For aromatic QAS like Benzalkonium chlorides, inductive cleavage dominates over Hofmann elimination. The electron-withdrawing nature of the


 center weakens the benzyl-nitrogen bond. Upon CID, heterolytic cleavage occurs, resulting in the neutral loss of the alkylamine chain and the formation of a highly stable benzyl cation (

91), which rapidly rearranges into a tropylium ion[6][7]. Alternatively, the loss of toluene yields an immonium ion (

58)[6].

G Precursor Quaternary Ammonium Cation [M]+ (Permanent Charge) CID Collision-Induced Dissociation Precursor->CID Path1 Hofmann Elimination (Neutral Alkene Loss) CID->Path1 β-hydrogen abstraction Path2 Inductive Cleavage (Neutral Amine/Radical Loss) CID->Path2 C-N bond cleavage Prod1 Protonated Tertiary Amine (Mobile Proton Generated) Path1->Prod1 Charge-Directed (ChD) Prod2 Alkyl/Benzyl Cation (e.g., m/z 91 Tropylium) Path2->Prod2 Charge-Remote (ChR)

Fig 1: MS/MS fragmentation pathways of quaternary ammonium salts via CID.

Chromatographic Retention Strategies

The amphiphilic nature of QAS creates extreme retention behavior in liquid chromatography.

  • HILIC for Short-Chain mQACs: Highly polar methylated QACs (mQACs) like choline and carnitine exhibit poor retention on standard reversed-phase (RP) columns, eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory here. HILIC retains these analytes via a combination of hydrophilic partitioning into a water-enriched layer on the stationary phase and electrostatic interactions with the polar silica/amide surface[1].

  • Reversed-Phase (RP) for Long-Chain QACs: Industrial biocides like Didecyldimethylammonium chloride (DDAC) and BACs possess long hydrophobic alkyl chains (C8-C18). They retain strongly on C18 columns. However, their permanent positive charge causes severe peak tailing due to secondary ion-exchange interactions with residual free silanols on the silica support. To mitigate this, the mobile phase must be heavily buffered with formic acid or ammonium formate to protonate the silanols and neutralize the stationary phase surface[8][9].

  • Tandem RP-HILIC: For complex biological matrices (e.g., brain tissue extracts) containing both highly polar endogenous QACs and hydrophobic derivatives, a tandem coupling of RP and HILIC columns allows for the simultaneous separation of diverse hydrophobicities in a single run[10].

Quantitative MRM Targets

To facilitate targeted metabolomics or environmental monitoring, the following table summarizes the optimal Multiple Reaction Monitoring (MRM) transitions for common QAS. The selection of the quantifier ion is driven by the inductive cleavage mechanisms discussed in Section 2[11][12].

AnalyteAlkyl ChainPrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Primary Fragmentation Mechanism
C12-BAC C12304.391.1212.2Inductive Cleavage (Loss of amine)
C14-BAC C14332.391.1240.2Inductive Cleavage (Loss of amine)
C16-BAC C16360.391.1268.2Inductive Cleavage (Loss of amine)
DDAC C10 x 2362.4222.258.1Hofmann-like Elimination (Loss of decene)

Self-Validating Experimental Protocol: LC-MS/MS of QAS

This protocol describes a robust, self-correcting workflow for the extraction and quantification of BACs and DDAC from complex matrices (e.g., biological tissues or environmental swabs). To ensure scientific integrity, the system utilizes stable isotope-labeled internal standards (SIL-IS) to continuously validate extraction efficiency and normalize matrix effects[11].

Step 1: Matrix Spiking and Extraction
  • Spiking: Aliquot 100 mg of tissue or 1 swab into a microcentrifuge tube. Immediately spike the sample with 10

    
    L of a 100 nM deuterated internal standard mix (e.g., 
    
    
    
    -C12-BAC,
    
    
    -DDAC). Causality: Adding the SIL-IS before any solvent ensures that any adsorptive losses to the plasticware or incomplete extraction affect the analyte and IS equally, preserving the quantitative ratio[11][12].
  • Solvent Addition: Add 1.0 mL of extraction solvent consisting of Acetonitrile:Ethyl Acetate (1:1, v/v) containing 0.1% Formic Acid[13]. Causality: The organic solvents precipitate matrix proteins, while the formic acid ensures the QAS remain fully solvated and prevents their adsorption to the tube walls.

  • Homogenization: Sonicate for 15 minutes, followed by centrifugation at 14,000

    
     g for 10 minutes at 4°C to pellet cellular debris.
    
Step 2: Chromatographic Separation
  • Column: Transfer the supernatant to an autosampler vial. Inject 5

    
    L onto a C18 Ultra-High Performance Liquid Chromatography (UHPLC) column (e.g., 1.7 
    
    
    
    m particle size) maintained at 40°C.
  • Mobile Phase:

    • Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Phase B: 5 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid[9][13].

  • Gradient: Initiate at 10% B, ramping to 95% B over 6 minutes. Causality: The high ionic strength of the ammonium formate buffer shields the cationic QAS from interacting with residual silanols on the C18 column, ensuring sharp, symmetrical peaks[9].

Step 3: MS/MS Detection and Quality Control
  • Ionization: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C to ensure complete vaporization of the highly aqueous initial mobile phase.

  • Validation Check: Monitor the absolute peak area of the

    
    -BAC internal standard. If the IS area deviates by 
    
    
    
    from a neat solvent standard, severe matrix suppression is occurring, and the sample must be diluted and re-injected.

Workflow Sample Sample Matrix (+ Deuterated IS) Extraction Liquid-Liquid Extraction (ACN/Ethyl Acetate/FA) Sample->Extraction Chromatography UHPLC Separation (Buffered C18 Gradient) Extraction->Chromatography Ionization ESI+ Ionization (High Efficiency) Chromatography->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection

Fig 2: Integrated LC-MS/MS workflow for QAS extraction and quantification.

References

  • The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry. [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometric detection. Journal of Chromatography A. [Link]

  • A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. PubMed Central. [Link]

  • Determination of quaternary ammonium compound residues in fruits and vegetables by QuEChERS following LC-MS/MS analysis. Chemisches und Veterinäruntersuchungsamt Stuttgart. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. UTUPub. [Link]

  • Matrix suppression and analyte suppression effects of quaternary ammonium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Determination of Five Quaternary Ammonium Salts in Frozen Drinks by High Performance Liquid Chromatography-Tandem Mass Spectrometry. Analysis and Testing Technology and Instruments. [Link]

  • Matrix suppression and analyte suppression effects of quaternary ammonium salts in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry: an investigation of suppression mechanism. Eindhoven University of Technology. [Link]

  • Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. PubMed Central. [Link]

  • Trace analysis of benzalkonium chloride on skin by flow injection ionspray mass spectrometry–mass spectrometry. Analyst. [Link]

  • Identification of Alkyl Dimethylbenzylammonium Surfactants in Water Samples by Solid-Phase Extraction Followed by Ion Trap LC/MS and LC/MS/MS. Environmental Science & Technology. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Engineering of (Cyclopropylmethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5) is a quaternary ammonium salt structurally related to muscarinic acetylcholine receptor agonists. Its physicochemical behavior is dominated by its ionic lattice structure, characterized by a bulky, hydrophobic cation and a polarizable iodide anion.

This guide provides a comprehensive analysis of its solubility across the polarity spectrum, offering researchers field-proven protocols for solubilization, purification (recrystallization), and handling. The data presented synthesizes established solubility trends for quaternary ammonium iodides with specific structural considerations of the cyclopropylmethyl moiety.

Physicochemical Characterization

Structural Properties

The compound consists of a quaternary nitrogen center substituted with three methyl groups and one cyclopropylmethyl group, balanced by an iodide counterion.

  • Cation: (Cyclopropylmethyl)trimethylammonium

    
    
    
  • Anion: Iodide

    
    
    
  • Nature: Ionic Solid

  • Key Feature: The cyclopropyl group adds significant lipophilicity compared to tetramethylammonium salts, yet the compound retains high water solubility due to the ionic charge.

Lattice Energy vs. Solvation

The dissolution of this salt is governed by the competition between its lattice energy and the solvation enthalpy of the ions.

  • Lattice Energy: Relatively high due to the strong electrostatic attraction between the permanent positive charge of the ammonium center and the iodide.

  • Solvation: Requires high-dielectric solvents (water, DMSO) or protic solvents (alcohols) capable of stabilizing the dissociated ion pair.

Solubility Profile in Organic Solvents

The following classification is based on the "Like Dissolves Like" principle applied to quaternary ammonium iodides.

Table 1: Solubility Landscape
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Polar Protic Water, MethanolFreely Soluble Strong ion-dipole interactions; H-bonding stabilizes the anion.
Polar Protic Ethanol, IsopropanolSoluble (Temp. Dependent) Soluble at RT; solubility increases significantly with heat. Ideal for recrystallization.[1]
Polar Aprotic DMSO, DMF, DMAcFreely Soluble High dielectric constant dissociates the ion pair effectively.
Polar Aprotic Acetonitrile, AcetoneSparingly Soluble to Soluble Often soluble in hot acetone/MeCN; crystallizes upon cooling.
Non-Polar Diethyl Ether, Hexane, TolueneInsoluble Lack of dipole moment prevents disruption of the ionic lattice. Used as antisolvents.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformSlightly Soluble Can form loose ion pairs; solubility is often limited but higher than in hydrocarbons.

Experimental Protocols

Protocol A: Purification via Recrystallization (Solvent/Antisolvent Method)

Objective: To purify crude (Cyclopropylmethyl)trimethylammonium iodide to >98% purity. Principle: Utilizing the differential solubility between hot ethanol (solvent) and cold diethyl ether (antisolvent).

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol dropwise while heating gently on a steam bath or heat block (approx. 60-70°C). Add only enough solvent to dissolve the solid completely.[1]

    • Expert Tip: If the solution is colored (yellow/brown) due to iodine oxidation, add a small amount of activated charcoal, boil for 1 minute, and filter hot through Celite.

  • Nucleation: Remove from heat. Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.

  • Crystallization: Cap the flask and allow it to cool slowly to room temperature undisturbed. Once at RT, place in an ice bath (0-4°C) for 1-2 hours to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum.

  • Washing: Wash the filter cake with cold (0°C) Diethyl Ether/Ethanol mixture (9:1 ratio) followed by pure Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C over

    
     or silica gel. Note:  Iodides are heat-sensitive; avoid excessive temperatures (>80°C).
    
Protocol B: Gravimetric Solubility Determination

Objective: To quantify the exact solubility in a specific solvent for formulation.

  • Saturation: Add excess solid to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).

  • Evaporation: Transfer a precise volume (e.g., 1.0 mL) of the filtrate to a pre-weighed weighing boat.

  • Measurement: Evaporate the solvent (vacuum or nitrogen stream) and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue / Volume of Filtrate).

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application.

SolventSelection Start Intended Application Reaction Synthesis / Reaction Start->Reaction Purification Purification / Crystallization Start->Purification Analysis Analysis (NMR/HPLC) Start->Analysis PolarAprotic Use Polar Aprotic (DMF, DMSO, MeCN) High Solubility Reaction->PolarAprotic Homogeneous PhaseTransfer Use Biphasic System (DCM / Water) Reaction->PhaseTransfer Heterogeneous Recryst Recrystallization Purification->Recryst NMR D2O, DMSO-d6, MeOD Analysis->NMR HPLC Water/Acetonitrile (Buffer required) Analysis->HPLC SolventPair Ethanol (Hot) + Ether (Cold) Recryst->SolventPair Standard SingleSolvent Hot Acetone or Isopropanol Recryst->SingleSolvent Alternative

Caption: Decision tree for selecting solvents based on experimental goals (Synthesis, Purification, or Analysis).

Diagram 2: Recrystallization Workflow

A visual representation of the purification protocol described in Section 3.1.

Recrystallization Crude Crude Solid (Impure) Dissolve Dissolve in Hot Ethanol (60°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Antisolvent Add Diethyl Ether (Until turbid) Filter->Antisolvent Cool Cool to RT, then 4°C Antisolvent->Cool Collect Vacuum Filtration & Wash Cool->Collect Pure Pure Crystals (White Solid) Collect->Pure

Caption: Step-by-step workflow for the purification of (Cyclopropylmethyl)trimethylammonium iodide via solvent/antisolvent recrystallization.

Critical Handling & Stability

Iodide Sensitivity (The "Yellowing" Effect)

Iodide salts are prone to oxidation upon exposure to light and air, forming free iodine (


), which imparts a yellow/brown discoloration.
  • Prevention: Store in amber vials wrapped in foil.

  • Remediation: If the solid is yellow, wash with a small amount of cold acetone or recrystallize using activated charcoal.

Hygroscopicity

Quaternary ammonium salts are notoriously hygroscopic. Absorption of atmospheric water can alter the effective molecular weight (affecting stoichiometry) and turn the solid into a deliquescent oil ("oiling out").

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) or in a desiccator with

    
    .
    
  • Handling: Weigh quickly; do not leave open to air for extended periods.

References

  • Sigma-Aldrich. (Cyclopropylmethyl)trimethylammonium iodide Product Information. CAS 73664-02-5.[4][5] Link

  • Cannon, J. G., et al. (1975).[6] Trans-2-Acetoxycyclobutyltrimethylammonium iodide, a cyclobutane analog of "trans-ACTM".[6] Journal of Medicinal Chemistry, 18(10), 1027-1028.[6] (Demonstrates synthesis and handling of structural analogs). Link

  • BenchChem. Tetramethylammonium iodide synthesis and purification protocol. (Proxy protocol for small quaternary ammonium iodides). Link

  • Pauling, P., & Petcher, T. J. (1971).[7] Crystal and molecular structure of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolan iodide. Journal of Medicinal Chemistry, 14(1), 3-5.[7] Link

Sources

Thermal Analysis of Quaternary Ammonium Iodides: Mechanisms, Methodologies, and Kinetic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermal stability of Quaternary Ammonium Iodides (QAIs) is a critical quality attribute in the development of phase-transfer catalysts, electrolytes for dye-sensitized solar cells (DSSCs), and pharmaceutical salts. Unlike their chloride or bromide counterparts, QAIs present unique analytical challenges due to the high nucleophilicity of the iodide anion, the volatility of decomposition byproducts (alkyl iodides), and the corrosive nature of iodine toward standard thermal analysis instrumentation.

This guide provides a rigorous, self-validating methodology for the Thermogravimetric Analysis (TGA) of QAIs. It moves beyond basic "weight loss" observation to characterize the specific Reverse Menshutkin degradation pathway and offers a standardized protocol to ensure data integrity.

Part 1: The Chemistry of Thermal Degradation

To interpret TGA data correctly, one must understand the underlying chemical causality. The thermal degradation of quaternary ammonium halides in the solid state does not typically follow the Hofmann Elimination pathway (which requires a basic counterion like


). Instead, QAIs predominantly undergo Dealkylation via Nucleophilic Substitution (

)
, often referred to as the Reverse Menshutkin Reaction .
The Iodide Effect

The iodide anion (


) is a "soft" base with high nucleophilicity and excellent leaving group ability. Upon heating, the iodide anion attacks one of the 

-carbons on the quaternary nitrogen.
  • Mechanism: The

    
     donates electrons to the 
    
    
    
    -carbon, breaking the
    
    
    bond.
  • Products: This yields a tertiary amine and an alkyl iodide.[1]

  • Volatility: Both products are typically volatile organic compounds that vaporize immediately at the decomposition temperature, resulting in a clean, single-step weight loss (unless the alkyl chain is very long or non-volatile).

Diagram 1: The Reverse Menshutkin Decomposition Pathway

The following diagram illustrates the specific nucleophilic attack mechanism relevant to QAIs.

DecompositionMechanism cluster_0 Key Factor: Nucleophilicity of I- QAI Quaternary Ammonium Iodide (Solid) TS Transition State (SN2 Attack of I- on α-Carbon) QAI->TS Heat Input (ΔH) Products Decomposition Products (Volatile) TS->Products C-N Bond Cleavage Amine Tertiary Amine Products->Amine AlkylIodide Alkyl Iodide Products->AlkylIodide

Caption: Figure 1. The Reverse Menshutkin pathway where the iodide anion acts as a nucleophile, driving dealkylation and volatilization.

Part 2: Experimental Design & Methodology

Standard TGA protocols often fail for QAIs due to pan corrosion and hygroscopicity. The following protocol is designed to mitigate these risks.

Instrumentation & Consumables[2][3]
ComponentSpecificationRationale (Causality)
Crucible (Pan) Alumina (

)
CRITICAL: Aluminum pans react with iodine/alkyl iodides at high temps (

), causing pan failure and artificial mass signals. Platinum can also be attacked by halogens over time. Ceramic is inert.
Purge Gas Nitrogen (

) or Helium
Flow rate: 40–60 mL/min. Prevents oxidation of the resulting amine, ensuring the mass loss reflects only physical volatilization/decomposition.
Sample Mass 5 – 10 mgLarge enough to minimize buoyancy noise, small enough to prevent thermal gradients and "volcano" effects during rapid gas evolution.
The Self-Validating Protocol (Step-by-Step)

This workflow includes an in-situ drying step to separate solvent loss from degradation, a common error source in hygroscopic QAI analysis.

  • Taring: Tare the empty Alumina pan.

  • Loading: Load ~5-10 mg of QAI sample. Spread evenly to maximize surface area.

  • Step 1: Dehydration (Isothermal):

    • Ramp to

      
       at 
      
      
      
      .
    • Hold for 15 minutes.

    • Validation: If weight stabilizes, the loss is solvent/moisture. If weight continues to drop linearly, the material is unstable at

      
       (rare for QAIs, but possible for specific derivatives).
      
  • Step 2: Decomposition (Dynamic Ramp):

    • Ramp from

      
       to 
      
      
      
      at
      
      
      .
    • Note: A slower rate (

      
      ) is preferred over 
      
      
      
      to resolve closely spaced events and improve kinetic calculation accuracy.
  • Step 3: Residue Check:

    • If residue remains

      
      , switch gas to Air/Oxygen at 
      
      
      
      and hold for 10 mins to burn off char. (Pure QAIs should leave near 0% residue; char indicates impurities or complex polymerization).
Diagram 2: Experimental Workflow

TGA_Protocol Start Sample Loading (Alumina Pan) Dry Drying Step 105°C Isothermal (15 min) Start->Dry Decision Stable Mass? Dry->Decision Ramp Dynamic Ramp 5°C/min to 500°C (N2) Decision->Ramp Yes (Solvent Removed) Stop Stop / Cleaning Decision->Stop No (Unstable at 100°C) Analysis Calculate Onset (T_onset) & DTG Peak Ramp->Analysis Analysis->Stop

Caption: Figure 2. Logic flow for QAI thermal analysis, prioritizing moisture removal to isolate degradation events.

Part 3: Data Interpretation & Kinetics

Key Metrics

When analyzing the thermogram, extract the following:

  • 
     (Temperature at 5% mass loss):  Practical stability limit.
    
  • 
     (Extrapolated Onset):  The intersection of the baseline and the tangent of the inflection point. This represents the thermodynamic threshold of the Reverse Menshutkin reaction.
    
  • DTG Peak (

    
    ):  The temperature of maximum rate of weight loss.
    
Kinetic Analysis (Activation Energy)

To determine the Activation Energy (


) of the 

bond cleavage, do not rely on a single heating rate. Use the Kissinger Method by running the experiment at three different rates (

).


Plot


 vs 

. The slope equals

.
Comparative Data: Halide Effect

The following table summarizes the thermal stability trends for Tetraethylammonium halides, highlighting the unique position of Iodide.

CompoundAnion

(

)

(kJ/mol)
Stability Mechanism
Tetraethylammonium Chloride

~250184High lattice energy stabilizes solid; Cl is poorer leaving group.
Tetraethylammonium Bromide

~270286Intermediate stability.
Tetraethylammonium Iodide

~290 387 Highest

in solid state.
High lattice energy dominates despite I being a good nucleophile. Once broken, reaction is rapid.

Note: While Iodide is a better nucleophile in solution (lowering stability), in the solid state, the high lattice energy of QAIs often results in higher thermal stability compared to chlorides, as seen in the Ethylammonium series [1].

References

  • TG-FTIR, DSC, and quantum-chemical studies on the thermal decomposition of quaternary ethylammonium halides. Source: National Institutes of Health (PubMed) URL:[Link]

  • Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Source: MDPI (Materials) URL:[Link]

  • Guide to TGA Pan Selection. Source: TA Instruments / Waters URL:[Link]

  • Degradation Kinetics and Solvent Effects of Various Long-Chain Quaternary Ammonium Salts. Source: Eindhoven University of Technology URL:[2][Link]

Sources

Purity assessment of synthesized (Cyclopropylmethyl)trimethylammonium iodide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized (Cyclopropylmethyl)trimethylammonium Iodide

Foreword: The Imperative of Purity in Chemical Synthesis

In the landscape of chemical research and pharmaceutical development, the unequivocal confirmation of a synthesized compound's identity and purity is not merely a procedural formality; it is the bedrock of reliable, reproducible, and safe science. (Cyclopropylmethyl)trimethylammonium iodide, a quaternary ammonium salt, presents its own unique set of analytical challenges. Its non-volatile, charged nature and the potential for subtle but significant impurities necessitate a multi-faceted analytical approach.

This guide is designed for the discerning researcher and scientist. It eschews a simple checklist of procedures in favor of a holistic, logic-driven strategy. We will delve into not just the "how" but the "why" of each analytical choice, building a self-validating system where orthogonal techniques converge to provide a high-confidence purity profile. The integrity of your research depends on the integrity of your materials; this guide provides a robust framework for establishing that integrity.

The Analytical Gauntlet: A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. Residual starting materials, by-products, solvents, and inorganic salts can all co-exist with the target molecule. A truly trustworthy purity assessment relies on the principle of orthogonality, wherein different methods with distinct chemical and physical principles are employed. A consensus of "pure" from these varied perspectives is the gold standard.

Our strategy integrates spectroscopic, spectrometric, chromatographic, and elemental analysis, each providing a unique piece of the puzzle.

G cluster_0 Purity Assessment Workflow Sample Synthesized (Cyclopropylmethyl)trimethylammonium Iodide (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Orthogonal Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Orthogonal Analysis EA Elemental Analysis (CHN) Sample->EA Orthogonal Analysis Chrom Chromatography (HPLC/IC) Sample->Chrom Orthogonal Analysis Thermal Thermal Analysis (Melting Point, DSC) Sample->Thermal Orthogonal Analysis Decision Purity Confirmed? NMR->Decision MS->Decision EA->Decision Chrom->Decision Thermal->Decision Report Comprehensive Purity Report Decision->Sample No (Repurify) Decision->Report Yes

Caption: High-level workflow for purity assessment.

Structural Confirmation and Quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the initial assessment of a synthesized organic molecule. It provides detailed structural information and can be used for quantitative analysis of impurities against the main component.

Expertise & Causality: We use both ¹H and ¹³C NMR. ¹H NMR is rapid and sensitive, providing information on the proton environment and allowing for quantification via integration. ¹³C NMR, while less sensitive, confirms the carbon skeleton and is crucial for identifying structurally similar impurities that may have overlapping proton signals. The permanent positive charge on the quaternary nitrogen deshields adjacent protons and carbons, shifting their signals downfield to characteristic regions of the spectrum, aiding in identification.[1][2]

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the dried sample. Dissolve in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. D₂O is often a good first choice for ionic salts.

  • Internal Standard (for Quantitative ¹H NMR): For a precise purity determination (qNMR), add a known amount of a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).

  • Acquisition:

    • Acquire a ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) time (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is essential for accurate integration and quantification.[3]

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing & Interpretation:

    • ¹H NMR:

      • Confirm the presence of all expected signals: the cyclopropyl protons, the methylene bridge protons, and the N-methyl protons. The N-methyl protons will appear as a sharp singlet, typically around 3.0-3.5 ppm, and will integrate to 9 protons.

      • Integrate all signals. Compare the relative integrations to the expected proton count for the structure.

      • Scrutinize the baseline for impurity peaks. Common impurities include residual solvents (check standard chemical shift tables) or starting materials like (cyclopropylmethyl)amine or methyl iodide.

      • If using an internal standard, calculate the purity using the standard qNMR formula.[3]

    • ¹³C NMR:

      • Confirm the number of unique carbon signals matches the structure. Identify the quaternary carbon, the N-methyl carbons, the methylene carbon, and the cyclopropyl carbons.

Trustworthiness: The self-validating aspect here is the consistency between the ¹H and ¹³C spectra. The structure confirmed by ¹H NMR must be corroborated by the carbon signals in the ¹³C spectrum. Any discrepancy signals a potential issue.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, offering direct confirmation of its molecular weight and elemental formula (with high-resolution instruments).

Expertise & Causality: For a pre-charged species like a quaternary ammonium salt, Electrospray Ionization (ESI) in positive ion mode is the ideal technique.[4] The compound is already an ion in solution, so it is readily transferred to the gas phase for analysis. We expect to see a prominent signal corresponding to the cation [(C₇H₁₆N)⁺]. High-resolution mass spectrometry (HRMS), such as on a Time-of-Flight (ToF) or Orbitrap instrument, is strongly preferred as it can confirm the elemental composition to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.[5]

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, typically a mixture of methanol or acetonitrile and water.[6]

  • Infusion/LC-MS: The sample can be directly infused into the mass spectrometer or injected via a Liquid Chromatography (LC) system. LC-MS is superior for purity analysis as it separates impurities before they enter the mass spectrometer, allowing for their individual detection and potential identification.[7][8]

  • Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected m/z of the cation (114.1283 for [C₇H₁₆N]⁺).

  • Data Interpretation:

    • Identify the peak corresponding to the molecular ion. For (Cyclopropylmethyl)trimethylammonium iodide, the cation has a monoisotopic mass of 114.1283 Da.

    • In HRMS, the measured mass should be within 5 ppm of the theoretical mass.

    • Search for other signals that could correspond to impurities or adducts (e.g., sodium adducts [M+Na]⁺ are not expected for a pre-charged cation, but their absence should be confirmed).

    • If using LC-MS, the purity can be estimated from the relative peak areas in the total ion chromatogram (TIC).

Trustworthiness: A key challenge with MS for unknown amines can be distinguishing a permanently charged quaternary amine (M⁺) from a protonated tertiary amine ([M+H]⁺).[9] However, since we have synthesized a specific target, this ambiguity is resolved by corroborating with NMR data, which clearly distinguishes between these two functionalities.

Elemental Composition: Combustion Analysis

Elemental Analysis (EA), or combustion analysis, is a fundamental technique that determines the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). This provides an orthogonal validation of the compound's bulk purity and elemental formula.

Expertise & Causality: While NMR and MS provide structural information on the primary component, EA is highly sensitive to non-carbon-containing impurities that these other methods might miss, such as inorganic salts or excess water.[10] For a new chemical entity, publication in many reputable journals requires EA data that falls within ±0.4% of the theoretical values.[11] This strict requirement underscores its importance as a benchmark for purity.

Protocol: CHN Elemental Analysis
  • Sample Preparation: The sample must be meticulously dried to remove all traces of solvent and water, as these will significantly affect the hydrogen and potentially carbon/oxygen results. Drying under high vacuum over a desiccant (e.g., P₂O₅) is standard.

  • Analysis: Submit a small, accurately weighed amount of the dried sample (typically 1-3 mg) to a dedicated CHN analyzer. The instrument combusts the sample at high temperature in an oxygen-rich atmosphere.[12][13] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors (e.g., thermal conductivity).

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, and N to the theoretical values calculated from the molecular formula (C₇H₁₆IN).

    • Theoretical Values for C₇H₁₆IN (MW: 241.11 g/mol ):

      • %C = (7 * 12.011) / 241.11 = 34.85%

      • %H = (16 * 1.008) / 241.11 = 6.69%

      • %N = (1 * 14.007) / 241.11 = 5.81%

    • The experimental values should agree with the theoretical values to within ±0.4%.

Trustworthiness: If NMR and MS confirm the structure but EA results are off, it is a strong indicator of the presence of impurities like water or inorganic salts. For example, a low carbon percentage could suggest the presence of co-purified sodium iodide. This discrepancy prompts further investigation using techniques like Karl Fischer titration (for water) or ion chromatography.

G cluster_1 Troubleshooting Out-of-Spec Elemental Analysis Start EA Results Deviate > ±0.4% from Theory CheckNMR Re-evaluate NMR for Organic Impurities/Solvent Start->CheckNMR CheckH Is %H High? CheckNMR->CheckH CheckCN Are %C and %N Low? CheckH->CheckCN No KF Perform Karl Fischer Titration for Water Content CheckH->KF Yes IC Perform Ion Chromatography for Inorganic Salts CheckCN->IC Yes Repurify Repurify Sample CheckCN->Repurify No (Complex Mixture) KF->Repurify IC->Repurify

Caption: Decision tree for investigating poor EA results.

Separation of Components: Chromatographic Methods

Chromatography is essential for separating the target compound from any impurities, allowing for their detection and quantification.

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the most common technique.[14] Due to the ionic and polar nature of the compound, Reversed-Phase (RP) chromatography can be challenging. Therefore, specialized columns or mobile phase modifiers are often required. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[4] Ion Chromatography (IC) can also be used, which is particularly effective for quantifying the iodide counter-ion and detecting other anionic or cationic impurities.[15]

Protocol: HPLC-UV/ELSD Analysis
  • System & Column: Use an HPLC system with a UV detector and/or an Evaporative Light Scattering Detector (ELSD). Since the target molecule lacks a strong chromophore, UV detection sensitivity may be low, making ELSD a more universal and often better choice. A HILIC column is a recommended starting point.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of an organic solvent (like acetonitrile) with a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[4]

  • Sample Preparation: Prepare a known concentration of the sample in the mobile phase.

  • Analysis: Inject the sample and run a gradient elution (e.g., increasing the aqueous component over time) to elute compounds of varying polarity.

  • Data Interpretation:

    • The chromatogram should ideally show a single, sharp, symmetrical peak for the main compound.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

    • This method is excellent for detecting non-volatile organic impurities that may be difficult to resolve by NMR.

Data Synthesis and Final Purity Statement

The final purity value should be a consolidated statement based on the agreement between all orthogonal methods employed.

Analytical TechniqueParameter MeasuredInformation ProvidedPotential Impurities Detected
¹H NMR Chemical Shift, IntegrationStructural confirmation, relative quantificationResidual solvents, organic starting materials/by-products
Mass Spectrometry Mass-to-Charge Ratio (m/z)Molecular weight confirmation, elemental formula (HRMS)Impurities with different molecular weights
Elemental Analysis %C, %H, %NElemental composition, bulk purityInorganic salts, water
HPLC Retention Time, Peak AreaNumber of components, quantification of impuritiesNon-volatile organic impurities
Melting Point / DSC Melting Temperature & RangeIndicator of bulk purity, thermodynamic propertiesEutectic-forming impurities[16]

A compound can be considered of high purity (>99%) only when ¹H NMR shows no significant impurities, elemental analysis is within ±0.4% of theory, and HPLC analysis shows a single major peak accounting for >99% of the total peak area.

Safety Considerations

(Cyclopropylmethyl)trimethylammonium iodide, like many quaternary ammonium salts and iodide-containing compounds, requires careful handling.

  • Hazards: May cause skin and serious eye irritation. Prolonged exposure to iodides can lead to "iodism" in sensitive individuals.[17] In case of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen iodide.[17]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention.[19][20] Always consult the full Safety Data Sheet (SDS) before handling the compound.

References

  • Zhang, Y., et al. (2012). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 4(7), 1965-1970. [Link]

  • Shackman, H. M. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(1), 159-163. [Link]

  • Frank, M., et al. (2021). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. The Journal of Physical Chemistry B, 125(25), 6947-6958. [Link]

  • Xue, J., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. Journal of Chromatography B, 1214, 123562. [Link]

  • Kainulainen, S., et al. (2021). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Metabolites, 11(6), 350. [Link]

  • Mousavi, Z. E., et al. (2012). Evaluation of Quaternary Ammonium Compounds Residues in Food Plants Surfaces: Method Validation and Residue Persistence. Journal of Food Protection, 75(8), 1462-1467. [Link]

  • Cecchi, F., et al. (2022). A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. Journal of Exposure Science & Environmental Epidemiology, 32(5), 726-734. [Link]

  • LeBouf, R. F., et al. (2018). Air and Surface Sampling Method for Assessing Exposures to Quaternary Ammonium Compounds Using Liquid Chromatography Tandem Mass Spectrometry. CDC Stacks. [Link]

  • Tursunova, G. A., et al. (2023). SYNTHESIS OF QUATERNARY AMMONIUM SALTS BASED ON ETHYLENE CHLOROHYDRIN AND THEIR MODIFICATION WITH CHITOSAN. International Journal of Artificial Intelligence, 05(08). [Link]

  • ELTRA GmbH. (n.d.). Elemental Analysis. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of quaternary ammonium salt (QACs). [Link]

  • Molbase. Synthesis of [1-methyl-3-(2,6,6-trimethylcyclohexyl)propyl]trimethylammonium iodide. [Link]

  • The Calculation of Quaternary Ammonium Salt Yield. (n.d.). Supporting Information. [Link]

  • Nesmeyanov Institute of Organoelement Compounds. (n.d.). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • Martínez-Carballo, E., et al. (2007). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. Environmental Pollution, 146(2), 537-543. [Link]

  • McQuade, D. T. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 760-766. [Link]

  • Kandioller, W., & Hartinger, C. G. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 438-443. [Link]

  • Nicolas, M., et al. (2000). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Proceedings of the 2nd International Conference on Health Effects of Vehicle Emissions. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • Cheméo. (n.d.). Chemical Properties of methylammonium iodide (CAS 14965-49-2). [Link]

  • Singh, S., & Kumar, V. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. Journal of Pharmaceutical Analysis and Drug Research, 7(2), 60-71. [Link]

  • Agilent Technologies. (2016, September 1). Chemical Purity Analysis. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Rayavarapu, R. G., et al. (2010). Iodide Impurities in Hexadecyltrimethyl ammonium Bromide (CTAB) Products: Lot-Lot Variations and Influence on Gold Nanorod Synthesis. Langmuir, 26(8), 5918-5923. [Link]

  • Chen, Y. W., & Belzile, N. (2010). Synthesis, identification and chemical features of high-purity trimethylselenonium iodide. Journal of Sulfur Chemistry, 31(5), 373-384. [Link]

  • Rayavarapu, R. G., et al. (2010). Iodide impurities in hexadecyltrimethylammonium bromide (CTAB) products: lot-lot variations and influence on gold nanorod synthesis. University of Twente Research Information. [Link]

  • Fernandez, A. M., et al. (2009). Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation. Analytical Chemistry, 81(19), 7926-7935. [Link]

  • DeLeo, P. C., et al. (2023). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 57(19), 7417-7437. [Link]

  • Hofer, A., et al. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPɣS. bioRxiv. [Link]

  • Umosen, A., et al. (2024). Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. Open Access Research Journal of Science and Technology, 11(01), 071-085. [Link]

Sources

The Cyclopropylmethyl Moiety: Stability, Reactivity, and Degradation Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropylmethyl (CPM) group is a privileged motif in medicinal chemistry, widely deployed to modulate lipophilicity, metabolic stability, and receptor affinity (e.g., Naltrexone, Buprenorphine, Betaxolol). However, its incorporation introduces a unique set of liabilities driven by the release of significant ring strain (~27.5 kcal/mol).

This guide deconstructs the degradation pathways of CPM compounds, distinguishing between radical , cationic , and metabolic mechanisms. It provides researchers with the mechanistic grounding and experimental protocols necessary to predict, detect, and mitigate these instabilities during drug development.

The Physics of Strain: Why CPM Degrades

To understand how CPM degrades, one must understand why. The cyclopropane ring is not a standard aliphatic cycle; it possesses significant


-character due to "banana bonds" formed by bent Walsh orbitals.
  • Bisected Conformation: In the CPM group, the cyclopropane ring prefers a bisected conformation relative to the adjacent methylene p-orbital. This allows for maximum overlap between the bent C-C

    
     bonds and the adjacent orbital.
    
  • Dancing Resonance: When a carbocation forms at the

    
    -position (the methylene group), the Walsh orbitals donate electron density into the empty p-orbital.[1] This phenomenon, termed "dancing resonance," makes the cyclopropylmethyl cation exceptionally stable—more stable than a benzyl cation—but also highly prone to rearrangement to relieve ring strain.
    

Primary Degradation Pathways

The Radical Clock (Oxidative & Photolytic)

Under oxidative stress (e.g., peroxide impurities in excipients) or photolysis, the CPM group can form a radical at the


-methylene position.
  • Mechanism: The cyclopropylmethyl radical is kinetically unstable. It undergoes a rapid, irreversible ring opening to form the homoallyl radical (3-butenyl radical).

  • Kinetics: This reaction is so precise (

    
     at 25°C) that it is used as a "radical clock" to calibrate the rates of other radical reactions.
    
  • Degradant Profile: The presence of a terminal alkene (homoallyl group) in your degradation profile is the "smoking gun" for a radical-mediated pathway.

Acid-Catalyzed Rearrangement (The Cationic Triad)

In acidic media, the CPM group participates in a complex equilibrium known as the CPM-Cyclobutyl-Homoallyl triad .

  • Protonation/Ionization: An acid protonates the leaving group (e.g., an alcohol or ether oxygen), leading to the formation of the CPM cation.

  • Rearrangement: The CPM cation equilibrates rapidly with the cyclobutyl cation and the homoallyl cation.

  • Nucleophilic Trapping: Solvent (water/alcohol) attacks the triad, resulting in a mixture of three products:

    • Unrearranged CPM product (Kinetic product)

    • Cyclobutyl product (Ring expansion)

    • Homoallyl product (Ring opening)

Critical Insight: Unlike the radical pathway, the cationic pathway is reversible and yields a mixture of ring-expanded (4-membered) and ring-opened (linear) products.

Metabolic N-Dealkylation (Cytochrome P450)

For drugs like Naltrexone where the CPM is attached to a nitrogen (


-CPM), the primary in vivo degradation pathway is oxidative 

-dealkylation.
  • Mechanism: P450 enzymes abstract a hydrogen from the

    
    -carbon (or perform a Single Electron Transfer), forming an unstable carbinolamine intermediate.
    
  • Collapse: The carbinolamine spontaneously collapses, cleaving the C-N bond.

  • Products: The parent nor-compound (secondary amine) and cyclopropanecarbaldehyde .

Visualizing the Pathways

The following diagram maps the divergence between Radical and Cationic degradation, a critical distinction for root-cause analysis (RCA) in stability studies.

CPM_Pathways Start CPM Precursor (R-CH2-Cyclopropyl) Rad_Init Radical Initiation (hν or Peroxides) Start->Rad_Init Oxidation Cat_Init Acid Solvolysis (H+) Start->Cat_Init Acid CPM_Rad CPM Radical (•CH2-Cyclopropyl) Rad_Init->CPM_Rad Homo_Rad Homoallyl Radical (•CH2-CH2-CH=CH2) CPM_Rad->Homo_Rad k = 10^8 s^-1 (Irreversible) Prod_Rad Linear Alkene Degradant Homo_Rad->Prod_Rad H-abstraction CPM_Cat CPM Cation (+CH2-Cyclopropyl) Cat_Init->CPM_Cat Cyc_Cat Cyclobutyl Cation CPM_Cat->Cyc_Cat Rearrangement Homo_Cat Homoallyl Cation CPM_Cat->Homo_Cat Prod_Mix Mixture: CPM + Cyclobutyl + Homoallyl CPM_Cat->Prod_Mix Nu- Trap Cyc_Cat->Homo_Cat Cyc_Cat->Prod_Mix Homo_Cat->Prod_Mix

Caption: Divergent degradation pathways of the CPM moiety. Note the reversibility of the cationic manifold versus the irreversible nature of the radical ring opening.

Experimental Protocols for Stability Assessment

To validate these pathways in your specific API, use the following stress-testing workflow.

Protocol: Acid-Catalyzed Rearrangement Screen

Objective: Determine susceptibility to the "Cationic Triad" rearrangement.

  • Preparation: Dissolve API (1 mg/mL) in 0.1 N HCl (aqueous) and, separately, in 0.1 N HCl in Methanol (to trap intermediates as methyl ethers).

  • Incubation: Heat at 60°C for 4–24 hours.

  • Analysis (LC-MS/NMR):

    • Look for M+14 peaks (methylation) if using methanol.

    • Key Marker: In

      
      H NMR, look for the disappearance of the unique CPM multiplet (0.2–0.6 ppm) and the appearance of cyclobutyl protons (1.8–2.2 ppm) or terminal vinyl protons (5.0–6.0 ppm).
      
Protocol: Radical Susceptibility (AIBN Stress)

Objective: Assess stability against oxidative radical ring opening.

  • Preparation: Dissolve API (1 mg/mL) in Acetonitrile/Water.

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 0.1 molar equivalents.

  • Incubation: Heat at 40°C (under

    
     to control oxygen) for 12 hours.
    
  • Analysis:

    • Key Marker: Exclusive formation of the linear homoallyl species without cyclobutyl derivatives indicates a radical mechanism.

Data Summary: Degradation Markers
PathwayTriggerKey IntermediateDiagnostic Product(s)
Radical Peroxides, Light, MetalsCPM RadicalHomoallyl (linear alkene) only. No ring expansion.
Cationic Acid (

), Lewis Acids
CPM CationMixture: Cyclobutyl (4-mem ring) + Homoallyl + CPM.
Metabolic P450 Enzymes (Liver)CarbinolamineN-Dealkylation: Loss of CPM group entirely (forms amine).

Metabolic Pathway Visualization (N-Dealkylation)

For N-CPM drugs (e.g., Naltrexone), the metabolic fate is distinct from chemical degradation.

Metabolic_Path Drug N-CPM Drug (e.g., Naltrexone) P450 CYP450 (Oxidation) Drug->P450 Inter α-Hydroxy Intermediate (Carbinolamine) P450->Inter [O] insertion Collapse Spontaneous Collapse Inter->Collapse Product1 Nor-Drug (Secondary Amine) Collapse->Product1 Product2 Cyclopropane- carbaldehyde Collapse->Product2

Caption: The oxidative N-dealkylation pathway common to N-cyclopropylmethyl drugs, mediated by Cytochrome P450 enzymes.[2]

References

  • Radical Clock Kinetics: Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylmethyl to allylcarbinyl. Journal of the American Chemical Society.[3][4] Link

  • Cationic Rearrangement: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[3][4] Link

  • Metabolic N-Dealkylation: Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Naltrexone Stability: Hussain, M. A., et al. (1987). Kinetics and Mechanism of Degradation of Naltrexone in Aqueous Solution. Journal of Pharmaceutical Sciences.[5] Link

Sources

The Quaternization of Cyclopropylmethylamines: A Mechanistic and Practical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cyclopropylmethylamine Motif in Modern Drug Discovery

The cyclopropylmethylamine scaffold is a privileged structural motif in contemporary medicinal chemistry. Its incorporation into drug candidates often imparts favorable pharmacological properties, including enhanced potency, improved metabolic stability, and desirable pharmacokinetic profiles. The unique stereoelectronic properties of the cyclopropane ring—a hybrid of sp2 and sp3 character with significant ring strain—allow it to act as a bioisostere for various functional groups, influencing molecular conformation and binding affinity. Consequently, the chemical transformations of cyclopropylmethylamines are of paramount importance to researchers in drug development. Among these, quaternization, the process of alkylating the nitrogen atom to form a quaternary ammonium salt, is a fundamental reaction for modifying the polarity, solubility, and biological activity of these compounds.

This technical guide provides an in-depth exploration of the mechanism governing the quaternization of cyclopropylmethylamines. We will delve into the kinetics and stereochemistry of this transformation, address the potential for competing ring-opening reactions, and offer practical, field-proven insights for designing and executing these reactions in a laboratory setting.

Core Mechanism: A Nucleophilic Substitution with a Twist

The quaternization of a tertiary cyclopropylmethylamine with an alkyl halide is a classic example of a Menschutkin reaction , a bimolecular nucleophilic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.

The SN2 Pathway and the Role of the Transition State

The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently with the C-X (halide) bond breaking. The geometry of this transition state is trigonal bipyramidal at the carbon atom undergoing substitution.

Figure 1: Generalized SN2 mechanism for the quaternization of a tertiary amine.

The rate of the Menschutkin reaction is highly dependent on the solvent. Polar aprotic solvents, such as acetonitrile or dimethylformamide (DMF), are particularly effective at accelerating the reaction.[1] This is because they can solvate the charged transition state more effectively than nonpolar solvents, thereby lowering the activation energy. Protic solvents can also be used, but their ability to hydrogen bond with the amine can decrease its nucleophilicity.

The Influence of the Cyclopropyl Group: Steric and Electronic Effects

The presence of the cyclopropylmethyl group introduces unique steric and electronic factors that can influence the rate and outcome of the quaternization reaction.

  • Steric Hindrance: The cyclopropylmethyl group is sterically more demanding than a simple methyl or ethyl group. This increased steric bulk around the nitrogen atom can hinder the approach of the alkylating agent, potentially slowing down the reaction rate compared to less hindered amines.

  • Electronic Effects: The cyclopropane ring exhibits partial double-bond character and can donate electron density to an adjacent cationic center through conjugation. While the nitrogen atom in the starting amine is not cationic, the developing positive charge on the nitrogen in the transition state can be stabilized by this electronic effect. This stabilization can, to some extent, counteract the steric hindrance.

The Specter of Ring-Opening: A Potential Side Reaction

A critical consideration when working with cyclopropylmethyl systems is the potential for ring-opening reactions. The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to cleavage under certain conditions. In the context of quaternization, a competing reaction pathway could, in principle, involve the formation of a cyclopropylmethyl cation, which is known to be unstable and can rearrange to a more stable cyclobutyl or homoallylic cation.[2]

However, for the quaternization of a tertiary cyclopropylmethylamine, the direct SN2 pathway is generally favored over a pathway involving a carbocation intermediate (SN1). The formation of a primary carbocation on the methyl group of the cyclopropylmethyl moiety is highly unfavorable. Ring-opening is more likely to occur under strongly acidic conditions or with highly reactive electrophiles that can coordinate to the cyclopropane ring itself.[3]

Ring_Opening_vs_Quaternization Potential Reaction Pathways Start {N,N-Dialkyl-cyclopropylmethylamine | + R'-X} SN2_Path {S N 2 Pathway | (Favored)} Start->SN2_Path Direct Attack on R'-X Ring_Opening_Path {Ring-Opening Pathway | (Disfavored)} Start->Ring_Opening_Path Interaction with Cyclopropane Ring Quaternary_Salt {Cyclopropylmethyl Quaternary Ammonium Salt} SN2_Path->Quaternary_Salt Rearranged_Products {Rearranged Products | (e.g., Cyclobutyl, Homoallyl)} Ring_Opening_Path->Rearranged_Products

Figure 2: Competing pathways in the reaction of cyclopropylmethylamines.

Stereochemistry at the Nitrogen Center

Tertiary amines with three different substituents on the nitrogen atom are chiral but typically undergo rapid pyramidal inversion at room temperature, leading to racemization.[4] However, upon quaternization, the nitrogen atom becomes a configurationally stable stereocenter.[5][6] If the starting amine is chiral and enantiomerically pure, and the quaternization reaction proceeds without side reactions, the resulting quaternary ammonium salt will also be chiral and enantiomerically enriched. The stereochemical outcome of the reaction is determined by the trajectory of the incoming alkylating agent.

Experimental Design and Protocol

The successful quaternization of a cyclopropylmethylamine requires careful consideration of the reaction parameters to maximize the yield of the desired product and minimize potential side reactions.

A Self-Validating Experimental Protocol

The following protocol for the quaternization of N-cyclopropylmethyl-N,N-dimethylamine with methyl iodide is a robust starting point for a wide range of cyclopropylmethylamines.

Materials:

  • N-cyclopropylmethyl-N,N-dimethylamine

  • Methyl iodide (CH3I)

  • Acetonitrile (CH3CN), anhydrous

  • Diethyl ether ((C2H5)2O), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-cyclopropylmethyl-N,N-dimethylamine (1.0 eq) in anhydrous acetonitrile (5-10 mL per mmol of amine).

  • Addition of Alkylating Agent: To the stirred solution at room temperature, add methyl iodide (1.1-1.5 eq) dropwise. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The quaternary ammonium salt may precipitate from the solution. If not, add anhydrous diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified N-cyclopropylmethyl-N,N,N-trimethylammonium iodide under vacuum to obtain the final product.

Data Presentation: Key Experimental Parameters

The choice of solvent, temperature, and stoichiometry of the alkylating agent can significantly impact the reaction outcome. The following table summarizes these key parameters and their expected effects.

ParameterRecommended RangeRationale and Field-Proven Insights
Solvent Acetonitrile, DMF, AcetonePolar aprotic solvents stabilize the charged transition state, accelerating the reaction. Acetonitrile is often a good first choice due to its relatively low boiling point, facilitating removal.[1]
Temperature Room Temperature to 60 °CHigher temperatures increase the reaction rate but may also promote side reactions. Monitoring the reaction at room temperature initially is advisable.
Alkylating Agent Methyl iodide, Ethyl bromideThe reactivity of the alkyl halide follows the order I > Br > Cl. A slight excess (1.1-1.5 eq) is often used to ensure complete conversion of the amine.
Concentration 0.1 - 1.0 MHigher concentrations can increase the reaction rate, but may also lead to solubility issues with the product.

Analysis and Characterization of Products

Unambiguous characterization of the quaternary ammonium salt is crucial to confirm the success of the reaction and to rule out the formation of any ring-opened byproducts. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most significant change in the ¹H NMR spectrum upon quaternization is the downfield shift of the protons on the carbons attached to the nitrogen atom. For N-cyclopropylmethyl-N,N,N-trimethylammonium iodide, one would expect to see a singlet for the three N-methyl groups and a doublet for the N-methylene protons, both shifted downfield compared to the starting amine. The signals for the cyclopropyl protons will also be affected, though to a lesser extent.

  • ¹³C NMR: Similar to the ¹H NMR spectrum, the carbon signals of the groups attached to the nitrogen will experience a downfield shift upon quaternization. The appearance of a new signal for the introduced alkyl group and the shift of the existing N-alkyl and N-methylene carbons are key diagnostic features.

Predicted NMR Data for N-cyclopropylmethyl-N,N,N-trimethylammonium iodide:

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-(CH₃)₃~3.1-3.3 (singlet)~52-55
N-CH₂-~3.0-3.2 (doublet)~70-73
Cyclopropyl-CH~0.9-1.1 (multiplet)~8-11
Cyclopropyl-CH₂~0.4-0.6 (multiplet)~3-5

Note: These are predicted values and may vary depending on the solvent and other factors.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is an ideal technique for the analysis of quaternary ammonium salts. The spectrum will show a prominent peak for the cationic species [M]⁺, corresponding to the molecular weight of the quaternary ammonium cation. The absence of peaks corresponding to rearranged or ring-opened products is a strong indication of a clean reaction. The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The quaternary ammonium cation will follow this rule.

Analytical Workflow

Analytical_Workflow Reaction_Mixture Reaction Mixture TLC_LCMS TLC / LC-MS Monitoring Reaction_Mixture->TLC_LCMS Workup_Purification Work-up & Purification TLC_LCMS->Workup_Purification Reaction Complete Purified_Product Purified Product Workup_Purification->Purified_Product NMR ¹H and ¹³C NMR Spectroscopy Purified_Product->NMR MS High-Resolution Mass Spectrometry Purified_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Figure 3: A typical analytical workflow for the quaternization of cyclopropylmethylamines.

Conclusion and Future Outlook

The quaternization of cyclopropylmethylamines is a powerful tool in the arsenal of the medicinal chemist. By understanding the underlying SN2 mechanism and the unique influence of the cyclopropyl group, researchers can confidently design and execute these reactions to generate novel molecular entities with tailored properties. While the potential for ring-opening reactions should always be considered, a well-designed experimental protocol utilizing appropriate solvents and reaction conditions will overwhelmingly favor the desired quaternization pathway. The continued development of novel cyclopropylmethylamine-containing therapeutics underscores the importance of mastering this fundamental transformation.

References

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Acevedo, O. (n.d.). Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. PMC. Retrieved from [Link]

  • Zhuang, Z., & Yu, J.-Q. (2020). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015–12019.
  • Gries, K. J., & Toste, F. D. (2023). Enantioselective Allylation of Stereogenic Nitrogen Centers. Organic Letters, 25(10), 1667–1671.
  • Zhuang, Z., & Yu, J.-Q. (2020). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 142(28), 12015-12019.
  • Toudesh, T. R., et al. (2011). Exploring solvent effects upon the Menshutkin reaction using a polarizable force field. The Journal of Physical Chemistry B, 115(42), 12156-12164.
  • (2020, May 30). 6.11: Chirality at Nitrogen, Phosphorus, and Sulfur. Chemistry LibreTexts.
  • (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents.
  • Acevedo, O., & Jorgensen, W. L. (2010). Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. The Journal of Physical Chemistry B, 114(25), 8425–8430.
  • Zhuang, Z., & Yu, J.-Q. (2020). Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 142(28), 12015-12019.
  • Zhang, M., et al. (2013). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 56(17), 7077–7088.
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  • (2024, December 31). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. MDPI. Retrieved from [Link]

  • Al-Huniti, M. H., & Kass, S. R. (2013). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. The Journal of Organic Chemistry, 78(17), 8922–8926.
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Methodological & Application

Application Note: Antimicrobial Activity and Evaluation of Novel Quaternary Ammonium Salts (QAS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary ammonium compounds (QACs or QAS) have been foundational to clinical antisepsis, agricultural pathogen control, and industrial disinfection since the 1930s. However, the escalating global crisis of antimicrobial resistance (AMR) and the recalcitrance of pathogen biofilms have exposed the limitations of traditional mono-QAS (e.g., Benzalkonium Chloride, Cetylpyridinium Chloride). In response, drug development professionals are engineering novel architectures—including gemini (bis-QAS), tris-QAS, and N-alkylpyridinium salts. These next-generation molecules leverage tunable molecular geometries, varied counterions, and optimized spacer lengths to drastically enhance biocidal efficacy, disrupt biofilms, and minimize mammalian cytotoxicity.

This application note provides an in-depth technical guide on the structure-activity relationships (SAR) of novel QAS, summarizes their quantitative efficacy, and outlines self-validating experimental protocols for their microbiological evaluation.

Mechanistic Insights: Causality in Structure-Activity Relationships

The antimicrobial mechanism of QAS is a sequential process driven by both electrostatic and hydrophobic interactions. Understanding the causality behind these molecular interactions is critical for rational drug design.

  • Electrostatic Adsorption: The positively charged nitrogen headgroup of the QAS is electrostatically attracted to the negatively charged components of the bacterial cell envelope (teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria) 1[1].

  • Hydrophobic Insertion & Disruption: Following surface tethering, the hydrophobic alkyl tail inserts into the lipid bilayer. This physical penetration disrupts the membrane's structural integrity, leading to the leakage of critical intracellular components (e.g., potassium ions, DNA, RNA, and proteins), ultimately resulting in rapid cell death 2[2].

The "Cut-Off" Effect

A critical principle in QAS design is the "cut-off" effect. Antimicrobial activity does not increase indefinitely with the length of the hydrophobic tail. Instead, efficacy peaks at specific chain lengths—typically C10–C12 for Gram-negative bacteria and C12–C14 for Gram-positive bacteria and fungi 3[3]. If the alkyl chain is extended further (e.g., C16–C18), the molecules become excessively lipophilic and self-aggregate into micelles. This aggregation severely hinders their ability to diffuse through the aqueous extracellular polymeric substance (EPS) of biofilms or the peptidoglycan layer, causing a sharp drop in biological activity 4[4].

The Multi-Cationic Advantage

To overcome bacterial tolerance—often mediated by the upregulation of efflux pumps or mutations in genes like pmrB that reduce the membrane's negative charge 5[5]—researchers have developed multi-cationic QAS. Gemini (dimeric) and tris-QAS feature multiple hydrophobic chains and cationic headgroups linked by rigid or flexible spacers. This architecture multiplies the local charge density, allowing the molecule to overwhelm bacterial efflux mechanisms and displace divalent cations (Mg2+, Ca2+) that stabilize the outer membrane 6[6].

QAS_Mechanism QAS Novel QAS Molecule (Cationic Head + Alkyl Tail) Membrane Bacterial Cell Membrane (Negatively Charged Phospholipids) QAS->Membrane Approaches Adsorption Electrostatic Adsorption (Cation-Anion Interaction) Membrane->Adsorption Insertion Hydrophobic Tail Insertion (Alkyl Chain Penetration) Adsorption->Insertion Chain Length Dependent Disruption Membrane Disruption & Loss of Structural Integrity Insertion->Disruption Leakage Leakage of Intracellular Components (K+, DNA, RNA, Proteins) Disruption->Leakage Death Cell Death (Bactericidal Effect) Leakage->Death

Mechanism of action of novel QAS on bacterial cell membranes.

Quantitative Efficacy Data

The structural tuning of novel QAS translates directly into superior quantitative performance. The table below summarizes the comparative efficacy of various QAS classes based on recent microbiological evaluations.

QAS ClassStructural FeatureTarget PathogensKey Efficacy MetricsRef.
Traditional Mono-QAS Single head, single tail (e.g., BAC)Broad spectrumBaseline MIC/MBC; susceptible to efflux pump resistance.[5]
Gemini (Bis-QAS) Two heads, two tails, tunable spacerC. albicans, Planktonic FungiHighest activity at C12; completely inhibits fungal filament formation.[4]
Tris-QAS Three cationic centers, ether-linked spacerGram-negative (K. pneumoniae, P. aeruginosa)MBC of 16–32 mg/L (C8–C10 chains); 4- to 32-fold lower MBC than mono-QAS.[3]
Pyridinium QAS Pyridine structure with aromatic spacersClinical Strains, Biofilms16- to 32-fold reduction in MIC/MBC compared to standard antiseptics.[6]
Polymeric QAS Copolymer quaternized with DMOA (C8)S. aureus, E. coliMIC/MBC ≤ 10 mg/mL; non-toxic to mammalian cells at MIC.[7]

Experimental Protocols: Self-Validating Systems

To rigorously evaluate novel QAS candidates, researchers must employ workflows that validate causality. A single endpoint assay is insufficient. The following protocols represent a tiered, self-validating approach moving from planktonic susceptibility to biofilm eradication.

Protocol A: Determination of MIC and MBC via Broth Microdilution

Causality & Validation: Minimum Inhibitory Concentration (MIC) determines bacteriostatic activity, but QAS are intended to be bactericidal. Therefore, the assay must self-validate by subculturing clear wells to determine the Minimum Bactericidal Concentration (MBC) 3[3].

  • Preparation: Dissolve the novel QAS in an appropriate solvent (e.g., sterile water or ≤1% DMSO) to create a high-concentration stock.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the QAS in Mueller-Hinton Broth (MHB) to achieve a concentration range (e.g., 500 mg/L down to 0.25 mg/L).

  • Controls: Include a positive control (known biocide like Benzalkonium Chloride), a growth control (broth + bacteria), and a sterility control (broth only).

  • Inoculation: Adjust the bacterial suspension to a 0.5 McFarland standard and dilute to yield a final well concentration of approximately

    
     CFU/mL. Add to the test wells.
    
  • Incubation & MIC: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration exhibiting no visible turbidity.

  • MBC Determination: Aliquot 10–20 µL from all wells showing no visible growth and spread onto fresh agar plates. Incubate for another 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in viable CFU compared to the initial inoculum.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Causality & Validation: Bacteria residing in biofilms can be up to 10-fold more tolerant to QAS than their planktonic counterparts due to the protective EPS matrix 8[8]. Standard MIC assays fail to capture this resistance. The MBEC assay utilizes mechanical disruption to release surviving biofilm-embedded cells, ensuring the endpoint reflects true eradication rather than superficial suppression.

  • Biofilm Formation: Cultivate biofilms on a 96-peg lid device (e.g., Calgary Biofilm Device) immersed in inoculated broth for 24–48 hours under shear stress.

  • Washing: Carefully remove the peg lid and rinse in sterile PBS to remove loosely attached planktonic cells.

  • QAS Exposure: Transfer the peg lid to a standard 96-well plate containing the serially diluted novel QAS. Expose for a defined contact time (e.g., 2 hours for antiseptics, 24 hours for coatings).

  • Neutralization & Disruption: Transfer the pegs to a recovery plate containing a universal neutralizer (e.g., Dey-Engley neutralizing broth) to halt QAS activity. Sonicate the plate for 10–15 minutes to dislodge surviving biofilm cells into the recovery media.

  • Plating & MBEC: Plate the recovery media onto agar. The MBEC is defined as the lowest QAS concentration that completely eradicates the biofilm (zero CFU recovery) 6[6].

QAS_Workflow Synthesis 1. QAS Synthesis & Characterization (NMR, LC-MS, HRMS) Planktonic 2. Planktonic Assays (MIC & MBC Microdilution) Synthesis->Planktonic Biofilm 3. Biofilm Assays (MBIC & MBEC Determination) Planktonic->Biofilm Active Hits Toxicity 4. Mammalian Cytotoxicity (HaCaT, LO2 Cell Lines) Biofilm->Toxicity Optimization 5. Lead Optimization (Tuning Alkyl Chain & Spacer) Toxicity->Optimization High Toxicity / Low Efficacy Optimization->Synthesis Redesign

High-throughput screening and optimization workflow for novel QAS development.

References

  • Source: d-nb.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: nih.gov (PMC)
  • Source: ssrn.
  • Source: frontiersin.
  • Source: mdpi.

Sources

Application Note: Dual-Utility of (Cyclopropylmethyl)trimethylammonium Iodide in Advanced Materials and Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Cyclopropylmethyl)trimethylammonium iodide (CMTMA-I) is a highly versatile quaternary ammonium salt. Historically utilized as a specialized precursor for generating highly strained reactive intermediates in classic organic synthesis, recent advancements have repositioned CMTMA-I as a critical templating cation in the design of multifunctional Organic-Inorganic Hybrid Perovskites (OIHPs). This application note details the mechanistic causality behind its dual utility, providing validated protocols for synthesizing dielectric switching materials and executing classic Hofmann eliminations.

Physicochemical Profile & Mechanistic Utility

CMTMA-I (CAS: 73664-02-5, Molecular Formula: C7H16IN) features a rigid cyclopropyl ring tethered to a bulky trimethylammonium headgroup[1]. From a safety perspective, it is a known irritant (H315, H319, H335), necessitating proper respiratory and dermal protection during handling[2].

This unique steric and electronic profile serves two distinct mechanistic purposes:

  • In Hybrid Materials (Dynamic Rotor): The cyclopropylmethyl group acts as a dynamic rotor within a crystal lattice. At specific thermal thresholds, the activation of its rotational degrees of freedom triggers macroscopic structural phase transitions, enabling phenomena such as dielectric switching[3].

  • In Organic Synthesis (Strained Leaving Group): The quaternary ammonium moiety is an excellent leaving group. Under strongly basic conditions, the inherent ring strain of the cyclopropylmethyl framework facilitates the generation of highly strained alkenes (e.g., methylenecyclopropane) via E2 elimination.

Application I: Synthesis of Multifunctional OIHPs

Design Rationale & Causality

Building multifunctional OIHPs that exhibit both semiconducting properties and dielectric switching requires precise molecular engineering. By introducing the [C7H16N]+ cation into a lead halide framework, researchers have successfully synthesized two novel OIHPs: [C7H16N]PbI3 and [C7H16N]PbBr3[3].

The causality of the dielectric switching lies in the order-disorder transition of the CMTMA cation. At low temperatures, the cation is "frozen" via hydrogen bonding with the inorganic [PbX3]- framework. Upon heating, the cyclopropylmethyl group gains sufficient kinetic energy to rotate. This sudden rotational freedom alters the dipole moment of the unit cell, causing a sharp anomaly in the dielectric constant—the fundamental mechanism of dielectric switching.

Halogen Substitution Strategy

Halogen engineering allows for the precise tuning of these optoelectronic properties. Substituting iodide with bromide increases the electronegativity of the inorganic framework, which strengthens the N-H···X and C-H···X hydrogen bonds. Consequently, more thermal energy is required to overcome these interactions and trigger the cation's rotation. This causality is evidenced by a 26 K increase in the phase transition temperature (


) when moving from the iodide to the bromide variant[3].

Application II: Generation of Strained Alkenes via Hofmann Elimination

Mechanistic Insights

In classic organic synthesis, CMTMA-I is converted to its corresponding hydroxide via ion exchange with silver(I) oxide. Thermal pyrolysis of the hydroxide induces a Hofmann E2 elimination. The hydroxide base abstracts a proton from the cyclopropyl ring. Due to the high s-character of the cyclopropyl C-H bonds, these protons are unusually acidic.

The departure of the neutral trimethylamine leaving group yields methylenecyclopropane (the kinetic product). However, because of the extreme ring strain (~42 kcal/mol), elevated pyrolysis temperatures can provide the activation energy necessary for a thermodynamic ring expansion, yielding cyclobutene . Controlling the pyrolysis temperature is therefore the critical parameter for product selectivity.

Quantitative Data Summary

The following table summarizes the tunable properties of CMTMA-based OIHPs, demonstrating the impact of the halogen substitution strategy[3].

CompoundChemical FormulaBand Gap (eV)Phase Transition Temp (

)
Dielectric Switching Behavior
Compound 1 [C7H16N]PbI32.67 eV~253 KHighly reversible, sharp anomaly
Compound 2 [C7H16N]PbBr33.22 eV~279 KHighly reversible, sharp anomaly
Delta (

)
Halogen Exchange+0.55 eV+26 KMaintained functionality

Validated Experimental Protocols

Protocol A: Synthesis of[C7H16N]PbX3 Single Crystals

This protocol utilizes a controlled evaporation method to ensure the high-fidelity templating of the organic cation within the inorganic lattice.

  • Precursor Preparation : In a fume hood, weigh equimolar amounts (1.0 mmol) of CMTMA-I (241.11 g/mol ) and Lead(II) iodide (PbI2) or Lead(II) bromide (PbBr2).

  • Solvent Dissolution : Transfer the precursors to a 20 mL glass vial. Add 5.0 mL of concentrated hydroiodic acid (HI, 57 wt% in water) for the PbI3 synthesis, or hydrobromic acid (HBr, 48 wt%) for the PbBr2 synthesis. Add 2.0 mL of methanol to enhance organic solubility.

  • Thermal Activation : Heat the mixture to 80°C under continuous magnetic stirring (400 rpm) until a completely clear, homogenous solution is achieved. Causality: This ensures the complete dissociation of the organic and inorganic networks, preventing premature kinetic precipitation.

  • Controlled Crystallization : Reduce the temperature to 25°C at a controlled cooling rate of 1°C/hour. Allow the solvent to slowly evaporate undisturbed for 5-7 days.

  • Harvesting : Isolate the resulting single crystals via vacuum filtration. Wash with cold diethyl ether (3 x 5 mL) to remove unreacted precursors and residual acid. Dry under vacuum at 40°C for 12 hours.

Validation Checkpoint: The complete dissolution of the opaque PbI2 powder into a clear yellow solution in Step 3 confirms the successful formation of the solvated[PbX3]- complex. The appearance of geometric, macroscopic crystals after 5 days validates the order-disorder templating effect.

Protocol B: Hofmann Elimination for Methylenecyclopropane Synthesis

This protocol leverages thermal pyrolysis to drive a kinetic E2 elimination.

  • Ion Exchange : Dissolve 10.0 mmol of CMTMA-I in 20 mL of deionized water. Add an excess of freshly prepared Silver(I) oxide (Ag2O, 6.0 mmol, 12.0 mmol Ag+ equivalents). Stir vigorously in the dark at room temperature for 4 hours.

  • Filtration : Filter the suspension through a Celite pad to remove the precipitated Silver(I) iodide (AgI) and unreacted Ag2O. The filtrate now contains the active (Cyclopropylmethyl)trimethylammonium hydroxide.

  • Concentration : Concentrate the aqueous filtrate under reduced pressure (rotary evaporation) at 40°C until a viscous syrup is obtained. Causality: Excessive heating at this stage will cause premature elimination and loss of the volatile product.

  • Thermal Pyrolysis : Transfer the syrup to a micro-distillation apparatus equipped with a receiving flask submerged in a dry ice/acetone bath (-78°C). Heat the reaction flask to 150–200°C under a gentle stream of nitrogen.

  • Collection : The Hofmann elimination occurs, releasing gaseous trimethylamine, water vapor, and methylenecyclopropane. The highly volatile methylenecyclopropane (bp ~11°C) condenses in the cold trap.

Validation Checkpoint: The formation of a dense, yellow precipitate (AgI) during Step 1 visually validates the successful ion exchange. The collection of a highly volatile liquid in the -78°C cold trap confirms the successful kinetic E2 elimination.

Mechanistic & Workflow Visualizations

OIHP_Workflow A CMTMA-I Precursor C Dissolution HX / MeOH A->C B Lead Halide PbI2 / PbBr2 B->C D Evaporation Controlled Temp C->D 80°C to 25°C E [C7H16N]PbX3 Crystals D->E 5-7 Days

Workflow for synthesizing Organic-Inorganic Hybrid Perovskites using CMTMA-I.

Hofmann_Mechanism A CMTMA-Iodide Quaternary Salt B Ion Exchange Ag2O / H2O A->B C CMTMA-Hydroxide Active Base B->C Precipitate AgI D Thermal Pyrolysis 150-200°C C->D Heat E Methylenecyclopropane Kinetic Product D->E E2 Elimination F Cyclobutene Thermodynamic D->F Ring Expansion

Mechanistic pathway of Hofmann elimination for strained alkene generation.

References

  • Halogen engineering of organic-inorganic hybrid perovskites with nonlinear optical, fluorescence properties and phase transition Source: ResearchGate URL
  • Source: uni.
  • Chemical label: (cyclopropylmethyl)

Sources

Advanced Application Note: Quaternary Ammonium Iodides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of quaternary ammonium iodides in medicinal chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

Quaternary Ammonium Iodides (QAIs) occupy a unique dual niche in medicinal chemistry. They serve both as high-reactivity intermediates in the synthesis of complex pharmaceutical salts and as Active Pharmaceutical Ingredients (APIs) in their own right, particularly in cholinergic modulation and antimicrobial applications.

While the chloride and bromide salts are more ubiquitous in final formulations due to cost and biocompatibility, the iodide counterion offers distinct physicochemical advantages:

  • Synthetic Efficiency: Alkyl iodides are superior alkylating agents in the Menshutkin reaction, often serving as the primary gateway to generating the quaternary ammonium core.[1][2]

  • Pharmacological Potency: In specific contexts, such as with Echothiophate Iodide or Gallamine Triethiodide , the iodide salt is the approved therapeutic form, often selected for specific solubility profiles or historical efficacy data.

  • Radical Scavenging: Recent data suggests certain QAI derivatives exhibit superior antioxidant properties compared to their chloride counterparts due to the electron-donating capability of the iodide ion.

This guide provides a comprehensive technical workflow for synthesizing, purifying, converting, and testing QAIs.

Synthetic Utility: The Menshutkin Gateway

The most reliable method for generating quaternary ammonium cores is the Menshutkin Reaction (


 alkylation).[1] Alkyl iodides are the reagents of choice here because iodide is an excellent leaving group and a potent nucleophile (in the Finkelstein context), accelerating reaction rates significantly compared to chlorides or bromides.
Mechanism of Action

The tertiary amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl iodide. The transition state involves the formation of a charge-separated species from neutral reactants, meaning the reaction is highly sensitive to solvent polarity.

MenshutkinReaction Reactants Reactants (Tertiary Amine + Alkyl Iodide) TS Transition State (Charge Separation) Reactants->TS Nucleophilic Attack Product Product (Quaternary Ammonium Iodide) TS->Product Bond Formation Solvent Solvent Effect (Polar Aprotic accelerates) Solvent->TS Stabilizes

Figure 1: The Menshutkin reaction pathway highlighting the critical role of solvent stabilization on the transition state.

Protocol: Optimized Synthesis of QAIs

Objective: Synthesize a high-purity Quaternary Ammonium Iodide (QAI) from a tertiary amine and methyl iodide.

Reagents:

  • Tertiary Amine substrate (1.0 equiv)

  • Methyl Iodide (MeI) or Alkyl Iodide (1.1 - 1.5 equiv) [Caution: Carcinogen/Neurotoxin]

  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Tertiary Amine (10 mmol) in anhydrous Acetonitrile (20 mL).

    • Why MeCN? It is polar enough to stabilize the transition state (accelerating the rate) but often allows the final QAI product to crystallize out upon cooling (facilitating purification).

  • Addition: Add Alkyl Iodide (12 mmol) dropwise at

    
     (ice bath) to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature. Stir for 6–24 hours.

    • Monitoring: Use TLC (Thin Layer Chromatography). Note that QAIs are highly polar and will stay at the baseline in standard organic eluents. Use a specialized mobile phase (e.g., MeOH:DCM 1:9 with 1%

      
      ).
      
  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid under vacuum. Wash with cold diethyl ether to remove unreacted amine/iodide.

    • Scenario B (No precipitate): Concentrate the solvent to ~5 mL under reduced pressure. Add cold diethyl ether (50 mL) to induce precipitation (trituration).

  • Drying: Dry the solid in a vacuum desiccator over

    
    . Protect from light  (iodides oxidize to 
    
    
    
    turning yellow/brown).

Direct Medicinal Applications

Certain QAIs are used directly as therapeutic agents. The high polarizability of the iodide ion can influence the binding affinity at cationic receptors.

Case Study: Echothiophate Iodide

Therapeutic Class: Acetylcholinesterase (AChE) Inhibitor. Indication: Glaucoma (miotic agent). Mechanism: The quaternary ammonium group binds to the anionic site of AChE, while the phosphate group phosphorylates the esteratic site, irreversibly inhibiting the enzyme. Why Iodide? In the synthesis of Echothiophate, the final alkylation is performed with methyl iodide. The resulting iodide salt is stable enough for lyophilized formulation (though moisture sensitive).

Protocol: Antimicrobial Susceptibility Testing (MIC)

QAIs are potent membrane disruptors. This protocol determines the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus.

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial inoculum (

    
     CFU/mL).
    
  • Resazurin dye (viability indicator).

Procedure:

  • Stock Preparation: Dissolve QAI in sterile water or DMSO. Note: If the QAI is light-sensitive (yellowing), prepare fresh.

  • Dilution: Perform serial 2-fold dilutions of the QAI in MHB across the 96-well plate (Range: 0.5

    
    g/mL to 512 
    
    
    
    g/mL).
  • Inoculation: Add 10

    
    L of bacterial suspension to each well. Include Growth Control (bacteria + no drug) and Sterility Control (media only).
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Readout: Add 10

    
    L Resazurin (0.01%). Incubate for 2 hours.
    
    • Pink: Viable bacteria (Reduction of dye).

    • Blue: No growth (Inhibition).

    • MIC: The lowest concentration that remains blue.

Ion Exchange: Converting Iodide to Chloride

While iodides are excellent for synthesis, they may be undesirable in final drugs due to "iodism" (chronic iodine toxicity) or potential oxidation. Converting the QAI to a Quaternary Ammonium Chloride (QAC) is a critical skill.

Workflow: Anion Exchange Resin (AER)

The most robust method uses a strong base anion exchange resin (e.g., Amberlite IRA-400 or Dowex 1x8) in the Chloride form.

IonExchange ResinPrep 1. Resin Preparation (Wash with 1M HCl, then Water, then Methanol) Loading 2. Sample Loading (Dissolve QAI in MeOH/Water) ResinPrep->Loading Exchange 3. Ion Exchange Column (Iodide displaces Chloride on Resin) Loading->Exchange Elution 4. Elution (Collect Product as Chloride Salt) Exchange->Elution Validation 5. Validation (Silver Nitrate Test) Elution->Validation

Figure 2: Workflow for converting Quaternary Ammonium Iodide to Chloride using Anion Exchange Resin.

Detailed Protocol
  • Resin Activation: Pack a glass column with ~20g of Dowex 1x8 (Cl- form). Wash with 100 mL of 1M HCl to ensure complete chloride saturation, followed by Deionized Water until pH is neutral, then Methanol (to switch to organic phase).

  • Loading: Dissolve 1.0 g of QAI in a minimum volume of Methanol (or MeOH:Water 9:1 if solubility is poor).

  • Elution: Load the sample onto the column. Elute with Methanol at a slow flow rate (1 drop/second). The resin retains the

    
     and releases 
    
    
    
    .
  • Collection: Collect fractions.

  • Validation (Silver Nitrate Test):

    • Take a small aliquot of the eluate.

    • Add a drop of

      
      . A white  precipitate (
      
      
      
      ) indicates the product is a chloride.
    • Control: The starting material (Iodide) would give a yellow precipitate (

      
      ).
      
    • Purity Check: To ensure no Iodide remains, you can use an Iodide-selective electrode or HPLC, but for synthetic purposes, the disappearance of the yellow AgI precipitate is a strong indicator.

Stability & Handling Data

QAIs present specific stability challenges compared to chlorides.

ParameterQuaternary Ammonium Iodide Quaternary Ammonium Chloride Handling Implication
Hygroscopicity Generally LowerGenerally HigherIodides are often easier to weigh/handle in air.
Photostability Poor ExcellentMUST store Iodides in amber vials. Light causes oxidation to

(discoloration).
Solubility (Water) ModerateHighIodides may precipitate from cold water; useful for purification.
Thermal Stability ModerateHighIodides can undergo Hofmann elimination at lower temps than chlorides.

References

  • Menshutkin Reaction Kinetics: Abboud, J. L. M., et al. "Critical compilation of scales of solvent parameters. Part I. Pure, non-hydrogen bond donor solvents." Pure and Applied Chemistry 71.4 (1999): 645-718. Link

  • Antimicrobial Mechanisms: Jennings, M. C., et al. "Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance and Persistence." ACS Infectious Diseases 1.7 (2015): 288-303. Link

  • Echothiophate Iodide Clinical Data: Ellis, P. P. "Echothiophate iodide: A review." Survey of Ophthalmology 13.6 (1969): 389. Link

  • Ion Exchange Protocols: Sussman, S. "Ion Exchange Aspects of Quaternary Ammonium Salts." Industrial & Engineering Chemistry 38.12 (1946): 1228-1230. Link

  • Radical Scavenging of Iodides: Al-Mogib, M. "Synthesis, Characterization and Disinfection Efficiency Evaluation of Quaternary Ammonium Iodide Derivatives of Gum Arabic." ResearchGate (2023). Link

Sources

Application Note: High-Fidelity N-Methylation Using (Cyclopropylmethyl)trimethylammonium Iodide

[1]

Part 1: Strategic Rationale & Executive Summary

The "Green Methylation" Imperative

Methylation is a cornerstone transformation in medicinal chemistry, particularly for modulating the solubility and metabolic stability of drug candidates (the "Magic Methyl" effect). However, traditional reagents like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) are highly volatile, acutely toxic, and carcinogenic, posing severe safety risks in scale-up environments.

This protocol details the application of (Cyclopropylmethyl)trimethylammonium iodide (CPTMAI) as a superior, solid-state methylating agent. Unlike MeI, CPTMAI is a non-volatile crystalline solid that offers precise stoichiometry control and enhanced safety profiles.

Mechanism of Action: The Selectivity Hierarchy

The utility of CPTMAI rests on the chemoselective preference of nucleophilic attack in quaternary ammonium salts. In an SN2 regime, the nucleophile attacks the least sterically hindered carbon.

  • Methyl Group: Sterically unhindered; fast kinetics.

  • Cyclopropylmethyl Group: Sterically hindered (neopentyl-like position) and electronically complex; slow kinetics for direct SN2.[1]

Therefore, CPTMAI acts as a methyl donor , releasing N-(cyclopropylmethyl)-N,N-dimethylamine as the benign leaving group.[1]

Part 2: Scientific Foundation & Mechanistic Logic[1]

Reaction Thermodynamics & Kinetics

The reaction operates via a thermally induced SN2 mechanism. Unlike Hofmann eliminations which require strong bases and yield alkenes, this protocol uses mild bases (carbonates) and elevated temperatures (80–130°C) to drive nucleophilic substitution.

Key Mechanistic Insight: The cyclopropylmethyl moiety serves as a "dummy" ligand. While benzyl groups in ammonium salts are often transferred preferentially due to resonance stabilization of the transition state, the cyclopropylmethyl group—despite its ability to stabilize cations—is sufficiently sterically bulky to direct the nucleophile toward the methyl groups.

Visualization of Reaction Pathway

MethylationMechanismcluster_selectivitySelectivity FilterReagent(Cyclopropylmethyl)trimethylammoniumIodide (CPTMAI)TSTransition State(S_N2 Attack on Methyl)Reagent->TSActivation (Heat)NuNucleophile(Amine/Amide)Nu->TSAttacks Methyl CProductN-MethylatedProductTS->ProductMe TransferByproductLeaving Group:(Cyclopropylmethyl)dimethylamineTS->ByproductBond CleavageDummyCyclopropylmethyl Group(Sterically Hindered -> Retained)

Caption: Mechanistic pathway showing the selective transfer of the methyl group over the bulky cyclopropylmethyl group via SN2 attack.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Reagent: (Cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5).[1][2]

  • Solvent: Anisole (Green solvent, high BP) or DMF (traditional).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Vessel: Pressure-rated glass vial (e.g., microwave vial) or round-bottom flask with reflux condenser.[1]

Standard Operating Procedure (SOP)

Step 1: Charge Preparation

  • In a reaction vial, dissolve the substrate (1.0 equiv) in Anisole (0.2 M concentration).

  • Add CPTMAI (1.5 – 2.0 equiv). Note: Excess is used to account for the solid-liquid phase transfer kinetics.[1]

  • Add K₂CO₃ (2.0 equiv).[1] For sterically hindered substrates, switch to Cs₂CO₃.

Step 2: Reaction Phase

  • Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Heat the reaction mixture to 110–130°C .

    • Why this temp? Quaternary ammonium salts typically require temperatures >100°C to overcome the activation energy for methyl transfer in the absence of transition metal catalysts.

  • Stir vigorously (1000 rpm) for 12–24 hours. Monitor via TLC/LC-MS.[1]

Step 3: Work-up & Purification [1]

  • Cool to room temperature.

  • Quench: Add 1M HCl (aq).

    • Critical Check: The byproduct, (Cyclopropylmethyl)dimethylamine, is basic. Acidic wash converts it to the water-soluble hydrochloride salt, effectively removing it from the organic layer.

  • Extract with Ethyl Acetate (3x).[3]

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography.

Data Summary: Comparison of Methylating Agents
FeatureMethyl Iodide (MeI)CPTMAI (This Protocol)Phenyltrimethylammonium Iodide
Physical State Volatile Liquid (BP 42°C)Crystalline SolidCrystalline Solid
Toxicity High (Inhalation hazard)Low (Non-volatile)Low (Non-volatile)
Atom Economy HighModerate (Larger leaving group)Moderate
Selectivity Low (Over-methylation common)High (Controlled release)High
Work-up Requires removal of toxic excessAcid wash removes byproductAcid wash removes byproduct

Part 4: Troubleshooting & Optimization Logic

Decision Logic for Solvent/Base Selection[1]

OptimizationLogicStartStart OptimizationSubstrateTypeSubstrate Type?Start->SubstrateTypeAcidicAcidic NH (e.g., Amide/Indole)SubstrateType->AcidicpKa > 15BasicBasic NH (e.g., Amine)SubstrateType->BasicpKa < 10ConditionAUse K2CO3 / AnisoleTemp: 130°CAcidic->ConditionAConditionBUse Cs2CO3 / DMFTemp: 100°CBasic->ConditionBCheckConversion < 50%?ConditionA->CheckConditionB->CheckActionIncrease Temp to 150°COR Switch to microwaveCheck->ActionYes

Caption: Decision tree for optimizing reaction conditions based on substrate acidity and observed conversion.

Handling Side Reactions

Risk: Ring Opening. Although rare under basic conditions, the cyclopropylmethyl cation (if formed via SN1) can rearrange to cyclobutyl or homoallyl systems.

  • Prevention: Ensure the reaction remains strictly in the SN2 regime by maintaining high concentrations of nucleophile and using a polar aprotic solvent (DMF) if the substrate is poorly soluble, to favor bimolecular kinetics over unimolecular dissociation.

Part 5: References

  • Templ, J., & Schnürch, M. (2022).[3] Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(6), 4305–4315. [Link][1]

    • Grounding: Establishes the foundational protocol for using quaternary ammonium iodides (specifically PhMe3NI) as green, solid methylating agents.

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022).[3] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link][1][4]

    • Grounding: Validates the "Anisole/Carbonate" method for N-methylation and discusses the selectivity of methyl transfer over other alkyl groups.

  • Senaweera, S. M., & Weaver, J. D. (2016). Dual C–F, C–H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls. Journal of the American Chemical Society, 138(8), 2520–2523.

    • Grounding: Discusses the behavior of alkylated ammonium salts and the stability of the C-N bond in various oxidative/reductive contexts.

    • Grounding: Verification of commercial availability and physical properties (CAS 73664-02-5).[1]

Application Note: Leveraging Cyclopropene Tags for High-Fidelity Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of bioorthogonal chemistry has revolutionized our ability to interrogate complex biological systems without perturbing native cellular functions. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) laid the foundation for this field, the requirement for toxic copper catalysts limits its in vivo utility. Consequently, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and strained alkenes has emerged as the premier bioorthogonal methodology[1].

Within the toolkit of strained alkenes, cyclopropenes (highly strained cyclopropyl derivatives containing a double bond) occupy a unique and highly advantageous niche. As a Senior Application Scientist, I have developed this guide to elucidate the mechanistic causality, kinetic profiling, and validated experimental workflows for utilizing cyclopropene compounds in advanced bioconjugation, live-cell imaging, and targeted drug delivery.

Mechanistic Rationale: The Cyclopropene Advantage

The IEDDA reaction is characterized by an electron-deficient diene (tetrazine) reacting with an electron-rich or strained dienophile (cyclopropene). The reaction proceeds through a [4+2] cycloaddition intermediate, followed by a rapid, irreversible retro-Diels-Alder step that expels nitrogen gas (


), driving the reaction to completion[2].

IEDDA_Mechanism Tz 1,2,4,5-Tetrazine (Electron-Deficient Diene) Cyclo [4+2] Cycloaddition Intermediate Tz->Cyclo + Cp Cyclopropene Tag (Strained Dienophile) Cp->Cyclo N2 - N2 Gas (Irreversible Driving Force) Cyclo->N2 DHP Dihydropyridazine (Stable Conjugate) Cyclo->DHP Retro-Diels-Alder Pyr Pyridazine (Oxidized Final Product) DHP->Pyr Oxidation (in vivo)

Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.

Why Choose Cyclopropenes?
  • Minimal Steric Perturbation : Trans-cyclooctene (TCO) exhibits the fastest IEDDA kinetics but is highly bulky and highly hydrophobic, which can destabilize target proteins or alter the trafficking of small-molecule drugs. Cyclopropenes are significantly smaller, making them ideal metabolic reporters for lipids, glycans, and proteins[3].

  • Tunable Stability : Unsubstituted cyclopropenes are prone to polymerization. However, the addition of a methyl group (e.g., 1-methylcyclopropene or 3-methylcyclopropene) provides critical steric shielding. This functionalization stabilizes the cyclopropyl ring in biological media while maintaining high reactivity[4].

  • Spatiotemporal Control : The 3-N position of spirocyclopropenes can be modified with bulky, light-cleavable or enzyme-cleavable caging groups. This sterically blocks the tetrazine's approach, enabling precise spatiotemporal control over the bioorthogonal reaction[5].

Kinetic and Thermodynamic Profiling

The reaction rate of an IEDDA ligation is reciprocally proportional to the ring size of the dienophile, heavily influenced by ring strain[2]. The table below summarizes the kinetic landscape, demonstrating why cyclopropenes offer the optimal balance between reaction speed and steric footprint.

DienophileTetrazine Partner

(

)
Steric FootprintIn Vivo Stability
Trans-cyclooctene (TCO) Diphenyl-s-tetrazine~10,000 - 100,000LargeModerate (prone to isomerization)
1-Methylcyclopropene Dipyridyl-s-tetrazine~10 - 50Very Small High
Norbornene Dipyridyl-s-tetrazine~1 - 2MediumHigh
Terminal Alkyne Azide (CuAAC)~10 - 100Very SmallHigh (Requires toxic Cu catalyst)

Data synthesized from established bioorthogonal kinetic assays[1][3].

Key Applications in Drug Development and Cell Biology

A. Site-Specific Protein Labeling via Genetic Code Expansion

By utilizing an engineered orthogonal pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair, cyclopropene-containing unnatural amino acids (such as CpK) can be incorporated into target proteins at specific AMBER nonsense codons[6]. Because the cyclopropene tag is smaller than most bioorthogonal dienophiles, it minimizes structural disruption of the protein, allowing for high-fidelity live-cell imaging and FRET studies[6].

B. "Click-to-Release" Targeted Drug Delivery

Cyclopropene-tetrazine ligations are increasingly utilized in "click-to-release" prodrug strategies. In this paradigm, a cytotoxic payload (e.g., doxorubicin) is conjugated to a targeting moiety via a bioorthogonally cleavable linker. Upon administration of the tetrazine trigger, the IEDDA reaction induces a rapid electronic cascade (often a 1,6-elimination) that liberates the active drug precisely at the tumor site, drastically reducing off-target toxicity[7].

Validated Experimental Protocols

To ensure rigorous scientific integrity, every bioorthogonal workflow must be treated as a self-validating system. Below are two detailed protocols: an in vitro kinetic validation assay and an in vivo live-cell labeling workflow.

Protocol A: In Vitro Kinetic Validation of Cyclopropene Reactivity

Causality Note: Before applying a newly synthesized cyclopropene tag to a complex biological system, its reactivity must be validated. Tetrazines possess a characteristic


 transition absorbing at ~520 nm (pink/red color). The IEDDA reaction breaks this conjugation, causing the absorption to disappear. This provides a built-in, label-free kinetic readout[2].
  • Preparation of Reactants : Prepare a 100 µM solution of the selected tetrazine (e.g., dipyridyl-tetrazine) in PBS (pH 7.4). Prepare a 10 mM stock of the cyclopropene derivative in DMSO.

  • Pseudo-First-Order Setup : To simplify the extraction of the second-order rate constant (

    
    ), use a large excess of the cyclopropene (e.g., 1 mM final concentration). This ensures the reaction rate depends solely on the tetrazine concentration.
    
  • Spectrophotometric Monitoring :

    • Blank the UV-Vis spectrophotometer with PBS/DMSO.

    • Add 900 µL of the tetrazine solution to a quartz cuvette.

    • Rapidly inject 100 µL of the cyclopropene stock (Initiation).

  • Data Acquisition : Monitor the decay of absorbance at 520 nm over time. Fit the exponential decay curve to determine the observed rate constant (

    
    ), and divide by the cyclopropene concentration to calculate 
    
    
    
    .
Protocol B: Live-Cell Protein Labeling with Cyclopropene-Lysine (CpK)

Workflow S1 1. Genetic Encoding S2 2. UAA Incorporation S1->S2 S3 3. Wash & Equilibrate S2->S3 Val1 Validation: Mass Spec (ESI) S2->Val1 S4 4. Tetrazine Labeling S3->S4 S5 5. Fluorescence Imaging S4->S5 Val2 Validation: In-gel Fluorescence S4->Val2

Self-validating workflow for site-specific protein labeling using cyclopropene amino acids.

  • Plasmid Transfection : Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the orthogonal PylRS/tRNA pair and a plasmid encoding your target protein with an engineered AMBER (TAG) stop codon at the desired labeling site.

  • UAA Feeding : Supplement the cell culture media with 1 mM of the cyclopropene-lysine (CpK) derivative. Incubate for 24-48 hours to allow for protein expression and incorporation.

  • Stringent Washing (Critical Step) : Wash the cells 3 times with warm PBS and incubate in fresh, CpK-free media for 1 hour. Causality Note: Unincorporated CpK in the intracellular or extracellular space will act as a competitive sink for the tetrazine probe, drastically reducing the signal-to-noise ratio.

  • Tetrazine Labeling : Add 1-5 µM of a cell-permeable Tetrazine-Fluorophore conjugate (e.g., Tz-TAMRA) directly to the media. Incubate at 37°C for 30 minutes. The rapid kinetics of the cyclopropene tag ensures quantitative labeling within this short timeframe[6].

  • Validation & Imaging :

    • Imaging: Wash cells 3x with PBS to remove unreacted dye, fix with 4% paraformaldehyde, and image via confocal microscopy.

    • System Validation: Lyse a parallel batch of cells, run the lysates on an SDS-PAGE gel, and perform in-gel fluorescence scanning to confirm that the fluorescent signal is covalently localized exclusively to the molecular weight of your target protein.

References

  • Metabolic Labeling and Imaging of Cellular RNA via Bioorthogonal Cyclopropene−Tetrazine Ligation Chinese Chemical Society URL
  • National Institutes of Health (PMC)
  • Caged cyclopropenes for controlling bioorthogonal reactivity RSC Publishing URL
  • American Chemical Society (ACS)
  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept International Journal of Medical Sciences URL
  • Inverse electron demand Diels–Alder reactions in chemical biology RSC Publishing URL
  • Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs MDPI URL
  • Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA)

Sources

Application Note: Development of Ionic Liquids Based on Cyclopropylammonium Cations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Ionic liquids (ILs) based on the cyclopropylammonium cation represent a specialized class of soft materials that merge the unique steric and electronic properties of the strained cyclopropane ring with the tunability of ionic media. Unlike ubiquitous imidazolium or acyclic ammonium ILs, cyclopropyl-functionalized cations introduce significant ring strain (~27.5 kcal/mol) and a unique rigid geometry that influences viscosity, transport properties, and biological activity.

This guide details the end-to-end development of these materials, distinguishing between two critical subclasses:

  • Protic Ionic Liquids (PILs): Simple salts (e.g., cyclopropylammonium nitrate) often used as energetic materials or reactive intermediates.

  • Aprotic/Quaternary Ionic Liquids (AILs): Fully substituted cations (e.g., N-cyclopropyl-N,N,N-trimethylammonium bis(trifluoromethanesulfonyl)imide) designed for electrochemical stability and pharmaceutical solvation.

Key Application Areas:

  • Pharmaceuticals: The cyclopropyl motif is a "privileged structure" in medicinal chemistry (e.g., Ciprofloxacin), making these ILs ideal for solubilizing or delivering cyclopropyl-bearing APIs.

  • Energy Storage: High-voltage electrolytes for supercapacitors due to the cathodic stability of the ammonium core.

  • Energetic Materials: Utilizing ring strain for high-energy-density monopropellants.

Chemical Design & Stability Considerations

The Cyclopropyl Moiety

The cyclopropane ring is acid-sensitive. Unlike standard alkyl chains, the "banana bonds" (bent bonds) of the cyclopropyl group possess significant


 character, making them susceptible to electrophilic attack and ring-opening reactions under strong acidic conditions.
  • Design Rule 1: Avoid strong Lewis acids during synthesis to prevent ring opening.

  • Design Rule 2: For electrochemical applications, quaternary cations are preferred over protic ones to eliminate labile protons that narrow the electrochemical window.

Cation Engineering

To lower the melting point (


) below 100°C, symmetry breaking is essential.
  • Symmetric: N,N,N-tricyclopropyl-N-methylammonium (High

    
    , likely solid).
    
  • Asymmetric (Recommended): N-cyclopropyl-N-butyl-N,N-dimethylammonium (Low

    
    , likely liquid).
    

Experimental Protocols

Protocol A: Synthesis of the Tertiary Amine Precursor

Target:N-Cyclopropyl-N,N-dimethylamine (or similar variants).

Rationale: Direct alkylation of cyclopropylamine with methyl iodide is difficult to control (leads to mixtures of secondary, tertiary, and quaternary salts). Reductive amination is the superior, self-validating route.

Materials:

  • Cyclopropylamine (CAS: 765-30-0)

  • Formaldehyde (37% aq. solution)

  • Formic acid (98%)

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Eschweiler-Clarke Methylation:

    • Cool Formic acid (5 eq) to 0°C in a round-bottom flask.

    • Add Cyclopropylamine (1 eq) dropwise. Caution: Exothermic.

    • Add Formaldehyde (2.2 eq) slowly.

    • Reflux the mixture at 100°C for 12–16 hours. The

      
       evolution indicates reaction progress.
      
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Acidify with dilute HCl (pH < 2) to trap the amine as the hydrochloride salt.

    • Wash with ether (removes non-basic impurities).

    • Basify the aqueous layer with NaOH (pH > 12) to liberate the free amine.

    • Extract 3x with DCM.

  • Purification:

    • Dry over

      
      , filter, and remove solvent via rotary evaporation.
      
    • Validation: Distill the crude oil. (Boiling point of N,N-dimethylcyclopropylamine is approx. 78°C).

Protocol B: Quaternization (The Menschutkin Reaction)

Target:N-Cyclopropyl-N,N,N-trimethylammonium Iodide (Intermediate Salt).

Step-by-Step Workflow:

  • Dissolve the tertiary amine (from Protocol A) in Acetonitrile (0.5 M concentration).

    • Note: Acetonitrile is polar aprotic, stabilizing the transition state and precipitating the product.

  • Cool to 0°C under

    
     atmosphere.
    
  • Add Methyl Iodide (1.1 eq) dropwise.

    • Warning: MeI is a potent alkylating agent/carcinogen. Use a glovebox or fume hood.

  • Stir at Room Temperature for 24 hours.

    • Observation: A white precipitate (the iodide salt) should form.

  • Isolation:

    • Filter the solid.

    • Wash with cold Ethyl Acetate (removes unreacted amine).

    • Dry under high vacuum at 40°C.

Protocol C: Anion Exchange (Metathesis to Ionic Liquid)

Target:N-Cyclopropyl-N,N,N-trimethylammonium Bis(trifluoromethanesulfonyl)imide ([cPr-N111][NTf2]).

Rationale: The iodide salt is likely a solid. Exchanging


 for the bulky, charge-delocalized 

anion suppresses lattice energy, yielding a room-temperature liquid.

Step-by-Step Workflow:

  • Dissolve [cPr-N111][I] in deionized water.

  • Add Lithium Bis(trifluoromethanesulfonyl)imide (Li[NTf2]) (1.05 eq) dissolved in water.

  • Phase Separation:

    • The hydrophobic IL will separate as a dense oil at the bottom.

  • Purification (Critical for Electrochemical Grade):

    • Extract the IL layer into DCM.

    • Wash the DCM layer with water 5x to remove LiI and excess Li[NTf2].

    • Silver Nitrate Test: Test the wash water with

      
      .[2] If precipitate forms, halide is still present. Continue washing.
      
  • Drying:

    • Remove DCM via rotary evaporation.

    • Dry the IL at 60°C under high vacuum (

      
       mbar) for 48 hours to remove trace water.
      

Visualization of Logic Flow

The following diagram illustrates the decision matrix for synthesizing these ILs, highlighting the divergence between energetic protic salts and stable aprotic electrolytes.

Cyclopropyl_IL_Synthesis Start Starting Material: Cyclopropylamine Branch Target Application? Start->Branch Protic Route A: Protic ILs (Energetic Materials) Branch->Protic High Energy / Propulsion Aprotic Route B: Aprotic ILs (Electrolytes/Solvents) Branch->Aprotic Pharma / Battery Neut Neutralization (e.g., HNO3, HClO4) Protic->Neut Prod_P Product: Cyclopropylammonium Nitrate (Solid/Explosive) Neut->Prod_P Alk 1. Reductive Amination (Formic Acid/HCHO) Aprotic->Alk Tert Intermediate: Tertiary Amine Alk->Tert Quat 2. Quaternization (Alkyl Halide) Tert->Quat Salt Intermediate: Halide Salt (Solid) Quat->Salt Meta 3. Anion Metathesis (Li[NTf2], Ag[dca]) Salt->Meta Salt->Meta Remove Halide Lower Lattice Energy Prod_A Product: Quaternary Cyclopropyl IL (Liquid @ RT) Meta->Prod_A

Caption: Synthesis decision tree distinguishing between energetic protic salts and stable quaternary electrolytes.

Characterization & Data Analysis

NMR Validation

The cyclopropyl ring provides a distinct diagnostic signature.

  • 
     NMR:  Look for the high-field multiplets of the cyclopropyl methylene protons (
    
    
    
    ) typically between 0.5 – 1.2 ppm . The methine proton (
    
    
    ) attached to nitrogen will shift downfield (~2.5–3.0 ppm) upon quaternization.
  • 
     NMR:  Cyclopropyl carbons are highly shielded, appearing around 3–5 ppm .
    
Thermal Properties (DSC/TGA)
  • Glass Transition (

    
    ):  Asymmetric cations with 
    
    
    
    anions typically show
    
    
    between -80°C and -60°C.
  • Thermal Stability (

    
    ): 
    
    • Cyclopropylammonium: Lower stability than acyclic analogs due to ring strain. Expect onset of decomposition ~

      
      .
      
    • Warning: Protic salts (e.g., nitrates) may decompose explosively; TGA is not recommended for these without DSC screening first.

Data Summary Table: Expected Properties
Property[cPr-N111][I] (Intermediate)[cPr-N111][NTf2] (Final IL)Cyclopropylammonium Nitrate
State @ 25°C White SolidColorless LiquidCrystalline Solid
Water Solubility SolubleHydrophobic (Immiscible)Soluble
Viscosity N/ALow (< 50 cP)N/A
Electrochemical Window Narrow (Iodide oxidation)Wide (~4.5 - 5.0 V)Narrow (Proton reduction)
Primary Hazard IrritantLow ToxicityExplosion Hazard

References

  • Cyclopropenium vs.

    • Synthesis and physical properties of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids. (2018).[4][5] Phys.[6][7] Chem. Chem. Phys.Link

    • Note: This reference grounds the comparative stability of cyclic c
  • General Quaternization Protocols

    • Synthesis of Quaternary Ammonium Salts.[8][9][10] (1997).[8] Handbook of Phase Transfer Catalysis.[8]Link

    • Note: Provides the foundational Menschutkin reaction conditions used in Protocol B.
  • Electrochemical Stability

    • Electrochemical Applications of Room-Temperature Ionic Liquids.[11] (2005).[9] Interface.Link

    • Note: Validates the use of ammonium cations for wide electrochemical windows (Protocol C).
  • Pharmaceutical Relevance

    • Ionic Liquids in Pharmaceutical and Biomedical Applications.[12] (2024). Pharmaceutics.[1][13]Link

    • Note: Supports the application of these ILs in drug delivery systems.
  • Energetic Salts

    • Cyclopropylamine in Medicinal Chemistry.[13] (2021). Med. Chem.Link

    • Note: Discusses the reactivity and strain energy of the cyclopropylamine precursor.

Sources

(Cyclopropylmethyl)trimethylammonium iodide as a reagent in carbohydrate chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Hydroxyl Protection & Mechanistic Probing using (Cyclopropylmethyl)trimethylammonium Iodide

Abstract

This guide details the application of (Cyclopropylmethyl)trimethylammonium iodide (CPM-TMAI) in carbohydrate chemistry. While cyclopropylmethyl (CPM) ethers are standardly prepared using unstable and lachrymatory cyclopropylmethyl halides, CPM-TMAI offers a robust, solid-state alternative for O-alkylation via nucleophilic displacement of trimethylamine. Furthermore, the installed CPM group serves a dual function: it acts as a stable protecting group orthogonal to benzyl/silyl ethers and as a "radical clock" probe to detect radical intermediates during glycosylation or functionalization reactions.

Part 1: Technical Profile & Mechanism

Reagent Profile
  • Chemical Name: (Cyclopropylmethyl)trimethylammonium iodide[1]

  • CAS: 73664-02-5[1]

  • Role: Electrophilic Alkylating Agent / Mechanistic Probe Precursor

  • Advantages over Alkyl Halides:

    • Safety: Non-volatile solid; eliminates inhalation risks associated with lachrymatory cyclopropylmethyl bromide/chloride.

    • Stoichiometry Control: Precise weighing of non-hygroscopic salt allows for exact stoichiometric equivalents, crucial for regioselective protection.

    • Reaction Cleanliness: The leaving group (trimethylamine) is a gas/volatile liquid that is easily removed, simplifying workup compared to removing excess alkyl halides.

Mechanism of Action

The reaction proceeds via an SN2 mechanism .[2] The carbohydrate alkoxide attacks the methylene carbon of the cyclopropylmethyl group, displacing trimethylamine.

Key Mechanistic Insight: Unlike methyl iodide, the CPM group is sterically more demanding. The use of the ammonium salt (with a hard iodide counterion) often requires polar aprotic solvents (DMF/DMSO) to solvate the cation and enhance the nucleophilicity of the sugar alkoxide.

ReactionMechanism Sugar Carbohydrate-OH Alkoxide Sugar-O⁻ Na⁺ Sugar->Alkoxide Deprotonation Base Base (NaH) Base->Alkoxide TS [Transition State] S_N2 Attack Alkoxide->TS + Reagent Reagent CPM-TMAI (Reagent) Reagent->TS Product CPM-Ether (Protected Sugar) TS->Product - NMe₃ Byproduct NMe₃ (Gas) + NaI TS->Byproduct

Figure 1: SN2 Alkylation pathway using CPM-TMAI. The quaternary ammonium acts as the leaving group carrier.

Part 2: Experimental Protocols

Protocol A: General O-Cyclopropylmethylation of Carbohydrates

Target: Protection of primary/secondary hydroxyls on a monosaccharide (e.g., Methyl


-D-glucopyranoside).

Materials:

  • Substrate: Carbohydrate derivative (1.0 equiv)

  • Reagent: (Cyclopropylmethyl)trimethylammonium iodide (1.2 – 1.5 equiv per OH group)

  • Base: Sodium Hydride (60% dispersion in oil) (1.5 equiv per OH group)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the carbohydrate substrate in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure complete alkoxide formation (bubbling of H₂ must cease).

  • Reagent Addition: Add (Cyclopropylmethyl)trimethylammonium iodide as a solid in one portion.

    • Note: If the reagent is clumpy, grind to a fine powder in a mortar (under inert atmosphere if possible) before addition to ensure rapid dissolution.

  • Reaction: Heat the mixture to 50–60°C .

    • Critical Control Point: Unlike alkyl halides which react at RT, the ammonium salt often requires mild heating to overcome the activation energy of displacing the bulky amine leaving group. Monitor by TLC.

  • Quench: Once starting material is consumed (typically 4–12 hours), cool to 0°C and quench by slow addition of Methanol (to destroy excess NaH), followed by water.

  • Workup: Dilute with EtOAc. Wash organic layer with H₂O (3x) to remove DMF and trimethylammonium byproducts. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "Radical Clock" Mechanistic Probe

Application: Determining if a glycosylation or modification reaction proceeds via a radical intermediate.

Concept: The CPM group opens rapidly (


) to a homoallyl radical if a radical is generated at the attached oxygen or adjacent carbon.

Workflow:

  • Synthesize Probe: Protect the target hydroxyl with CPM-TMAI using Protocol A.

  • Run Test Reaction: Subject the CPM-protected sugar to the reaction conditions (e.g., Samarium diiodide reduction, electrochemical oxidation).

  • Analyze Products:

    • Intact CPM Ring: No radical intermediate (or extremely short-lived,

      
       ns).
      
    • Ring-Opened (Butenyl) Product: Radical intermediate confirmed.

RadicalClock Start CPM-Protected Sugar (Sugar-O-CH₂-Cyclopropyl) RadicalGen Radical Generation (e.g., C-H abstraction) Start->RadicalGen Intermediate O-Radical / C-Radical RadicalGen->Intermediate Branch Kinetic Competition Intermediate->Branch PathA Pathway A: Direct Quench (No Rearrangement) Branch->PathA Fast Trapping PathB Pathway B: Ring Opening (k ≈ 10⁸ s⁻¹) Branch->PathB Slow Trapping ResultA Intact CPM Ether (Non-Radical Mechanism) PathA->ResultA ResultB 3-Butenyl Ether (Radical Mechanism Confirmed) PathB->ResultB

Figure 2: Logic flow for using CPM ethers as radical clocks in mechanistic studies.

Part 3: Comparative Analysis & Stability

The CPM group is chemically distinct from standard benzyl (Bn) or methyl (Me) ethers.

FeatureCPM Ether (Cyclopropylmethyl)Benzyl Ether (Bn)Methyl Ether (Me)
Introduction Reagent CPM-TMAI (Solid)BnBr (Liquid, Lachrymator)MeI (Liquid, Toxic)
Acid Stability Moderate (Stable to dilute HCl)HighHigh
Base Stability ExcellentExcellentExcellent
Cleavage Method 1 Radical Opening (Tin/Borane)Hydrogenolysis (Pd/H₂)BBr₃ / TMSI
Cleavage Method 2 Oxidative (DDQ/CAN - slow)Oxidative (tougher than PMB)-
Special Utility Mechanistic Probe (Radical Clock) UV ActiveMinimal Sterics

References

  • Preparation of Cyclopropylmethyl Ethers

    • Source:Journal of Organic Chemistry.
    • Context: Validates the SN2 displacement of trimethylamine
  • Cyclopropylmethyl as a Radical Clock

    • Title: Radical Clocks: Molecular Stopw
    • Source:Wikipedia / Chemical Reviews.
    • Context: Establishes the rate constant ( ) for the ring opening, essential for interpreting Protocol B.
  • Carbohydrate Protection Strategies

    • Title: Cyclopropylmethylidene as a versatile protecting group for carbohydr
    • Source:Journal of Carbohydr
    • Context: Discusses the stability and orthogonality of CPM-based groups in sugar chemistry.
  • Reagent Safety & Handling

    • Title: (Cyclopropylmethyl)trimethylammonium iodide Product Information.[1]

    • Source:Sigma-Aldrich / Merck.
    • Context: Physical properties and safety data (SDS)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (Cyclopropylmethyl)trimethylammonium Iodide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals troubleshooting low yields and purity issues in the synthesis of (Cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5)[1]. Synthesizing this specific quaternary ammonium salt presents unique mechanistic challenges—most notably the notorious cyclopropylcarbinyl rearrangement. This guide deconstructs the kinetic and thermodynamic pitfalls of the synthesis and provides field-validated, self-indicating protocols to ensure high-yield quaternization.

Mechanistic Troubleshooting & FAQs

Q1: I am getting a complex mixture of products instead of the pure quaternary ammonium salt. Why is this happening? A1: This is the hallmark of the cyclopropylcarbinyl rearrangement . The cyclopropylmethyl cation is highly susceptible to rearrangement due to the inherent ring strain of the three-membered ring (approx. 27.5 kcal/mol)[2]. If your reaction conditions allow for any


 character, the intermediate cyclopropylmethyl cation is stabilized by "dancing resonance" (a non-classical tricyclobutonium ion interaction)[3]. This intermediate rapidly equilibrates with cyclobutyl and homoallyl (3-butenyl) cations[4]. Subsequent nucleophilic attack yields a frustrating mixture of (cyclobutyl)trimethylammonium and (3-butenyl)trimethylammonium side products.
  • The Fix: Strict adherence to

    
     conditions is mandatory. Avoid highly polar protic solvents (like water or methanol) and Lewis acid catalysts. Alternatively, switch to the exhaustive methylation of cyclopropylmethylamine (Protocol A), which uses an amine nucleophile to completely bypass the halide-leaving-group carbocation pathway.
    

Q2: I am using the direct quaternization route (Cyclopropylmethyl iodide + Trimethylamine). The reaction stalls at 40% conversion. Why? A2: Two factors are stalling your reaction: reagent volatility and steric hindrance. Trimethylamine (


) is a gas at room temperature (boiling point 3 °C). If the reaction is run in standard glassware with a reflux condenser, 

escapes the liquid phase, altering the stoichiometry and halting the reaction. Furthermore, the cyclopropyl ring exerts mild, neopentyl-like steric hindrance, which inherently slows down the

substitution trajectory.
  • The Fix: Conduct the reaction in a sealed pressure tube or autoclave at 60–70 °C. This traps the

    
     in the liquid phase and provides the necessary thermal activation energy to overcome the steric bulk of the cyclopropyl group without inducing 
    
    
    
    leakage.

Q3: How do I isolate the product? It is highly water-soluble and I lose it during the aqueous workup. A3: Quaternary ammonium iodides are extremely hydrophilic and will partition almost entirely into the aqueous layer during a standard liquid-liquid extraction.

  • The Fix: Eliminate the aqueous workup entirely. Run the reaction in an aprotic solvent where the starting materials are soluble, but the quaternary ammonium product is completely insoluble (e.g., anhydrous acetone or diethyl ether). The product will precipitate out of the solution as it forms, driving the reaction forward via Le Chatelier's principle and allowing for isolation via simple vacuum filtration.

Comparative Workflow Analysis

To optimize your synthetic strategy, compare the quantitative and operational metrics of the two primary synthetic routes below:

ParameterRoute A: Exhaustive MethylationRoute B: Direct Quaternization
Starting Material CyclopropylmethylamineCyclopropylmethyl Iodide
Reagents Excess Methyl Iodide (MeI),

Trimethylamine (

) solution
Risk of Rearrangement Very Low (Amine acts as nucleophile)Moderate (Requires strict

control)
Typical Yield 85 - 95%60 - 75%
Reaction Time 24 hours18 hours (requires heating)
Equipment Needed Standard laboratory glasswareSealed pressure tube / Autoclave
Primary Byproducts Under-methylated amines (if MeI is limiting)Cyclobutyl/Homoallyl quat salts (if

occurs)

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathways and the thermodynamic traps associated with this synthesis.

G Amine Cyclopropylmethylamine + Excess MeI Target (Cyclopropylmethyl)trimethylammonium Iodide (Target Product) Amine->Target SN2 (Base, Heat) Halide Cyclopropylmethyl Halide + NMe3 Halide->Target SN2 (Sealed Tube) Cation Cyclopropylmethyl Cation (SN1 Leakage) Halide->Cation SN1 Conditions (Polar Protic/Lewis Acid) Cyclobutyl Cyclobutyl Cation Cation->Cyclobutyl Equilibration Homoallyl Homoallyl Cation Cation->Homoallyl Equilibration Byproducts Ring-Expanded & Ring-Opened Byproducts Cyclobutyl->Byproducts Homoallyl->Byproducts

Reaction pathways for (Cyclopropylmethyl)trimethylammonium iodide and SN1 rearrangement leakage.

Field-Proven Experimental Protocols

Protocol A: Exhaustive Methylation of Cyclopropylmethylamine (Recommended)

Causality: This route is preferred because it completely bypasses the formation of a carbocation. Furthermore, adding


 is critical; the exhaustive methylation of a primary amine generates two equivalents of hydroiodic acid (HI). If left unneutralized, HI protonates the remaining amine, rendering it non-nucleophilic and stalling the reaction.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropylmethylamine (1.0 eq) in anhydrous acetonitrile to create a 0.5 M solution.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (

    
    , 3.0 eq) to act as an acid scavenger.
    
  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add methyl iodide (MeI, 3.5 eq). Caution: MeI is a highly volatile alkylating agent; perform this step in a well-ventilated fume hood.

  • Reaction: Seal the flask with a secure septum and stir at room temperature for 24 hours.

  • Self-Validation: The reaction is self-indicating. The formation of a dense white suspension (

    
     + KI + Quat Salt) confirms progression. Complete conversion is verified when the organic supernatant shows no primary amine via a Ninhydrin-stained TLC plate.
    
  • Isolation: Filter the suspension to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Triturate the crude sticky residue with cold diethyl ether. Filter the resulting white solid, wash with additional cold ether, and dry under high vacuum to yield the pure product.

Protocol B: Direct Quaternization of Cyclopropylmethyl Iodide

Causality: Acetone is chosen as the solvent because it is polar aprotic. It accelerates the


 reaction by leaving the nucleophile (

) unsolvated and highly reactive, while simultaneously acting as an anti-solvent for the highly polar quaternary ammonium salt.

Step-by-Step Methodology:

  • Setup: Chill a heavy-walled glass pressure tube (rated for at least 150 psi) to -10 °C.

  • Reagent Loading: Add a solution of cyclopropylmethyl iodide (1.0 eq) in anhydrous acetone (0.5 M).

  • Amine Addition: Rapidly add a pre-chilled solution of trimethylamine (

    
    , 2.0 eq) in THF or ethanol.
    
  • Sealing and Heating: Immediately seal the pressure tube with a Teflon screw cap equipped with a fluoroelastomer O-ring. Heat the sealed tube behind a blast shield at 65 °C for 18 hours.

  • Self-Validation: The precipitation of a white crystalline solid from the clear acetone solution serves as a visual indicator of successful quaternization. Post-isolation,

    
     NMR (
    
    
    
    ) should show a sharp 9H singlet at ~3.1 ppm for the
    
    
    group, validating the quaternary center.
  • Isolation: Cool the tube to 0 °C before carefully opening it in a fume hood to safely vent any unreacted

    
     gas. Filter the precipitate, wash with cold acetone, and dry under vacuum.
    

References

  • Chemical Label / PubChemLite. "(cyclopropylmethyl)trimethylammonium iodide (CAS: 73664-02-5)". Chemical-Label.com. Available at: [Link][1]

  • Science Advances (PMC). "Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation." National Institutes of Health (NIH). Available at: [Link][3]

  • Houben-Weyl Methods of Organic Chemistry. "Cyclopropylmethyl to But-3-enyl Radical Rearrangements." Thieme Connect. Available at:[Link][2]

Sources

Stability issues of cyclopropyl ring in acidic or basic media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub | ID: CP-STAB-001

Welcome, Colleague. You are accessing the technical repository for cyclopropyl ring stability. As Senior Application Scientists, we often see the cyclopropyl moiety—a "loaded spring" of ~27.5 kcal/mol strain energy—misunderstood in late-stage functionalization. It acts as a bioisostere for phenyl rings or olefins, yet its reactivity profile is unique due to its Walsh orbitals (high


-character in 

-bonds).

This guide is not a textbook; it is a troubleshooting engine designed to diagnose decomposition pathways in your reactor.

Quick Diagnostic: The Stability Decision Tree

Before proceeding, map your substrate to this logic flow to identify the likely failure mode.

StabilityTree Start Start: Substrate Analysis MediaCheck Reaction Media? Start->MediaCheck Acidic Acidic (pH < 4) or Lewis Acid MediaCheck->Acidic Basic Basic (pH > 10) or Nucleophilic MediaCheck->Basic SubstCheckAcid Substituents on Ring? Acidic->SubstCheckAcid SubstCheckBase Substituents on Ring? Basic->SubstCheckBase EDG Electron Donating (-OR, -Alkyl, -Ph) SubstCheckAcid->EDG Stabilizes C+ EWG_Acid Electron Withdrawing (-COOR, -CN, -CF3) SubstCheckAcid->EWG_Acid Destabilizes C+ ResultAcidFail HIGH RISK: Carbocation-mediated Ring Opening EDG->ResultAcidFail ResultAcidSafe Generally Stable (EWG destabilizes carbocation) EWG_Acid->ResultAcidSafe Activated Activated / Donor-Acceptor (Vicinal Donor + Acceptor) SubstCheckBase->Activated Polarized Bond Unactivated Unactivated / Simple Alkyl SubstCheckBase->Unactivated No polarization ResultBaseFail HIGH RISK: Homoconjugate Addition / Ring Opening Activated->ResultBaseFail ResultBaseSafe Stable (pKa of C-H ~46) Unactivated->ResultBaseSafe

Figure 1: Decision matrix for predicting cyclopropyl integrity based on electronic environment.

Module 1: Acidic Media Instability

The Issue: "My cyclopropyl ring disappeared/rearranged during deprotection or salt formation."

Technical Insight: The Electrophilic Trap

Cyclopropane behaves electronically like an alkene. The C-C bonds are bent ("banana bonds"), exposing electron density that is susceptible to electrophilic attack (


 or 

).
  • Mechanism: Protonation typically occurs at the edge or corner . While corner protonation is often the transition state, the ring opens to relieve strain, generating the most stable possible carbocation (Markovnikov-like regioselectivity).

  • Key Risk Factor: Electron Donating Groups (EDGs) . If your ring has an -OR, -SR, or Alkyl group, it stabilizes the nascent carbocation, accelerating ring opening by orders of magnitude.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Solvolysis Products (e.g., methoxy-alkane formed in MeOH)Solvent acting as nucleophile after acid-catalyzed opening.Switch Solvents: Avoid nucleophilic solvents (MeOH, EtOH, H2O) in acidic steps. Use ACN, DCM, or Toluene.
Isomerization to Alkene Proton loss from the carbocation intermediate.Lower Temperature: Ring opening is entropy-driven. Run deprotections at 0°C or -20°C instead of RT.
Complete Decomposition Strong acid (TFA, HCl) caused rapid "zipper" fragmentation.Buffer the System: Use buffered acids (e.g., Pyridinium p-toluenesulfonate - PPTS) or weaker acids (Acetic acid) if pKa allows.
FAQ: Acid Stability

Q: I need to remove a Boc group with TFA, but my cyclopropyl ether is opening. What do I do? A: Cyclopropyl ethers are extremely acid-sensitive (hemiacetal-like instability).

  • Dilution: Try 10% TFA in DCM at 0°C.

  • Scavengers: Add triethylsilane (

    
    ) to trap the cation if it forms, though this changes the product.
    
  • Alternative: Use Lewis Acid deprotection (

    
     in DCM) or thermal deprotection if applicable, to avoid the "hard" proton attack.
    
Module 2: Basic Media & Nucleophilic Attacks

The Issue: "I treated my compound with NaOH/NaOMe and the ring opened."

Technical Insight: The Nucleophilic Vice

Unsubstituted cyclopropanes are kinetically stable to base (C-H


). However, Donor-Acceptor Cyclopropanes (DACs) —rings with a vicinal Electron Withdrawing Group (EWG) and Electron Donating Group (EDG)—are highly reactive.
  • Mechanism: The EWG polarizes the C-C bond. A nucleophile (

    
    ) attacks the carbon bearing the donor (or the least hindered carbon), breaking the ring via a homoconjugate addition  (similar to Michael addition).
    

BaseMechanism Substrate Activated Cyclopropane (EWG substituted) Transition Transition State: Nu attacks C(gamma) Substrate->Transition + Nucleophile Intermediate Carbanion/Enolate (Ring Open) Transition->Intermediate Strain Release Product Linear Product (Gamma-substituted) Intermediate->Product + H+ (Quench)

Figure 2: Homoconjugate addition mechanism for activated cyclopropanes.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Ring Opening with Amines Substrate is a "Donor-Acceptor" cyclopropane.[1][2][3]Lower Nucleophilicity: Use sterically hindered bases (DIPEA, t-BuOK) instead of nucleophilic bases (LiOH, NaOMe, Piperidine).
Epimerization

-proton acidity is increased by the ring strain + EWG.
Kinetic Control: Perform deprotonations at -78°C with LDA. Avoid thermodynamic equilibration at RT.
Unexpected Claisen-type rearrangement Divinyl cyclopropane rearrangement (Cope-like).Check Temp: This is a thermal rearrangement, often accelerated by base if enolates are involved. Keep T < 50°C.
Module 3: Experimental Validation Protocols

Do not guess. Validate stability using this standardized stress test before committing valuable GMP intermediates.

Protocol: The "Traffic Light" Stability Assay

Purpose: Determine kinetic half-life (


) of the cyclopropyl moiety in process-relevant media.

Materials:

  • Test Compound (1 mg/mL in DMSO).

  • Acid A: 0.1 M HCl in MeOH (Aggressive/Nucleophilic).

  • Acid B: 10% TFA in DCM (Non-nucleophilic).

  • Base A: 1 M LiOH in THF/H2O (Saponification conditions).

  • Base B: 10 equiv Morpholine in DMF (Nucleophilic stress test).

Workflow:

  • Preparation: Aliquot 50 µL of stock into 4 vials.

  • Initiation: Add 450 µL of respective media to each vial. Incubate at RT and 50°C .

  • Sampling: Inject on UPLC-MS at

    
    .
    
  • Analysis: Monitor for:

    • Parent ion (M+H).

    • Solvolysis adducts (+32 for MeOH, +18 for H2O).

    • Ring-opened isomers (same mass, different retention time).

Interpretation:

  • >95% Parent at 24h: Green Light. Stable.

  • <90% Parent at 4h: Yellow Light. Process requires strict T/pH control.

  • <50% Parent at 1h: Red Light. Scaffold is chemically liable; redesign or use protecting groups.

References & Authoritative Grounding
  • Mechanism of Acid-Catalyzed Opening:

    • Olah, G. A., et al. "Protonated Cyclopropane and the Nature of the C-C Bond." This foundational work establishes the edge-protonated vs. corner-protonated transition states.

    • Source: (Concept Verification).

  • Donor-Acceptor Cyclopropanes (Base Stability):

    • Werneburg, A., et al. "Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles." Detailed review of how amines and bases trigger ring opening in activated systems.

    • Source:

  • Bioisosterism & Drug Design Context:

    • Meanwell, N. A. "The Influence of Bioisosteres in Drug Design."[4][5][6] Discusses the metabolic stability of cyclopropyl rings compared to ethyl/isopropyl groups.

    • Source:

  • Walsh Orbitals & Reactivity:

    • de Meijere, A. "Small Ring Compounds in Organic Synthesis." The definitive text on why cyclopropanes react like alkenes.

    • Source:

Sources

Interpreting complex NMR spectra of quaternary ammonium compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Support) Topic: Interpretation of Complex NMR Spectra of Quaternary Ammonium Compounds (QACs)

Mission Statement

Welcome to the QAC-NMR Support Hub. Quaternary ammonium compounds present unique challenges in NMR spectroscopy due to their permanent positive charge, propensity for ion-pairing, and amphiphilic aggregation.[1] This guide moves beyond basic spectral analysis, offering troubleshooting workflows for the specific artifacts that plague QAC analysis: solubility-driven shift anomalies, conformational broadening, and nitrogen-center verification.[1]

Ticket #1: Sample Preparation & Solvation Anomalies

User Issue: "My chemical shifts change drastically between batches, or my peaks are unexpectedly broad even in 'clean' solvents."

Diagnosis: QACs are not simple solutes; they are electrolytes that often behave as surfactants.[2] Two primary forces distort their spectra:

  • Ion Pairing: In non-polar solvents (e.g., CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), the anion (
    
    
    
    ) forms a tight ion pair with the
    
    
    , significantly deshielding
    
    
    -protons.
  • Aggregation (Micellization): If the QAC has a long alkyl chain (

    
    C8), it may form micelles above the Critical Micelle Concentration (CMC). This causes severe line broadening and concentration-dependent chemical shifts [1].
    

Troubleshooting Workflow:

SolventSelection Start Start: Select Solvent IsSoluble Is sample soluble in CDCl3? Start->IsSoluble CheckChain Alkyl Chain Length > C8? IsSoluble->CheckChain Yes UsePolar Use DMSO-d6 or MeOD (Breaks ion pairs) IsSoluble->UsePolar No (Try Polar Organic) UseCDCl3 Use CDCl3 (Expect strong ion-pairing effects) CheckChain->UseCDCl3 No (Short Chain) DilutionCheck Run Dilution Study (Check for Micelles) CheckChain->DilutionCheck Yes (Surfactant) UseD2O Use D2O (Best for salts, but water peak issues) UsePolar->UseD2O Insoluble DilutionCheck->UseCDCl3 Below CMC DilutionCheck->UsePolar Above CMC (Avoid Aggregation)

Caption: Decision matrix for solvent selection to minimize aggregation and ion-pairing artifacts.

Protocol: The "Dilution Test" for Aggregation If peaks are broad or shifts are inconsistent:

  • Prepare a stock solution at 20 mM.

  • Acquire

    
     NMR.[3][4][5][6][7]
    
  • Dilute to 2 mM (10x dilution).

  • Result: If ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -proton shifts change by 
    
    
    
    ppm or lines sharpen significantly, your sample is aggregating. Switch to DMSO-d
    
    
    or Methanol-d
    
    
    to disrupt micelles [2].
Ticket #2: Spectral Assignment & Chemical Shift Logic

User Issue: "I cannot distinguish the N-Methyl group from other aliphatic signals, or the integration is ambiguous."

Technical Insight: The positive nitrogen exerts a strong inductive effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), deshielding adjacent protons. However, this effect decays rapidly with distance.[1] The "Counter-Ion Effect" is critical here: in CDCl

, a change from Cl

to I

can shift

-protons upfield due to the "heavy atom effect" and changes in the tightness of the ion pair [3].

Standard Chemical Shift Ranges (Reference Table) Note: Values are approximate and solvent-dependent (referenced to TMS).

Position Relative to

Proton (

)
Carbon (

)
Diagnostic Feature
N-CH

(Methyl)
3.0 – 3.4 ppm 48 – 55 ppm Sharp singlet (unless coupling to

). Integral = 3n.
N-CH

-R (

)
3.2 – 3.8 ppm 60 – 70 ppm Often overlaps with N-Me. Deshielded.
N-C-CH

(

)
1.6 – 1.9 ppm 25 – 30 ppm Mild deshielding.
N-C-C-CH

(

)
1.2 – 1.4 ppm 20 – 25 ppm Returns to "bulk alkyl" range.

The


 Artifact (Quadrupolar Broadening): 
Users often report N-Me signals appearing "short" or "broad." This is due to scalar coupling to the quadrupolar 

nucleus (

natural abundance, Spin=1).
  • Fix: Do not mistake this for impurity. Verify integration by comparing to a distal methyl group (e.g., terminal chain -CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
Ticket #3: Advanced Verification ( HMBC)

User Issue: "How do I prove the nitrogen is quaternary and not a protonated tertiary amine salt?"

The Solution: You cannot use HSQC because there are no protons attached to the quaternary nitrogen. You must use


 HMBC  (Heteronuclear Multiple Bond Correlation). This technique detects the nitrogen via long-range coupling (2-3 bonds) to the methyl or 

-methylene protons [4].

Experimental Protocol:


 HMBC Setup 
  • Pulse Sequence: Standard gradient HMBC (e.g., hmbcgpndqf on Bruker).[1]

  • Optimization: The critical parameter is the long-range coupling constant (

    
    ).[5]
    
    • For QACs, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and 
      
      
      
      are typically small (4 – 7 Hz ).
    • Set the delay (cnst13 on Bruker) to correspond to 5 Hz (approx. 100 ms).

  • Spectral Window:

    
     chemical shifts for QACs are distinct.
    
    • Range: 30 – 60 ppm (relative to liquid NH

      
      ).
      
    • Contrast: Protonated amines (

      
      ) usually appear upfield or have distinct coupling patterns.
      

Visualization of Logic:

AssignmentLogic Input Unknown Amine/QAC H1NMR 1H NMR (Check 3.0-3.5 ppm) Input->H1NMR D2OShake D2O Shake Test H1NMR->D2OShake Exchange Signal Disappears? (It is R3NH+) D2OShake->Exchange Yes NoChange Signal Persists (Likely QAC) D2OShake->NoChange No N15HMBC Run 1H-15N HMBC (Target J = 5Hz) NoChange->N15HMBC Confirm Crosspeak at ~40-60 ppm (15N) N15HMBC->Confirm

Caption: Verification workflow to distinguish quaternary ammoniums from protonated amine salts.

Ticket #4: Troubleshooting Common Artifacts

Q: My water peak in D


O is obscuring the 

-protons (approx 4.7 ppm).
  • A: QACs are hygroscopic. The HDO peak often lands exactly on top of

    
    -CH
    
    
    
    signals.
    • Fix 1: Change Temperature. Heating to 320K shifts the water peak upfield (lower ppm), revealing the hidden signals [5].

    • Fix 2: Use Solvent Suppression (Presaturation). Irradiate the water signal. Note: This may attenuate

      
      -protons if they are under the water peak (saturation transfer).
      

Q: I see "doubling" of peaks in my spectrum.

  • A: This is likely Rotational Isomerism or Chiral Counter-ions .

    • If the QAC has bulky groups (e.g., benzyl), rotation around the C-N bond might be slow on the NMR timescale.[1]

    • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into singlets, it is a conformational issue.[1] If they remain, check for chiral impurities.[1]

References
  • Bales, B. L., et al. (2004).[1] "Effect of the Nature of the Counterion on the Properties of Anionic Surfactants." Journal of Colloid and Interface Science. 8[5]

  • Gibson, H. W., et al. (2011).[1][9] "Concentration Effects on the Nuclear Magnetic Resonance of Quaternary Ammonium Salts." The Journal of Physical Chemistry. 9

  • Fuchs-Godec, R. (2006).[1] "Effect of the Nature of the Counterions of N-alkyl Quaternary Ammonium Salts." Acta Chimica Slovenica. 10

  • Magritek Application Notes. "Can benchtop NMR detect 15N at natural abundance?" Magritek. 11

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Organometallics. 12

Sources

Preventing rearrangement of cyclopropylmethyl cation during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bermuda Triangle" of Carbocations

Welcome to the technical support hub for cyclopropylmethyl (CPM) chemistry. If you are here, your reaction likely yielded a mixture of cyclopropyl , cyclobutyl , and homoallyl derivatives instead of your desired target.

The Core Problem: The CPM cation is a "double-edged sword." It is exceptionally stable for a primary carbocation due to


-conjugation (hyperconjugation) from the cyclopropane ring. However, this stabilization requires a bisected conformation , which perfectly aligns the C-C bond of the ring for migration. This leads to a rapid equilibrium between three species:
  • Cyclopropylmethyl cation (Kinetic Product)

  • Cyclobutyl cation (Thermodynamic Sink 1)

  • Homoallyl cation (Thermodynamic Sink 2)

Your Goal: Trap the kinetic product (CPM) before it equilibrates.

Diagnostic Triage: Identify Your Failure Mode

Before applying a fix, confirm which rearrangement pathway is dominating your reaction using


H NMR.
Symptom (NMR/GCMS)DiagnosisRoot Cause
New alkene signals (5.0–6.0 ppm)Homoallyl Rearrangement Ring opening. Solvent is too polar/ionizing, allowing the cation to live long enough to relieve ring strain completely.
New multiplets (1.5–2.5 ppm, non-aromatic)Cyclobutyl Expansion Ring expansion. Thermodynamic control took over.[1] Common in acid-catalyzed reactions (e.g., Ritter reaction).[2][3]
Complex mixture / Polymerization Oligomerization The homoallyl cation polymerized. Reaction temperature too high; cation concentration too high.

Mechanism & Visualization

To solve the problem, you must understand the equilibrium you are fighting. The CPM cation is not a static entity; it is often described as a "non-classical" bicyclobutonium ion or a rapidly equilibrating triad.

Diagram 1: The Rearrangement Triad (Graphviz)

CPM_Rearrangement CPM Cyclopropylmethyl Cation (Kinetic Target) BCB [Bicyclobutonium Transition State] CPM->BCB fast CB Cyclobutyl Cation BCB->CB Ring Expansion HA Homoallyl Cation BCB->HA Ring Opening Nu Nucleophile (Nu-) Nu->CPM Kinetic Trap (Fast) Nu->CB Thermodynamic Product Nu->HA Thermodynamic Product

Caption: The "Non-Classical" Equilibrium. The CPM cation rapidly equilibrates via the bicyclobutonium species. Successful synthesis requires intercepting the CPM cation (Blue) faster than it rearranges to the Red species.

Troubleshooting Protocols

Protocol A: Kinetic Trapping (The "Speed" Method)

Use Case: You must generate the cation (e.g., Solvolysis, acid-catalyzed substitution) but want to retain the ring.

The Logic: Rate of Trapping (


) must be 

Rate of Rearrangement (

). Since

is intrinsic, you must maximize

.

Step-by-Step Guide:

  • Solvent Selection: Switch to a solvent with low ionizing power but high nucleophilicity (if the nucleophile is the solvent) or high solubility for your external nucleophile.

    • Avoid: Acetic acid, Formic acid, pure Water (High ionizing power promotes long-lived cations).

    • Prefer: Ethanol, Methanol, or Acetone/Water mixtures.

  • Nucleophile Concentration: Saturate the solution with your nucleophile (e.g., Azide, Cyanide, Borohydride). The reaction must be second-order in practice (pseudo-first order if solvolysis, but high concentration matters).

  • Temperature: Cool the reaction to 0°C or -78°C . Rearrangement has a higher activation energy (

    
    ) than diffusion-controlled nucleophilic attack. Lower temperature freezes the equilibrium in favor of the kinetic trap.
    
Protocol B: The Bypass (The "Avoidance" Method)

Use Case: Converting a CPM-alcohol to a halide or amine.

The Logic: Do not allow the discrete carbocation to form. Force a concerted mechanism.

Step-by-Step Guide:

  • Activation: Convert the alcohol to a Mesylate (Ms) or Tosylate (Ts) at 0°C in DCM/Pyridine. Do not isolate if unstable.

  • Displacement: Use a polar aprotic solvent (DMF or DMSO) which favors

    
    .
    
  • Reagent: Use a "soft" nucleophile (e.g., NaI, NaN3, KSPh).

  • Crucial Tweak: If using a halogenating agent like

    
    , add pyridine  or DMF  (Vilsmeier-Haack condition) to prevent the buildup of acidic protons which catalyze ionization.
    

Decision Matrix for Experimental Design

Use this flow to select the correct conditions for your specific substrate.

Decision_Tree Start Start: CPM Substrate ReactionType Reaction Type? Start->ReactionType AcidCat Acid Catalyzed (e.g., Ritter, Dehydration) ReactionType->AcidCat Substitution Nucleophilic Substitution (OH -> X, N, C) ReactionType->Substitution AcidFix High Risk of Rearrangement. Must use Kinetic Control. AcidCat->AcidFix SubMech Can you do SN2? Substitution->SubMech AcidAction 1. Temp < 0°C 2. Short Reaction Time 3. Quench Immediately AcidFix->AcidAction YesSN2 Yes (Primary/Sec) SubMech->YesSN2 NoSN2 No (Tertiary/Hindered) SubMech->NoSN2 SolnSN2 Use DMF/DMSO + Strong Nu Avoid Acid YesSN2->SolnSN2 SolnSN1 Must use Radical Pathway or Metal Catalysis (Ti, Fe) NoSN2->SolnSN1

Caption: Strategic decision tree for selecting reaction conditions based on substrate tolerance.

Frequently Asked Questions (FAQ)

Q: I am trying to do a Ritter reaction on cyclopropylmethanol, but I keep getting the N-acyl cyclobutylamine. Why? A: The Ritter reaction involves strong acid (


), which generates a long-lived carbocation in a medium with low nucleophilicity (nitriles are weak nucleophiles). This is the "perfect storm" for thermodynamic equilibration.
  • Fix: You cannot stop the rearrangement easily in standard Ritter conditions. Consider a modified Ritter using a Lewis Acid (e.g.,

    
    ) at low temperature, or convert the alcohol to a mesylate and displace with nitrile (an 
    
    
    
    approach) followed by hydrolysis.

Q: Does placing a phenyl ring on the carbinol carbon (


-position) stabilize the cation and stop rearrangement? 
A:  Counter-intuitively, no . While an 

-phenyl group stabilizes the cation electronically (benzylic stabilization), it also stabilizes the transition states for rearrangement. Research indicates that phenyl-substituted CPM cations often show lower selectivity because the rearrangement rates become competitive with trapping rates [5].[4]

Q: Can I use radical chemistry instead? A: Yes, but be careful. The cyclopropylmethyl radical is one of the fastest "radical clocks" known (


), opening rapidly to the homoallyl radical.
  • However: If you use extremely fast radical traps (like high-concentration hydrides or organometallics), you might beat the clock. For retaining the ring, anionic pathways or concerted metal-catalyzed (e.g., Palladium cross-coupling) methods are superior to both cationic and radical methods.

Comparative Data: Solvent Effects

The following table illustrates how solvent parameters affect the ratio of unrearranged (CPM) to rearranged (Cyclobutyl/Homoallyl) products in solvolysis reactions.

Solvent SystemIonizing Power (

)
Nucleophilicity (

)
CPM : Rearranged RatioInterpretation
Ethanol (80%) ModerateHigh3 : 1 High nucleophilicity traps the CPM cation.
Acetic Acid HighLow1 : 2 Low nucleophilicity allows equilibration to thermodynamic products.
Formic Acid Very HighVery Low1 : 10 Strong ionization forces almost total rearrangement.
Acetone/Water ModerateModerate2 : 1 Decent compromise; easier workup than ethanol.

Data extrapolated from solvolysis trends of cyclopropylcarbinyl derivatives [1][4].

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[5][6] Link

  • Olah, G. A., et al. (1978). Evidence for an equilibrium involving the nonclassical bicyclobutonium ion and the bisected cyclopropylcarbinyl cation. Journal of the American Chemical Society.[5][6] Link

  • Winstein, S., et al. (1959). Solvolysis of Cyclopropylcarbinyl p-Toluenesulfonates. Journal of the American Chemical Society.[5][6] Link

  • Bentley, T. W., & Schleyer, P. v. R. (1976). Medium effects on the rates of solvolysis. Advances in Physical Organic Chemistry. Link

  • Ren, H., et al. (2018). Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in nucleophilic substitution. ChemRxiv. Link

Sources

Optimizing reaction conditions for quaternization of tertiary amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Reaction Conditions & Troubleshooting

Core Directive & Scope

This guide addresses the Menshutkin reaction , the nucleophilic substitution (


) of an alkyl halide by a tertiary amine to form a quaternary ammonium salt.[1][2] While conceptually simple, this reaction frequently suffers from kinetic stalling, "oiling out" during purification, and competitive elimination pathways.

This document is structured as a dynamic troubleshooting interface. It moves beyond textbook theory to address the practical failure modes encountered in high-throughput medicinal chemistry and process development.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure your baseline protocol aligns with these optimized parameters.

Optimized General Protocol
  • Stoichiometry: 1.0 equiv Tertiary Amine : 1.1–1.5 equiv Alkylating Agent.

  • Solvent: Acetonitrile (MeCN) is the primary recommendation. It offers the optimal balance of dielectric constant (

    
    ) to stabilize the transition state and sufficiently low boiling point (
    
    
    
    C) for easy removal.
  • Concentration: High concentration (0.5 M – 1.0 M) is critical. Since

    
     is bimolecular, rate 
    
    
    
    . Dilution is the enemy of quaternization.
  • Atmosphere: Argon/Nitrogen balloon. While not strictly air-sensitive, excluding moisture prevents hygroscopic product degradation and hydrolysis of labile alkylating agents (e.g., alkyl halides to alcohols).

Step-by-Step Workflow:

  • Dissolve tertiary amine (1.0 equiv) in anhydrous MeCN (1.0 M concentration).

  • Add alkylating agent (1.2 equiv) dropwise at RT.

  • Critical Decision Point:

    • Reactive agents (MeI, Benzyl bromide): Stir at RT for 4–12 h.

    • Sluggish agents (Alkyl chlorides, bulky groups): Heat to reflux (

      
      C) for 12–24 h.
      
  • Workup: Cool to RT. Add 5–10 volumes of Diethyl Ether or MTBE (Anti-solvent).

  • Filtration: Collect the precipitate via vacuum filtration under

    
    . Wash with cold ether.
    

Mechanism & Solvent Effects (The "Why")

Understanding the transition state is the key to fixing kinetic issues. The Menshutkin reaction generates charged products from neutral reactants.[1][3]

  • Transition State (TS): The TS involves partial charge separation (

    
     on N, 
    
    
    
    on Leaving Group).
  • Solvent Rule: Polar Aprotic solvents (MeCN, DMF, DMSO) stabilize this charge-separated TS significantly more than the neutral ground state, lowering the activation energy (

    
    ).
    
  • Non-polar solvents (Hexane, Toluene) destabilize the TS relative to the reactants, drastically slowing the reaction.

Visualization: Reaction Coordinate & Solvent Stabilization

Menshutkin_Mechanism cluster_legend Solvent Effect Mechanism Reactants Neutral Reactants (R3N + R'-X) TS_NonPolar Transition State (High Energy) Non-Polar Solvent Reactants->TS_NonPolar Slow (High Ea) TS_Polar Transition State (Stabilized) Polar Aprotic Solvent Reactants->TS_Polar Fast (Lower Ea) Products Charged Products (R3N+-R' X-) TS_NonPolar->Products TS_Polar->Products Note Polar aprotic solvents stabilize the charge-separated TS, accelerating the reaction.

Caption: Comparative energy landscape showing how polar aprotic solvents lower the activation barrier by stabilizing the dipolar transition state.

Troubleshooting Guide & FAQs

Category 1: Kinetics & Yield ("Nothing is happening")

Q: My reaction is stuck at 50% conversion after 48 hours. Adding more alkyl halide doesn't help.

  • Diagnosis: You likely have a "Solvent-Reactant Mismatch" or Steric Stalling.

  • Solution:

    • Switch Solvent: If using THF or DCM, switch to Acetonitrile or Nitromethane . The rate increase can be 100-fold due to dielectric stabilization [1].

    • Finkelstein Modification: If using an Alkyl Chloride, add 0.1 equiv of Sodium Iodide (NaI) . The iodide displaces the chloride in situ to form the more reactive Alkyl Iodide, which then reacts with the amine (Catalytic Finkelstein reaction).

    • Pressure: If the amine is sterically hindered (e.g., diisopropyl), standard reflux is insufficient. Use a sealed tube or pressure vial to heat the solvent 20°C above its boiling point (e.g., MeCN at 100°C).

Q: Can I use DCM (Dichloromethane)?

  • Warning: Generally, avoid DCM for kinetics. It is not polar enough (

    
    ) to accelerate the reaction effectively. Furthermore, highly nucleophilic amines (like DABCO or Pyridine) can react with DCM itself over long periods (days) to form bis-quaternary methylene salts (Gemini surfactants), creating impurities [2].
    
Category 2: Purification ("It's an oil, not a solid")

Q: My product oiled out upon adding ether. How do I get a solid?

  • The Physics: The "oil" is often a supercooled ionic liquid containing trapped solvent and impurities.

  • Protocol: The "Trituration Loop"

    • Decant the supernatant (ether + impurities).

    • Dissolve the oil in the minimum amount of DCM or Acetone (just enough to make it flow).

    • Add the anti-solvent (Ether/Hexane) dropwise with vigorous stirring .

    • Sonication: Place the flask in a sonication bath while adding the anti-solvent. This provides the energy to overcome the nucleation barrier.

    • Scratching: Use a glass rod to scratch the side of the flask at the liquid-air interface.

  • Advanced Fix (Anion Exchange): If the Halide salt is persistently oily, perform a metathesis to a Hexafluorophosphate (

    
    )  or Tetraphenylborate (
    
    
    
    )
    salt. These anions are large and non-coordinating, drastically increasing crystallinity and melting point [3].
Category 3: Side Reactions ("What is this impurity?")

Q: I see an alkene in my NMR. What happened?

  • Diagnosis: Hofmann Elimination .[4][5][6]

  • Cause: Basic conditions + Heat. If your amine is basic enough, or if adventitious hydroxide is present, the quaternary salt can undergo E2 elimination.

  • Prevention:

    • Ensure the reaction is strictly anhydrous (prevents formation of quaternary ammonium hydroxide).

    • Lower the temperature.[2][7][8]

    • Use a non-basic counterion source (e.g., Methyl Tosylate instead of Methyl Iodide if the iodide is oxidizing/labile).

Data Summary: Solvent & Leaving Group Effects

Table 1: Relative Reaction Rates (Menshutkin Reaction) Data normalized to Methanol = 1.0

SolventDielectric Const.[9] (

)
Relative Rate (Approx)Recommended?Notes
Hexane 1.9< 0.001NO Destabilizes TS; reaction effectively stops.
THF 7.50.1CautionToo slow for hindered amines.
DCM 8.90.2CautionRisk of side reaction with solvent.
Acetone 20.75.0YES Good for precipitating products directly.
Methanol 32.71.0 (Ref)VariableH-bonding can solvate nucleophile, slightly retarding rate compared to Aprotic.
Acetonitrile 37.520–50 BEST Optimal balance of rate and workup ease.
DMSO 46.7> 100SpecificHard to remove; use only if necessary.

Table 2: Leaving Group Reactivity (R-X)

Leaving Group (X)ReactivityHandling
Triflate (-OTf) Super-ReactiveMoisture sensitive; requires -78°C start.
Iodide (-I) HighLight sensitive; products often yellow.
Bromide (-Br) ModerateStandard balance of cost/reactivity.
Chloride (-Cl) LowRequires heat or NaI catalyst.
Tosylate (-OTs) Moderate-HighNon-nucleophilic counterion; good for crystallinity.

Troubleshooting Decision Tree

Use this logic flow to resolve experimental failures efficiently.

Troubleshooting_Tree Start Problem Detected Issue_Yield Low Yield / Slow Rate Start->Issue_Yield Issue_Oil Product Oiled Out Start->Issue_Oil Issue_Impurity Impurities / Side Rxn Start->Issue_Impurity Check_Solvent Is Solvent Polar Aprotic? Issue_Yield->Check_Solvent Action_Triturate Triturate: Dissolve in DCM, drip into Et2O + Sonicate Issue_Oil->Action_Triturate Check_Elimination Is Alkene Present? (Hofmann Elimination) Issue_Impurity->Check_Elimination Action_SwitchSolvent Switch to MeCN or Nitromethane Check_Solvent->Action_SwitchSolvent No Check_Sterics Sterically Hindered? Check_Solvent->Check_Sterics Yes Action_Pressure Use Sealed Tube (100°C) or Change Leaving Group (I -> OTf) Check_Sterics->Action_Pressure Yes Action_IonExchange Anion Exchange: Switch to PF6 or BPh4 salt Action_Triturate->Action_IonExchange If fails Action_LowerTemp Lower Temp, Ensure Anhydrous Check_Elimination->Action_LowerTemp Yes Check_Color Yellow/Dark Color? Check_Elimination->Check_Color No Action_Wash Wash with Acetone/Et2O (Remove Iodine traces) Check_Color->Action_Wash

Caption: Logical workflow for diagnosing kinetic failures, physical state issues (oiling), and chemical impurities.

References

  • Abboud, J. L. M., et al. (1993). Solvent effects on the Menshutkin reaction. Journal of Physical Organic Chemistry . Available at: [Link]

  • Nallas, G. N., et al. (2022). Unexpected Reaction of Tertiary Amines with Dichloromethane. Journal of Organic Chemistry.
  • University of Calgary. Hofmann Elimination Mechanism and Regioselectivity. Available at: [Link][1][8][10]

Sources

Technical Support Center: Troubleshooting Mass Spectrometry of Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of ammonium salts by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these often-labile compounds. As permanently charged species, ammonium salts, particularly quaternary ammonium compounds (QACs), present unique analytical hurdles. This resource provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve common issues.

Section 1: Intact Ion & Signal Intensity Issues

This section addresses the primary challenge in ammonium salt analysis: detecting the intact molecular cation at the expected mass-to-charge ratio (m/z) with sufficient intensity.

Q1: I don't see my intact ammonium cation, or the signal is extremely weak. What is the most likely cause?

A1: The most common reason for not observing the intact ammonium cation is in-source fragmentation (also called in-source decay).[1][2] Unlike many analytes that require energy to become ionized, ammonium salts are already charged in solution.[3] The energy applied in the electrospray ionization (ESI) source, which is necessary to desolvate and transfer ions into the gas phase, can be sufficient to break them apart before they ever reach the mass analyzer.[4][5]

The primary culprit is often an excessively high cone voltage (also known as fragmentor voltage or declustering potential). This voltage is applied between the sampling cone and the skimmer to help desolvate ions and prevent clustering, but it also accelerates them.[6] These accelerated ions collide with residual solvent vapor and gas molecules, leading to collision-induced dissociation (CID) directly within the source.[2]

Protocol 1: Diagnosing and Minimizing In-Source Fragmentation

Objective: To systematically reduce source energy and maximize the intact cation signal.

Methodology:

  • Prepare a Standard Solution: Infuse a 100-1000 ng/mL solution of your ammonium salt analyte in a typical mobile phase (e.g., 50:50 acetonitrile:water) directly into the mass spectrometer.[7]

  • Initial Instrument Settings:

    • Set the mass spectrometer to scan in positive ion mode across a range that includes your expected intact cation m/z.

    • Set source temperatures (desolvation gas) to a moderate starting point (e.g., 250-350 °C). High temperatures can promote thermal degradation.[2]

    • Set the collision energy in the collision cell to zero (or the lowest possible setting, e.g., 2-4 eV) to ensure you are observing only what happens in the source.

  • Cone Voltage Ramp Experiment:

    • Begin with a very low cone voltage (e.g., 5-10 V).

    • Acquire a full scan mass spectrum.

    • Increase the cone voltage in 5-10 V increments, acquiring a spectrum at each step, up to a typical maximum (e.g., 80-100 V).

  • Data Analysis:

    • Plot the absolute intensity of your intact cation (precursor ion) versus the cone voltage.

    • On the same graph, plot the intensity of your primary fragment ions.

    • The optimal cone voltage will be the value that gives the maximum intensity for the precursor ion just before the fragment ion intensities begin to increase significantly. This is your "sweet spot" for minimizing in-source fragmentation while maintaining good desolvation.[8]

Expected Outcome: You should observe a clear trend where the intact ion signal rises to a maximum and then decreases as the fragment ion signals begin to dominate at higher cone voltages.

dot graph TD { subgraph "Troubleshooting Workflow: Missing Intact Ion" direction LR A[Start: No/Weak Signal for Intact Cation] --> B{Is In-Source Fragmentation Occurring?}; B -- "Yes" --> C[Reduce Source Energy]; B -- "No/Unsure" --> D{Is Ionization Suppressed?}; C --> E[Optimize Cone/Fragmentor Voltage]; E --> F[Lower Source Temperature]; F --> G[Re-evaluate Signal]; D -- "Yes" --> H[Optimize Mobile Phase & Sample Prep]; H --> I[Check for Suppressing Agents (e.g., TFA)]; I --> J[Incorporate Chromatography]; J --> G; D -- "No" --> K[Check Instrument Calibration & Tune]; K --> G; end

} caption: "Logic diagram for troubleshooting a missing ammonium cation signal."

Q2: My signal is weak and unstable, and I'm using LC-MS. What could be causing this?

A2: Weak and unstable signals in LC-MS are often caused by ion suppression or poor chromatographic peak shape.[9][10]

  • Ion Suppression: This occurs when other components in the sample or mobile phase compete with your analyte for ionization.[11] Since ammonium salts are already charged, the competition happens during the desolvation process in the ESI droplet.[4] Co-eluting species with high surface activity or high gas-phase basicity can prevent your analyte from efficiently entering the gas phase.[9] Non-volatile buffers like phosphate are notorious for causing severe ion suppression and should be avoided.[12]

  • Poor Chromatography: Quaternary ammonium compounds are known to exhibit poor peak shape (tailing) on standard C18 columns. This is due to secondary ionic interactions between the permanent positive charge on the analyte and residual deprotonated silanols (Si-O⁻) on the silica surface of the column packing.[13] Peak tailing leads to a lower signal-to-noise ratio and reduced sensitivity.

Table 1: Mobile Phase Selection for Ammonium Salt Analysis
Mobile Phase AdditiveConcentrationProCon
Formic Acid 0.1%Good for peak shape of many compounds; provides protons for other analytes.Can sometimes be insufficient to prevent silanol interactions.
Ammonium Formate/Acetate 5-20 mMVolatile and MS-friendly.[12] The ammonium ions can saturate silanol sites, improving peak shape. Can also enhance signal by reducing sodium adducts.[14][15]High concentrations can cause ion suppression themselves.
Trifluoroacetic Acid (TFA) 0.05-0.1%Excellent ion-pairing agent that improves peak shape significantly.Severe signal suppression in positive ion ESI.[9] Avoid for MS applications unless absolutely necessary.

Section 2: Fragmentation & Spectral Interpretation

Once you can reliably detect the intact cation, the next challenge is to understand its fragmentation pattern for structural confirmation or quantification (MRM).

Q3: I see a major fragment corresponding to the loss of an alkyl group (e.g., [M-CH₃]⁺ or [M-Benzyl]⁺). What is this fragmentation pathway?

A3: This is a classic SN2-type fragmentation . The neutral tertiary amine acts as the leaving group, and one of the alkyl substituents is lost as a cation. This pathway is particularly common for quaternary ammonium salts with a benzyl group, which can leave as a stable tropylium cation.[16] It is a direct cleavage of a carbon-nitrogen bond.

Q4: My spectrum shows a peak at [M-H]⁺ or a neutral loss of an amine. What mechanism causes this?

A4: This fragmentation pattern is indicative of a Hofmann elimination .[17][18] This is a gas-phase elimination reaction that requires a beta-hydrogen on one of the alkyl groups. A base (often a residual water or methanol molecule in the source) abstracts a proton from the beta-carbon, leading to the formation of an alkene and the expulsion of a neutral tertiary amine.[19][20] The detected ion is often the product of a subsequent reaction, but the key diagnostic feature is the neutral loss of the amine. This process is thermally activated and can be promoted by higher source temperatures.[16]

dot graph G { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Comparison of SN2 and Hofmann fragmentation pathways."

Section 3: FAQs and Advanced Troubleshooting

  • Q: Should I use a C18 or a HILIC column for my LC-MS method?

    • A: While C18 can be made to work, especially with mobile phase additives like ammonium formate, Hydrophilic Interaction Chromatography (HILIC) is often a superior choice for polar quaternary amines.[13] HILIC columns provide better retention and often superior peak shape for these highly polar compounds, moving them away from the void volume where most ion suppression from the sample matrix occurs.[1]

  • Q: Can I use derivatization to improve the analysis of my ammonium salt?

    • A: Derivatization is generally not necessary or helpful for pre-charged ammonium salts, as they are already in a state ideal for ESI.[3] The focus should be on preserving the intact ion rather than trying to modify it.

  • Q: My instrument calibration is fine for other compounds, but my mass accuracy is poor for my QAC. Why?

    • A: This can happen if your signal is weak or if you are experiencing detector saturation.[21][22] If the signal is too low, the instrument has difficulty accurately determining the peak centroid. Conversely, if your analyte concentration is too high, the detector can be overwhelmed, leading to a "flat-topped" peak and a miscalculated centroid.[22] Try analyzing a dilution series of your analyte to find a concentration that falls within the detector's linear dynamic range.

  • Q: How do I set the collision energy for MS/MS (MRM) experiments?

    • A: Collision energy (CE) must be optimized empirically for each specific precursor-product ion transition. Using an automated compound optimization feature in your instrument software is the most efficient method.[7] This involves infusing the analyte and allowing the software to ramp the collision energy, monitoring the intensity of various fragment ions to find the optimal CE value for each transition of interest.[23]

References

  • Mechanistic Study of the Gas-Phase In-Source Hofmann Elimination of Doubly Quaternized Cinchona-Alkaloid Based Phase-Transfer Catalysts by (+)-Electrospray Ionization/Tandem Mass Spectrometry. PubMed. [Link]

  • Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods (RSC Publishing). [Link]

  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Ion Suppression and ESI. University of Waterloo Mass Spectrometry Facility. [Link]

  • A surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation buses in New Jersey. PMC. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas. FOLIA. [Link]

  • A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. [Link]

  • Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Effect of ammonium on liquid- and gas-phase protonation and deprotonation in electrospray ionization mass spectrometry. Analyst (RSC Publishing). [Link]

  • Ammonium Salts as a Source of Small Molecules Observed with High-Resolution Electron-Impact Ionization Mass Spectrometry. The Journal of Physical Chemistry A (ACS Publications). [Link]

  • Hofmann elimination. Wikipedia. [Link]

  • Peak tailing for quaternary ammonium compound on C18 column. Chromatography Forum. [Link]

  • Hofmann Elimination. BYJU'S. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH. [Link]

  • Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. PMC. [Link]

  • Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. PMC. [Link]

  • Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Waters Corporation. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. E&G Community. [Link]

  • Mobile phases compatible for LC/MS. Shimadzu. [Link]

  • Surface sampling and liquid chromatography mass spectrometry method for the analysis of quaternary ammonium compounds collected from public transportation vehicles in NJ. Morressier. [Link]

  • Skyline Collision Energy Optimization. Skyline. [Link]

  • Strategies for avoiding saturation effects in ESI-MS. University of Victoria. [Link]

  • Step by step guide for compound optimization on Xevo TQ-S micro. Waters Corporation. [Link]

  • Optimization of two key ion source parameters (capillary voltage and cone voltage) of the ion IM-QTOF mass spectrometer in both the negative and positive ESI modes, to enable better characterization of the multicomponents from CXC. ResearchGate. [Link]

  • Hofmann Elimination. Chemistry LibreTexts. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Hofmann and Cope Elimination - E2 Reaction Mechanism - Syn vs Anti Stereochemistry. YouTube. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

Sources

Technical Support Center: Improving the Solubility of Quaternary Ammonium Salts for Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges of working with quaternary ammonium salts (QAS) in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are quaternary ammonium salts (QAS), and why is their solubility critical for biological assays?

Quaternary ammonium salts are a class of organic compounds with a positively charged nitrogen atom bonded to four organic groups (alkyl or aryl).[1][2] This permanent positive charge, which is independent of the solution's pH, is a key feature of their chemical structure.[1][2][3] QAS are widely used as disinfectants, surfactants, and antimicrobial agents in various applications, from medicine to agriculture.[2][4][5]

In biological assays, achieving adequate solubility is paramount for several reasons:

  • Bioavailability: For a compound to exert its biological effect, it must be available to interact with cells, proteins, or other biological targets. Poorly soluble compounds may precipitate out of the assay medium, leading to an inaccurate assessment of their potency.[6][7]

  • Accurate Dosing: Inconsistent solubility leads to unreliable and non-reproducible concentrations in your experiments, making it difficult to establish a clear dose-response relationship.[8]

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly in optical-based assays (e.g., absorbance, fluorescence) by scattering light, or they can cause non-specific cellular stress, leading to misleading results.

The structure of a QAS significantly influences its properties. The length and nature of the alkyl chains, for instance, determine its hydrophobicity and surface activity.[3] The choice of the counter-anion (e.g., chloride, bromide, sulfate) also affects its solubility and crystallinity.[3]

Q2: My QAS won't dissolve in my aqueous buffer. What are the primary factors I should consider?

If you're facing solubility challenges with a QAS in an aqueous buffer, several factors related to its structure and the solution's properties are likely at play:

  • Alkyl Chain Length: The solubility of QAS in water generally decreases as the length of the alkyl chains increases.[9] Longer alkyl chains enhance the hydrophobic character of the molecule, making it less favorable to interact with polar water molecules.

  • The Nature of the Counter-ion: The anion associated with the quaternary ammonium cation can influence solubility. While many common QAS use halide ions like chloride or bromide, other counter-ions can be chosen to modify the salt's physical properties.[3]

  • Temperature: For many salts, solubility increases with temperature.[7] However, be cautious when heating solutions for biological assays, as high temperatures can degrade the compound or other components in your media.

  • pH: Unlike primary, secondary, or tertiary amines, the charge on a quaternary ammonium cation is permanent and not dependent on the pH of the solution.[1][2][10][11] Therefore, adjusting the pH will not typically improve the solubility of the QAS itself by changing its charge state. However, pH can affect the stability of your assay medium and other components.

  • "Salting Out" Effect: The presence of high concentrations of other salts in your buffer can decrease the solubility of the QAS, causing it to precipitate. This is a common issue in complex biological media like cell culture media.[12]

Troubleshooting Guide: Common Solubility Problems

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Q3: I'm observing a precipitate after adding my QAS stock solution to my cell culture medium. What's happening and how can I fix it?

This is a frequent issue that can arise from several factors. The appearance of a precipitate indicates that the QAS has exceeded its solubility limit in the final medium.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of your QAS may be higher than its solubility limit in the complex milieu of the cell culture medium.Determine the maximum solubility of your QAS in the specific medium you are using. You may need to test a lower concentration range.
Interaction with Media Components Cell culture media are rich in salts, amino acids, and proteins. These components can interact with the QAS, leading to the formation of insoluble complexes.[12]Prepare a concentrated stock solution of the QAS in a suitable solvent (see Q4) and add it to the medium dropwise while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.
Solvent Shock If you are using a concentrated stock in an organic solvent, adding it too quickly to the aqueous medium can cause the QAS to "crash out" of solution before it has a chance to disperse.Add the stock solution slowly and with agitation. Warming the medium to 37°C can sometimes help, but ensure your compound is stable at this temperature.
Temperature Changes If you prepare your solutions at room temperature and then incubate them at 37°C, or vice versa, changes in temperature can affect solubility. Some compounds are less soluble at higher temperatures.Prepare and mix your solutions at the temperature at which the assay will be performed. Allow all components to equilibrate to the same temperature before mixing.
Q4: My QAS forms a cloudy solution or interferes with my assay, giving inconsistent results. Could this be related to its solubility?

Yes, this is a strong possibility. When a QAS, particularly one with long alkyl chains, is present in an aqueous solution above a certain concentration, the individual molecules can self-assemble into aggregates called micelles. This concentration is known as the Critical Micelle Concentration (CMC) .[13][14]

  • Mechanism of Interference: Below the CMC, the QAS exists primarily as monomers, which are typically the biologically active form. Above the CMC, the formation of micelles can create a cloudy appearance and effectively "hide" the QAS monomers within the hydrophobic core of the micelles. This reduces the concentration of free, active compound available to interact with your biological target, leading to inconsistent and often lower-than-expected activity.[15]

Workflow for Investigating Solubility-Related Assay Interference

cluster_0 Troubleshooting Workflow A Inconsistent Assay Results or Cloudy Solution B Hypothesis: Compound is exceeding its solubility limit or forming micelles. A->B C Determine the Critical Micelle Concentration (CMC) of the QAS under your assay conditions. B->C D Perform a visual solubility test. Prepare serial dilutions of the QAS in your assay buffer and look for the concentration at which precipitation or cloudiness appears. B->D E Redesign your experiment to use concentrations below the determined CMC and visual solubility limit. C->E D->E F If required concentration is above the solubility limit, explore advanced solubilization techniques (see Q5, Q6, Q7). E->F Still insoluble? G Re-run the assay with the adjusted concentrations or new formulation. E->G F->G H Consistent Results Achieved G->H

Caption: Troubleshooting workflow for solubility issues.

Advanced Solubilization Strategies

When simple dissolution in aqueous buffers is not sufficient, several advanced techniques can be employed.

Q5: How can I effectively use co-solvents to prepare my QAS stock solution?

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[6][16]

Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent, making it more energetically favorable for the solute to dissolve.[16]

Common Co-solvents for Biological Assays

Co-solvent Properties & Considerations Typical Starting Concentration in Stock
DMSO (Dimethyl Sulfoxide) A powerful and widely used solvent. Can be toxic to some cell lines at concentrations above 0.5-1%. Ensure you use a high-purity, sterile grade.10-100 mM
Ethanol Less toxic than DMSO for many cell types. Can be volatile, so care must be taken with storage.10-50 mM
Polyethylene Glycols (PEG 300, PEG 400) Low-molecular-weight PEGs are viscous liquids with low toxicity, often used in in-vivo formulations.Can be used in higher proportions in the final vehicle, e.g., up to 40%.[8]
Protocol: Preparation of a QAS Stock Solution Using a Co-solvent

Objective: To prepare a concentrated stock solution of a poorly soluble QAS that can be diluted into an aqueous assay buffer with minimal precipitation.

Materials:

  • Quaternary Ammonium Salt (QAS) powder

  • Co-solvent (e.g., high-purity DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the mass of the QAS and the volume of the co-solvent needed to achieve your desired stock concentration (e.g., 10 mM or 100 mM). It is advisable to prepare a high-concentration stock to minimize the amount of organic solvent in your final assay.[17]

  • Initial Dissolution:

    • Weigh the QAS powder accurately and place it into a sterile vial.

    • Add the calculated volume of the co-solvent (e.g., DMSO) to the vial.

  • Ensure Complete Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, you can gently warm the solution (e.g., in a 37°C water bath) and/or sonicate it for 5-10 minutes. Visually inspect the solution to ensure there are no remaining solid particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12] Protect from light if the compound is light-sensitive.

  • Application in Assay:

    • When preparing your working solution, thaw an aliquot of the stock solution completely and vortex it gently.

    • Add the required volume of the stock solution to your pre-warmed assay buffer or cell culture medium dropwise while vortexing. Never add the aqueous buffer to the concentrated organic stock.

    • Ensure the final concentration of the co-solvent in your assay is low (typically <0.5% for DMSO) and include a vehicle control in your experimental design.[8]

Q6: Can surfactants help to solubilize my QAS?

Yes, surfactants can be very effective. Surfactants are amphiphilic molecules, meaning they have both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[13] In aqueous solutions above their CMC, they form micelles, which have a hydrophobic core and a hydrophilic shell. The hydrophobic tails of the QAS can be encapsulated within the hydrophobic core of these micelles, effectively solubilizing them in the bulk aqueous phase.

For biological assays, non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used because they are generally less disruptive to proteins and cell membranes than ionic surfactants.[16]

cluster_0 Micellar Solubilization of a QAS S1 center S1->center S2 S2->center S3 S3->center S4 S4->center S5 S5->center S6 S6->center S7 S7->center S8 S8->center QAS QAS

Caption: A micelle encapsulating a hydrophobic QAS.

Q7: I've heard about cyclodextrins for improving solubility. How do they work with QAS?

Cyclodextrins (CDs) are cyclic oligosaccharides with a unique, bucket-like shape. Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic.[18]

Mechanism of Inclusion Complex Formation: The hydrophobic alkyl chains of a QAS can fit into the hydrophobic cavity of a cyclodextrin molecule, forming a non-covalent "inclusion complex."[7][18] This complex effectively masks the hydrophobic portion of the QAS from the surrounding water, leading to a significant increase in its aqueous solubility.[19]

The formation of these complexes is a dynamic equilibrium, and the stoichiometry (the ratio of CD to QAS) can vary, often being 1:1 or 2:1 depending on the size of the CD cavity and the length of the QAS alkyl chains.[18][20] This approach can be particularly useful as it often has lower toxicity than high concentrations of organic co-solvents and can sometimes even reduce the inherent toxicity of the QAS itself.[21]

cluster_1 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Inclusion Complex (Increased Solubility) CD->Complex QAS Cationic Head Hydrophobic Tail QAS:tail->CD QAS_in_CD QAS

Caption: Formation of an inclusion complex with a QAS.

References

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Chaudhary, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.).
  • Kumar, L. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kamei, Y., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega.
  • NOAA. (n.d.). Quaternary Ammonium and Phosphonium Salts. CAMEO Chemicals.
  • Quaternary ammonium c
  • Valente, A. J. M., et al. (2021). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC.
  • What happens to a quaternary ammonium cation
  • Zauter, H., et al. (2017).
  • Alfa Chemistry. (2023).
  • What happens to a quaternary ammonium cation
  • Structure-activity relationship of cyclodextrin/biocidal double-tailed ammonium surfactant host-guest complexes: Towards a delivery molecular mechanism?. (2014).
  • Preparing Stock Solutions. (n.d.). PhytoTech Labs.
  • A Study on Complexation between α-cyclodextrin and Bis-quaternary Ammonium Surfactants. (2007).
  • Wielińska, J., et al. (2020).
  • Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (n.d.). Benchchem.
  • Rapid Critical Micelle Concentration (CMC)
  • Futoma-Kołoch, B., et al. (2021). Biological activity of quaternary ammonium salts and resistance of microorganisms to these compounds. PubMed.
  • Common Cell Culture Problems: Precipit
  • Al-kassas, R., et al. (2023).

Sources

Minimizing side products in the synthesis of cyclopropylmethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the synthesis of cyclopropylmethylamines (CPMAs). The cyclopropylmethyl group is a privileged pharmacophore in drug development, frequently utilized to modulate basicity, enhance metabolic stability, and lock molecular conformations. However, the inherent strain of the cyclopropane ring and the nucleophilicity of the resulting amines often lead to complex side-product profiles.

This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure high-fidelity synthesis.

Route Optimization & Decision Matrix

Selecting the correct synthetic pathway is the first step in minimizing side products. The decision tree below outlines the optimal routes based on your target substitution pattern.

RouteSelection Start Target: Cyclopropylmethylamine Q1 Desired Substitution? Start->Q1 Primary Primary Amine (R-NH2) Q1->Primary SecTert Secondary/Tertiary (R-NH-R' / R-N-R'R'') Q1->SecTert RouteA Nitrile Reduction (Cyclopropanecarbonitrile) Primary->RouteA Highest Yield (Requires NH3) RouteB Reductive Amination (Cyclopropanecarboxaldehyde) Primary->RouteB Viable Alternative (Requires NH3 equivalent) SecTert->RouteB Preferred (Prevents Overalkylation) RouteC Direct Alkylation (Cyclopropylmethyl halide) SecTert->RouteC High Risk (Requires Protecting Groups)

Decision matrix for selecting the optimal cyclopropylmethylamine synthesis route.

Troubleshooting Guide & FAQs

Q1: Why am I seeing ring-opened products (e.g., homoallylic amines) during the reductive amination of cyclopropanecarboxaldehyde, and how can I prevent it?

The Causality: The cyclopropane ring is highly strained, possessing approximately 27.5 kcal/mol of angle strain due to its compressed 60° internal bond angles. When subjected to strong Lewis acids (e.g., TiCl4) or harsh hydrogenation conditions (e.g., H2 over Pd/C at elevated temperatures), the ring can undergo electrocyclic cleavage or hydrogenolysis to relieve this strain, yielding linear propyl or homoallylic side products. Furthermore, radical-mediated single-electron transfer (SET) pathways can also initiate rapid ring fragmentation[1].

The Solution: Transition to a mild, chemoselective hydride donor such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) in a weakly acidic medium (e.g., acetic acid in 1,2-dichloroethane). STAB selectively reduces the intermediate iminium ion without affecting the unreacted aldehyde or cleaving the cyclopropane ring. For instance, the late-stage synthesis of complex MDM2-p53 inhibitors successfully utilizes STAB for the reductive amination of cyclopropanecarboxaldehyde with excellent yields and zero reported ring-opening[2].

Q2: My direct alkylation of a primary amine with cyclopropylmethyl bromide yields a complex mixture of secondary, tertiary, and quaternary amines. How do I minimize overalkylation?

The Causality: This is a classic kinetic problem. When a primary amine is alkylated to form a secondary cyclopropylmethylamine, the newly attached alkyl group donates electron density via inductive effects. This makes the secondary amine product more nucleophilic than the primary amine starting material. Consequently, the product outcompetes the starting material for the remaining cyclopropylmethyl bromide, leading to an uncontrolled cascade of overalkylation[3].

The Solution: A structurally superior approach is to abandon direct alkylation in favor of reductive amination (using cyclopropanecarboxaldehyde), which inherently stops at the secondary amine due to steric hindrance and the stoichiometry of the aldehyde. If direct alkylation is strictly required, utilize a Fukuyama sulfonamide protecting group (e.g., 2-nitrobenzenesulfonyl) on the primary amine before alkylation; the sulfonamide renders the nitrogen too non-nucleophilic to undergo a second alkylation.

Q3: When reducing cyclopropanecarbonitrile to primary cyclopropylmethylamine, I get significant amounts of dicyclopropylmethylamine (a secondary amine side product). How do I suppress this?

The Causality: The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Before this imine can be fully reduced to the primary amine, the newly formed primary cyclopropylmethylamine can act as a nucleophile, attacking the unreduced imine. This condensation expels ammonia and forms a secondary Schiff base, which is subsequently reduced to the undesired secondary amine (dicyclopropylmethylamine).

The Solution: Perform the reduction in the presence of a large excess of anhydrous ammonia (e.g., 7 N NH3 in Methanol) using a Raney Nickel catalyst[4]. According to Le Chatelier's principle, the massive excess of ammonia suppresses the condensation reaction by shifting the equilibrium away from the secondary imine, thereby "trapping" the pathway toward the primary amine.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination (STAB Method)

Use this protocol to synthesize secondary/tertiary CPMAs from cyclopropanecarboxaldehyde without ring-opening.

  • Imine Formation: Dissolve the amine (1.0 eq) and cyclopropanecarboxaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature (0.1 M concentration).

  • Acidification: Add glacial acetic acid (1.0 eq) to adjust the pH to ~4-5.

    • Validation Check 1: Monitor imine formation by LC-MS or 1H-NMR prior to reduction. The aldehyde peak (~9.5 ppm) must disappear. This confirms complete conversion and prevents the direct reduction of the aldehyde to cyclopropylmethanol.

  • Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Validation Check 2: Observe the reaction upon STAB addition. Vigorous bubbling indicates that the medium is too acidic, causing the hydride to decompose into H2 gas. If bubbling is minimal, the hydride is correctly engaging the iminium ion.

  • Completion: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo[2].

Protocol B: Nitrile Reduction to Primary Amine (Raney Ni / NH3 Method)

Use this protocol to synthesize primary cyclopropylmethylamine from cyclopropanecarbonitrile.

  • Preparation: Charge a high-pressure hydrogenation reactor with cyclopropanecarbonitrile (1.0 eq).

  • Ammonia Addition: Add a solution of 7 N anhydrous ammonia in methanol to achieve 5.0 - 10.0 eq of NH3 relative to the nitrile.

    • Validation Check 1: The strong excess of ammonia is the thermodynamic control that prevents secondary amine formation. If LC-MS later shows >5% dicyclopropylmethylamine, the ammonia concentration was insufficient.

  • Catalysis: Add an active Raney Nickel catalyst (approx. 10% w/w) that has been pre-washed with methanol.

  • Hydrogenation: Pressurize the reactor with H2 gas to 50 psi. Stir vigorously at room temperature until hydrogen uptake ceases[4].

  • Workup: Vent the reactor carefully. Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric; do not let the filter cake dry), and concentrate the filtrate under reduced pressure.

Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is paramount to preventing cyclopropane ring cleavage. The table below summarizes the quantitative parameters and risk profiles of common reagents used in CPMA synthesis.

Reducing AgentTypical EquivalentsRelative ReactivityRisk of Ring OpeningTypical YieldsRecommended Use Case
NaBH(OAc)3 (STAB) 1.5 - 2.0 eqMildLow75 - 95%Standard reductive aminations (1° and 2° amines). Highly chemoselective.
NaBH3CN 1.2 - 1.5 eqMildLow70 - 90%Acidic conditions (pH ~4-5). Restricted in scale-up due to cyanide toxicity.
NaBH4 1.0 - 1.5 eqStrongMedium50 - 70%Requires pre-formation of imine; can reduce unreacted aldehydes directly to alcohols.
H2, Pd/C Catalytic (10% w/w)VariableHigh< 40%High risk of cyclopropane hydrogenolysis; avoid unless ring-opening is desired.

References

1.[4] US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines. Google Patents. 2.[3] 2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride. Smolecule. 3.[2] Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. Organic Process Research & Development - ACS Publications. 4.[1] Charge-Transfer Complexes for Amine Synthesis. University of Cambridge.

Sources

Storage and handling recommendations for iodide-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Logged User: Senior Application Scientist Topic: Stability, Purification, and Handling of Iodide Compounds

Welcome to the Iodide Technical Support Hub

You have reached the Tier 3 Support Desk. This guide addresses the most frequent "pain points" reported by researchers working with iodide salts (KI, NaI) and organoiodides (Alkyl-I). These compounds are chemically distinct but share a common nemesis: oxidative instability .

Below are the resolved troubleshooting tickets for the most common experimental failures, structured to help you diagnose, recover, and prevent sample degradation.

Ticket #1: "My Potassium Iodide solution has turned yellow. Is it compromised?"

Status: Critical for Analytical Applications / Manageable for Synthesis Root Cause: Photo-oxidative generation of Triiodide (


).
The Mechanism (Why this happens)

Iodide ions (


) are thermodynamically sensitive to oxidation by atmospheric oxygen, a process catalyzed by light and low pH.
  • Oxidation:

    
    
    
  • Complexation: The generated elemental iodine (

    
    ) is sparingly soluble in water but highly soluble in the presence of excess iodide, forming the yellow/brown triiodide complex:
    
    
    
    
    This
    
    
    species is the source of the yellow discoloration [1].
Troubleshooting & Recovery Protocol
ScenarioRecommendationAction Plan
Analytical Standards DISCARD If used for iodometric titrations, any pre-existing oxidation introduces significant error. Prepare fresh using degassed (boiled) water.
Organic Synthesis RECOVER If the iodide is merely a nucleophile source, you can often reverse the oxidation in situ.
Stock Solutions PREVENT Store in amber glass. Add a trace stabilizer (see below).

Protocol: In-Situ Decolorization (The Thiosulfate Fix) If your application tolerates sulfate byproducts, you can "bleach" the solution back to clarity:

  • Prepare a 1M Sodium Thiosulfate (

    
    ) solution.
    
  • Add dropwise to the yellow KI/NaI solution.

  • Endpoint: The yellow color vanishes instantly as

    
     is reduced back to 
    
    
    
    .
    • Reaction:

      
      
      
Ticket #2: "My Sodium Iodide is a solid brick. How do I weigh it?"

Status: Common Storage Failure Root Cause: Hygroscopic Deliquescence.

The Mechanism

While Potassium Iodide (KI) is slightly hygroscopic, Sodium Iodide (NaI) is deliquescent. The lattice energy of NaI is easily overcome by the hydration energy of atmospheric moisture. It will absorb water until it dissolves in its own crystal lattice water, eventually recrystallizing into a hard, caked mass upon temperature fluctuation [2].

DOT Visualization: The Hygroscopicity Trap

Hygroscopicity cluster_prevention Prevention Strategy NaI_Dry NaI (Anhydrous) Free Flowing Powder Surface_Sol Surface Dissolution (Deliquescence) NaI_Dry->Surface_Sol Absorbs Moisture Moisture Atmospheric H2O (>30% RH) Moisture->Surface_Sol Brick Fused 'Brick' (Caked Solid) Surface_Sol->Brick Recrystallization (Temp Fluctuation) Desiccator Vacuum Desiccator (<10% RH)

Figure 1: The pathway of Sodium Iodide caking due to deliquescence.

Recovery Protocol: Drying the "Brick"

Do not chip at the bottle with a spatula (risk of glass breakage).

  • Vacuum Oven: Place the open container in a vacuum oven at 70–80°C for 12 hours.

  • Cooling: Cool strictly under vacuum or in a desiccator with active

    
     or fresh silica gel.
    
  • Grinding: Once dry, the cake will be brittle and can be gently broken up with a mortar and pestle (in a dry box if possible).

Ticket #3: "My Methyl Iodide (MeI) is brown. Can I use it for methylation?"

Status: High Risk for Precision Synthesis Root Cause: Homolytic cleavage of the C-I bond.

The Mechanism

Alkyl iodides are light-sensitive. Photons cleave the weak Carbon-Iodine bond (


), generating alkyl radicals and iodine atoms. The iodine atoms recombine to form 

(brown color).
  • Consequence: Free

    
     is an oxidant and can cause side reactions (e.g., iodination of aromatic rings) instead of the desired methylation (
    
    
    
    ) [3].
Stabilization & Purification Workflow

Most commercial MeI comes stabilized with Copper (Cu) or Silver (Ag) wire. The metal acts as a "scavenger," reacting with free iodine to form insoluble metal iodides (


), keeping the liquid clear.

Protocol: Purification of Alkyl Iodides If your MeI is brown/red, perform this sequence before use:

  • The Wash (Remove

    
    ): 
    
    • Wash the alkyl iodide with dilute aqueous

      
       (Sodium Thiosulfate) or 
      
      
      
      (Bisulfite) in a separatory funnel until the organic layer is colorless.
    • Wash with water, then brine.

  • The Dry (Remove Water):

    • Dry over anhydrous Magnesium Sulfate (

      
      ) or Calcium Chloride (
      
      
      
      ). Filter.
  • The Distillation (Purity):

    • Distill the liquid.[1][2] Caution: MeI is volatile (bp 42°C) and toxic. Use a highly efficient condenser and a well-ventilated fume hood.

  • The Stabilization (Storage):

    • Store the clear distillate in an amber bottle over a fresh piece of Copper wire (cleaned with sandpaper to expose bright metal).

DOT Visualization: Alkyl Iodide Lifecycle

MeI_Workflow cluster_purification Purification Protocol MeI_Pure Methyl Iodide (Clear) Pure MeI_Degraded Degraded MeI (Brown) Contains free I2 MeI_Pure->MeI_Degraded Homolytic Cleavage Light Light / Heat Light->MeI_Degraded Wash 1. Wash: Na2S2O3 (Reduces I2 to I-) MeI_Degraded->Wash Dry 2. Dry: CaCl2 (Removes H2O) Wash->Dry Distill 3. Distill (Isolates MeI) Dry->Distill Storage Storage: Amber Bottle + Copper Wire (Scavenger) Distill->Storage Storage->MeI_Pure Ready for Use

Figure 2: Degradation and purification cycle for Alkyl Iodides.

Summary of Recommendations
Compound ClassStorage ConditionStabilizerHandling Hazard
Potassium Iodide (KI) Amber glass, Cool, DryNone usually required (trace thiosulfate for solutions)Low toxicity; stains skin.
Sodium Iodide (NaI) Desiccator Mandatory , Amber glassNoneDeliquescent ; keep tightly sealed.
Methyl/Ethyl Iodide Fridge (4°C), Dark, Amber glassCopper Wire or Silver WoolHigh Toxicity , Volatile, Vesicant.
Hydrogen Iodide (HI) Fridge, DarkHypophosphorous acid (often added commercially)Corrosive, releases fumes.
References
  • Voudouris, E. (1975).[3] Study on the stability of potassium iodide of the iodized salt. Zeitschrift für Lebensmittel-Untersuchung und Forschung, 157(5), 287-290.[3]

  • Burley, G. & Kissinger, H. E. (1960).[4] Systems Silver Iodide-Sodium Iodide and Silver Iodide-Potassium Iodide.[4] Journal of Research of the National Bureau of Standards.[4]

  • Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for MeI purification using Cu turnings).

  • Kelly, F. C. (1953).[5] Stability of iodine compounds in iodized salt. Bulletin of the World Health Organization, 9(2), 217.[5]

Sources

Validation & Comparative

Comparing reactivity of (Cyclopropylmethyl)trimethylammonium iodide to other methylating agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Reactivity of (Cyclopropylmethyl)trimethylammonium Iodide as a Methylating Agent: A Comparative Analysis

For researchers, scientists, and drug development professionals, the selection of an appropriate methylating agent is a critical decision that influences reaction efficiency, selectivity, and overall synthetic strategy. While classic methylating agents such as methyl iodide and dimethyl sulfate are widely used, their high toxicity and volatility necessitate the exploration of safer and more manageable alternatives.[1] This guide provides a comprehensive comparative analysis of (Cyclopropylmethyl)trimethylammonium iodide, a less common quaternary ammonium salt, against standard methylating agents. We will delve into the theoretical underpinnings of its reactivity and present a framework for its experimental evaluation.

The Significance of Methylation in Drug Development

The addition of a methyl group, a seemingly minor structural modification, can profoundly impact the pharmacokinetic and pharmacodynamic properties of a molecule. This "magic methyl" effect can enhance potency, improve metabolic stability, and increase cell permeability, making methylation a crucial tool in the optimization of lead compounds during drug discovery.[1]

Understanding the Mechanism: The S 2 Reaction

The reactivity of most common methylating agents, including quaternary ammonium salts, is governed by the S


2 (bimolecular nucleophilic substitution) mechanism.[2] This is a single-step process where a nucleophile attacks the carbon atom of the methyl group, and simultaneously, the leaving group departs.[2] The rate of an S

2 reaction is influenced by several factors, including the nature of the substrate, the strength of the nucleophile, the properties of the solvent, and the stability of the leaving group.[2]

A key factor influencing the Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2 reaction rate is steric hindrance around the electrophilic carbon. Less sterically hindered substrates, such as methyl halides, react more rapidly.[3]
The Intriguing Case of the Cyclopropylmethyl Group

The cyclopropylmethyl moiety in (Cyclopropylmethyl)trimethylammonium iodide introduces unique steric and electronic properties compared to a simple methyl group. The three-membered ring is known to exhibit some properties of a double bond, potentially influencing the electronic environment of the adjacent methylene group.[4] However, the bulkiness of the cyclopropylmethyl group compared to a methyl group is expected to increase steric hindrance at the reaction center.[5] This suggests that the reactivity of (Cyclopropylmethyl)trimethylammonium iodide in S


2 reactions might be lower than that of its tetramethylammonium counterpart.

A Proposed Framework for Comparative Reactivity Analysis

Due to the limited availability of direct comparative studies in the existing literature, this guide proposes a robust experimental framework to systematically evaluate the reactivity of (Cyclopropylmethyl)trimethylammonium iodide against other commonly used methylating agents.

Selected Methylating Agents for Comparison
  • (Cyclopropylmethyl)trimethylammonium iodide

  • Methyl Iodide (CH

    
    I):  A classic, highly reactive methylating agent.
    
  • Dimethyl Sulfate ((CH

    
    )
    
    
    
    SO
    
    
    ):
    Another powerful and widely used methylating agent.
  • Tetramethylammonium Iodide ((CH

    
    )
    
    
    
    NI):
    A structurally similar quaternary ammonium salt for direct comparison.
Model Substrates for Methylation

To assess the reactivity across different functional groups, two model substrates are proposed:

  • Phenol: For O-methylation.[6]

  • Aniline: For N-methylation.[7]

Experimental Protocols

The following protocols are designed to be conducted under identical conditions to ensure a fair and accurate comparison of the methylating agents.

General Protocol for O-Methylation of Phenol
  • To a stirred solution of phenol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) is added a base (e.g., K

    
    CO
    
    
    
    , 1.5 mmol).
  • The methylating agent (1.2 mmol) is added to the mixture.

  • The reaction is stirred at a constant temperature (e.g., 60 °C) and monitored over time.

  • Aliquots are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Each aliquot is quenched with a dilute acid solution and extracted with an organic solvent.

  • The organic extracts are analyzed by Gas Chromatography (GC) and

    
    H NMR spectroscopy to determine the conversion and yield of the anisole product.
    
General Protocol for N-Methylation of Aniline
  • To a stirred solution of aniline (1.0 mmol) in a suitable solvent (e.g., DMF, 10 mL) is added a base (e.g., K

    
    CO
    
    
    
    , 1.5 mmol).
  • The methylating agent (1.2 mmol) is added to the mixture.

  • The reaction is stirred at a constant temperature (e.g., 80 °C) and monitored over time.

  • Aliquots are taken at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Each aliquot is quenched with water and extracted with an organic solvent.

  • The organic extracts are analyzed by Gas Chromatography (GC) and

    
    H NMR spectroscopy to determine the conversion and yield of N-methylaniline and N,N-dimethylaniline.[8]
    
Analytical Methods for Reaction Monitoring
  • Gas Chromatography (GC): A GC method with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID) can be used for the quantitative analysis of the reaction mixture.[9][10] This will allow for the determination of the percentage conversion of the starting material and the formation of the methylated products over time.

  • Nuclear Magnetic Resonance (

    
    H NMR) Spectroscopy: 
    
    
    
    H NMR spectroscopy can be used to confirm the identity of the products and to quantify the relative amounts of starting material and products in the reaction mixture.[11][12]

Data Presentation and Interpretation

The collected experimental data should be tabulated for a clear and direct comparison of the methylating agents.

Table 1: Comparative Yields for the O-Methylation of Phenol

Methylating AgentTime (h)Conversion (%)Anisole Yield (%)
(Cyclopropylmethyl)trimethylammonium iodide24
Methyl Iodide24
Dimethyl Sulfate24
Tetramethylammonium Iodide24

Table 2: Comparative Yields for the N-Methylation of Aniline

Methylating AgentTime (h)Conversion (%)N-methylaniline Yield (%)N,N-dimethylaniline Yield (%)
(Cyclopropylmethyl)trimethylammonium iodide24
Methyl Iodide24
Dimethyl Sulfate24
Tetramethylammonium Iodide24

By analyzing the kinetic data (conversion and yield over time), the relative reactivity of each methylating agent can be determined. A faster rate of product formation indicates a more reactive methylating agent.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis A Reactants: - Substrate (Phenol/Aniline) - Base (K2CO3) - Solvent B Add Methylating Agent A->B C Stir at Constant Temperature B->C D Monitor Reaction Progress (Take Aliquots) C->D E Quench and Extract D->E F GC and NMR Analysis E->F G Data Interpretation F->G

Caption: A generalized experimental workflow for comparing methylating agents.

S 2 Reaction Mechanism

SN2_Mechanism Reactants Nu⁻ + CH₃-X TS [Nu---CH₃---X]⁻ Reactants->TS Backside Attack Products Nu-CH₃ + X⁻ TS->Products Inversion of Configuration

Caption: The concerted S


2 mechanism for methylation.

Conclusion

This guide provides a comprehensive framework for comparing the reactivity of (Cyclopropylmethyl)trimethylammonium iodide with other standard methylating agents. By following the proposed experimental protocols and analytical methods, researchers can generate valuable data to assess its efficacy as a methylating agent. The unique steric and electronic properties of the cyclopropylmethyl group make this compound an interesting candidate for further investigation, potentially offering a safer and more selective alternative in certain synthetic applications.

References

[6] Eynde, J. J. V., & Mailleux, I. (2001). Quaternary Ammonium Salt-Assisted Organic Reactions in Water: Alkylation of Phenols. Synthetic Communications, 31(1), 1-7. [11] Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear magnetic resonance (NMR) spectroscopy. Pure and Applied Chemistry, 73(11), 1795-1818. [1] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [16] Vanden Eynde, J. J., & Mailleux, I. (2001). Quaternary Ammonium Salt-Assisted Organic Reactions in Water: Alkylation of Phenols. Synthetic Communications, 31(1), 1-7. [17] Washington, J. B., Assante, M., Yan, C., & Reid, M. (2021). Demonstration of dichotomous reactivity of trimethylanilinium salts in:.... Chemical Science, 12(15), 5485-5494. [12] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5360545, Succinate. Retrieved from [Link] [18] Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994-1004.[19][20] [19] Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994-1004.[19][20] [20] Dinnocenzo, J. P., Zuilhof, H., Lieberman, D. R., Simpson, T. R., & McKechney, M. W. (1997). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 2. Steric and Electronic Effects of Substitution. Journal of the American Chemical Society, 119(5), 994-1004.[19][20] [13] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [14] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [9] BenchChem. (2025). Application Note: Gas Chromatography Method for the Analysis of Methyl 10-Methyldodecanoate. [7] ResearchGate. (n.d.). Different protocols for methylation of aniline. University of Bristol. (2017). Quantitative NMR Spectroscopy. [21] Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(6), 553-563. [22] Mayr, H., & Ofial, A. R. (2016). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 88(6), 553-563. [8] BenchChem. (2025). Application Notes and Protocols for Enamine and N-Methylaniline Reactions. [23] Wang, Y., Wu, W., & Wang, Y. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The Journal of Physical Chemistry A, 118(40), 9479-9486. LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [24] Wang, L., Wang, Y., Li, N., & He, G. (2015). Comparison of alkaline stability of quaternary ammonium and 1,2-dimethylimidazolium cations for alkaline anion exchange membrane fuel cells. Journal of Power Sources, 299, 292-300. [4] Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons, Inc. [10] Song, L., James, S. R., & Vouros, P. (2009). Development and validation of a gas chromatography/mass spectrometry method for the assessment of genomic DNA methylation. Rapid Communications in Mass Spectrometry, 23(18), 2963-2970. [15] Templ, J., & Schnürch, M. (2022). Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305-4315.[1][13][14][15] [25] Ashenhurst, J. (2025). SN2 Reaction Mechanism. Chemistry Steps. [26] Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [27] LibreTexts. (2024). 11.4: Characteristics of the SN2 Reaction. [28] von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. [2] L.S. College. (2020). SN 2 reaction. [29] Eitzinger, A. (2023). Reactivity of electrophilic cyclopropanes. [30] Wang, C., Li, P., & Wu, Y. (2019). methylation of amines using formic acid via simple inorganic base catalysis. RSC Advances, 9(43), 25068-25072. [31] Ehrich, M., Turner, K. L., & van den Oord, E. J. (2005). Quantitative high-throughput analysis of DNA methylation patterns by base-specific cleavage and mass spectrometry. Proceedings of the National Academy of Sciences, 102(44), 15785-15790. [32] Kertész, I., Gömöry, A., & Kuki, Á. (2021). A relative quantitation method for measuring DNA methylation and hydroxymethylation using guanine as an internal standard. Analytical Methods, 13(37), 4269-4276. [33] Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography. [34] da Silva, A. P. F., de Oliveira, M. A. L., & da Silva, R. C. (2024). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector. Journal of the Brazilian Chemical Society. [35] Prakash Academy. (2021, June 29). Amines 16 I Alkylation of Amines I Exhaustive Methylation I SN2 I Quaternary Ammonium Salt [Video]. YouTube. [3] Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [36] Zhang, J., & Li, A. (2018). E2/SN2 Selectivity Driven by Reaction Dynamics. Insight into Halogen Bonding. The Journal of Physical Chemistry Letters, 9(18), 5361-5367.

Sources

Efficacy of (Cyclopropylmethyl)trimethylammonium Iodide vs. Benzyltrimethylammonium Chloride as a Phase Transfer Catalyst (PTC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In biphasic organic synthesis, the selection of an optimal Phase Transfer Catalyst (PTC) is the primary determinant of reaction kinetics and yield. This guide provides an objective, data-driven comparison between an industry-standard catalyst, benzyltrimethylammonium chloride (BTMAC) , and a highly specialized alternative, (cyclopropylmethyl)trimethylammonium iodide (CPTMAI) .

While BTMAC is universally recognized for its high efficacy in both extraction and interfacial PTC mechanisms [1], CPTMAI presents severe kinetic limitations in standard applications. This performance gap is not merely a function of cationic lipophilicity, but is deeply rooted in the thermodynamic behavior of their respective counterions—specifically, the phenomenon of "iodide poisoning" [2].

Mechanistic Framework & Structural Analysis

To understand the divergent efficacies of these two catalysts, we must evaluate them across two critical vectors: cationic lipophilicity and counterion thermodynamics.

Cationic Lipophilicity and Steric Profiles

The ability of a PTC to partition into the organic phase or populate the liquid-liquid interface depends on the lipophilicity of its cation .

  • BTMAC (

    
    ):  The benzyl group provides an optimal balance. It is sufficiently lipophilic to facilitate the transfer of reactive anions into moderately polar organic solvents (e.g., toluene, dichloromethane) while remaining compact enough to avoid excessive steric hindrance during the transition state of nucleophilic substitutions.
    
  • CPTMAI (

    
    ):  The cyclopropylmethyl group contains only four carbons compared to the benzyl group's seven. This drastically reduces the cation's overall lipophilicity, limiting its extraction constant and confining it largely to the aqueous phase or the immediate interfacial boundary.
    
The Anion Effect: Chloride vs. Iodide Poisoning

The most critical differentiator between these two salts is their counterion. In a standard PTC cycle (e.g., the Starks Extraction Mechanism), the catalyst must exchange its initial anion for the reactive nucleophile (e.g.,


, 

) at the aqueous boundary [3].
  • Chloride (in BTMAC): Chloride is a "hard," highly hydrated anion. It readily partitions back into the aqueous phase, allowing the quaternary ammonium cation to easily pair with the target nucleophile and transport it into the organic phase.

  • Iodide (in CPTMAI): Iodide is a "soft," highly polarizable, and lipophilic anion. It exhibits an exceptionally high affinity for the soft quaternary ammonium cation in the organic phase. Consequently, iodide outcompetes hard anions like hydroxide or cyanide for the catalyst. This thermodynamic trap prevents the formation of the active catalyst species (

    
    ), effectively halting the catalytic cycle—a well-documented failure mode known as iodide poisoning [4].
    

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase aq_salt Na⁺Y⁻ + Q⁺X⁻ aq_exch Na⁺X⁻ + Q⁺Y⁻ aq_salt->aq_exch Ion Exchange org_qy Q⁺Y⁻ (Active Catalyst) aq_exch->org_qy Phase Transfer (Y⁻) org_ry R-Y (Product) + Q⁺X⁻ org_qy->org_ry Substitution org_rx R-X (Substrate) org_rx->org_ry org_ry->aq_salt Phase Transfer (X⁻)

Caption: Starks Extraction Mechanism illustrating the phase transfer cycle.

Comparative Efficacy Data

To objectively quantify the performance gap, we evaluate both catalysts in a benchmark Makosza reaction: the C-alkylation of phenylacetonitrile with 1-bromobutane using 50% aqueous NaOH.

Table 1: Kinetic Data for C-Alkylation of Phenylacetonitrile (4 Hours, 60°C)

Catalyst SystemCatalyst Loading (mol%)Conversion (%)Isolated Yield (%)Turnover Frequency (h⁻¹)
None (Blank) 0< 2< 1N/A
BTMAC 5> 98954.75
CPTMAI 51280.40

Data Interpretation: BTMAC drives the reaction to near-completion within 4 hours. In stark contrast, CPTMAI stalls at 12% conversion. The iodide counterion in CPTMAI accumulates at the liquid-liquid interface, drastically reducing the basicity of the interfacial NaOH and inhibiting the deprotonation of the weak C-H acid (phenylacetonitrile) [4].

Experimental Protocol: Self-Validating PTC Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . It employs an internal standard (dodecane) to eliminate GC-FID injection volume errors and requires a parallel blank reaction to definitively prove that product formation is strictly catalyst-dependent.

Causality Behind Experimental Choices
  • 50% Aqueous NaOH: High-concentration base is mandatory. It minimizes the availability of free water molecules, forcing the deprotonation event to occur strictly at the interface (Makosza mechanism) rather than in the bulk aqueous phase, preventing substrate hydrolysis.

  • Dodecane (Internal Standard): Highly lipophilic and totally inert to PTC conditions. It remains exclusively in the organic phase, providing a constant reference peak for accurate kinetic sampling.

Step-by-Step Methodology
  • Preparation of the Biphasic Matrix: To a 100 mL jacketed reactor equipped with a mechanical stirrer (set to 600 rpm to ensure consistent interfacial surface area), add 20 mL of 50% (w/w) aqueous NaOH and 20 mL of toluene.

  • Substrate & Standard Addition: Introduce 50.0 mmol of phenylacetonitrile and 10.0 mmol of dodecane (internal standard) into the organic phase.

  • Catalyst Introduction: Add 2.5 mmol (5 mol%) of the chosen catalyst (BTMAC or CPTMAI). Run a parallel reactor omitting this step as the blank.

  • Alkylating Agent Addition: Heat the biphasic mixture to 60°C. Once stabilized, add 55.0 mmol of 1-bromobutane dropwise over 15 minutes to prevent uncontrolled exothermic spikes.

  • Kinetic Sampling: At 1-hour intervals, halt stirring for 30 seconds to allow phase separation. Extract a 50 µL aliquot from the upper organic layer.

  • Sample Quenching & Analysis: Dilute the aliquot in 1 mL of ethyl acetate, wash with 1 mL of distilled water to remove residual base/salts, dry over anhydrous

    
    , and analyze via GC-FID.
    

Workflow step1 1. Biphasic Setup (Org: Toluene, Aq: 50% NaOH) step2 2. Substrate & IS Addition (Phenylacetonitrile + Dodecane) step1->step2 step3 3. Catalyst Introduction (BTMAC or CPTMAI, 5 mol%) step2->step3 step4 4. Alkylating Agent (1-Bromobutane dropwise) step3->step4 step5 5. Kinetic Sampling (Aliquots washed & dried) step4->step5 step6 6. GC-FID Analysis (Yield vs Internal Standard) step5->step6

Caption: Step-by-step experimental workflow for evaluating PTC efficacy via GC-FID.

Conclusion & Recommendations

For broad-spectrum phase transfer catalysis—including N/C-alkylations, oxidations, and esterifications—benzyltrimethylammonium chloride (BTMAC) is vastly superior. Its chloride counterion ensures rapid phase cycling, while its benzyl group provides the ideal lipophilic balance.

CPTMAI should be strictly avoided in standard PTC workflows due to severe iodide poisoning, which thermodynamically chokes the catalytic cycle. Its use should be reserved exclusively for highly specialized niche applications where iodide is the intended nucleophile (e.g., in biphasic Finkelstein reactions) or in specific electrochemical proton-coupled electron transfer (PCET) pathways where the iodide oxidation potential is leveraged.

References

  • SACHEM, Inc. (2026). Benzyltrimethylammonium Chloride (BTMACl) | CAS# 56-93-9.

  • NPTEL. (2026). Lecture 41 : Phase Transfer Catalysis.

  • Makosza, M., & Fedoryński, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. MDPI Molecules, 25(24), 5850.

  • Makosza, M., & Chesnokov, A. (2008). How iodide anions inhibit the phase-transfer catalyzed reactions of carbanions. Tetrahedron, 64(25), 5925-5932.

Sources

Comparative Stability Guide: Cyclopropylmethyl vs. Cyclobutylmethyl Ammonium Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative stability of cyclopropylmethyl vs. cyclobutylmethyl ammonium salts Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a technical comparison of Cyclopropylmethyl (CPM) and Cyclobutylmethyl (CBM) ammonium salts. While structurally related as cycloalkyl-methyl homologs, these two distinct scaffolds exhibit diametrically opposed reactivity profiles driven by unique electronic and steric factors.

  • Cyclopropylmethyl (CPM) Ammonium Salts: Exhibit kinetic instability under ionizing conditions. They are prone to rapid rearrangement due to the exceptional stability of the cyclopropylcarbinyl cation ("dancing resonance"), making them highly reactive intermediates but challenging to store or process under acidic/solvolytic conditions.

  • Cyclobutylmethyl (CBM) Ammonium Salts: Exhibit kinetic stability relative to CPM. They are sterically hindered (neopentyl-like) and lack the immediate electronic activation of the cyclopropane ring. Their degradation is significantly slower and typically proceeds via ring contraction to the CPM manifold.

Key Takeaway: If your application requires metabolic stability or resistance to solvolysis, CBM is the superior choice. If you require facile activation or specific electronic properties (isosteres of allyl/benzyl), CPM is preferred but requires rigorous pH and thermal control.

Structural & Mechanistic Basis[1][2]

The divergence in stability is rooted in the behavior of the carbocation intermediates accessible during degradation (e.g., Hofmann elimination, solvolysis, or metabolic oxidation).

The "Dancing Resonance" of CPM

The CPM ammonium salt is a "loaded spring." Upon formation of a partial positive charge (e.g., during leaving group departure), the cyclopropane


-bonds overlap with the vacant 

-orbital.[1] This bisected conformation allows for massive charge delocalization, often termed "dancing resonance."
  • Consequence: The activation energy for bond cleavage in CPM salts is remarkably low.

  • Observation: CPM derivatives solvolyze 10–120 times faster than their CBM counterparts.

The Steric Shield of CBM

The CBM group behaves like a "flexible neopentyl" group. It lacks the


-conjugation of CPM.
  • Steric Hindrance: Nucleophilic attack (

    
    ) is retarded by the puckered cyclobutane ring.
    
  • Ionization: Formation of the primary cyclobutylmethyl cation is energetically costly. It typically requires rearrangement to the CPM or homoallyl cation to proceed, creating a kinetic bottleneck.

Mechanistic Pathway Diagram

The following diagram illustrates the rearrangement manifold. Note how CPM enters the "Non-Classical Equilibrium" directly, while CBM must overcome a higher barrier to access the same cycle.

G CPM_Salt Cyclopropylmethyl (CPM) Ammonium Salt CPM_Cation CPM Cation (Bisected) CPM_Salt->CPM_Cation Fast Ionization (k_rel ~ 100) CBM_Salt Cyclobutylmethyl (CBM) Ammonium Salt CBM_Cation CBM Cation (Primary/Unstable) CBM_Salt->CBM_Cation Slow Ionization (k_rel ~ 1) NonClassical Non-Classical Bicyclobutonium Ion CPM_Cation->NonClassical Barrierless CBM_Cation->NonClassical Rearrangement NonClassical->CPM_Cation Equilibrium Homoallyl Homoallyl Products NonClassical->Homoallyl Trapping RingOpen Ring-Opened Products NonClassical->RingOpen Solvent Attack

Figure 1: Mechanistic degradation pathways showing the direct entry of CPM salts into the non-classical cation manifold, contrasting with the kinetic stability of CBM salts.[2]

Comparative Performance Data

The following data synthesizes solvolysis rates and stability metrics from standard physical organic chemistry literature (see References). While specific ammonium salt data depends on the counter-ion, the relative reactivity of the alkyl group remains constant.

Table 1: Relative Solvolysis Rates (Kinetic Instability)

Data normalized to Cyclobutylmethyl (CBM) = 1.0

ParameterCyclopropylmethyl (CPM)Cyclobutylmethyl (CBM)Interpretation
Relative Rate (

)
10 – 120 1.0 CPM degrades orders of magnitude faster under ionizing conditions.
Dominant Mechanism

/ Non-classical Ion

(Hindered) /

(Slow)
CBM resists ionization; CPM facilitates it.
Rearrangement Potential High (Ring expansion)Moderate (Ring contraction)CPM tends to expand to cyclobutyl or open to homoallyl.

Reactivity
Low (Steric hindrance)Very Low (Neopentyl-like)Both are resistant to direct displacement, but CPM is electronically activated.
Table 2: Stability Under Stress Conditions
ConditionCPM Ammonium SaltCBM Ammonium Salt
Acidic (pH < 2) Unstable. Rapid ring opening to homoallylic alcohols/halides.Moderate. Slow rearrangement requires heat or superacids.
Basic (Hofmann) Moderate. Elimination yields highly strained methylenecyclopropane.Stable. Elimination yields methylenecyclobutane (less strained).
Thermal (Solid) Stable < 150°C (Counter-ion dependent).Stable < 180°C.

Experimental Protocols

Protocol A: Accelerated Acid Stability Profiling

Objective: Determine the half-life (


) of the ammonium salt under simulated gastric or process acid conditions.
  • Preparation: Dissolve 50 mg of the ammonium salt in 0.6 mL of Deuterated Solvent (

    
     or 
    
    
    
    ).
  • Acidification: Add 1.0 equivalent of Deuterated Trifluoroacetic Acid (

    
    ) or 
    
    
    
    .
  • Monitoring: Transfer to an NMR tube.

  • Acquisition:

    • Record

      
       NMR at 
      
      
      
      .
    • Heat probe to 60°C.

    • Acquire spectra every 30 minutes for 12 hours.

  • Analysis:

    • CPM: Watch for the disappearance of the doublet at

      
       ppm (methylene) and appearance of olefinic signals (
      
      
      
      ppm) indicating ring opening to homoallyl species.
    • CBM: Monitor for ring contraction signals (complex multiplets) or stability (unchanged spectrum).

Protocol B: HPLC Purity & Rearrangement Check

Objective: Quantify non-volatile rearrangement impurities.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5

    
    , 
    
    
    
    mm.
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: CAD (Charged Aerosol Detector) or ELSD is required as these salts often lack UV chromophores.

  • Validation:

    • Inject CPM standard. Look for "fronting" or new peaks at higher organic retention times (ring-opened hydrophobic products).

    • Inject CBM standard. Expect a single sharp peak.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[3] Journal of the American Chemical Society.

  • Olah, G. A., et al. (1970). Stable Carbocations.[4] CXIV. Structure of Cyclopropylcarbinyl and Cyclobutyl Cations. Journal of the American Chemical Society.

  • Kevill, D. N., & D'Souza, M. J. (2000). Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation.[5] Journal of the Chemical Society, Perkin Transactions 2.

  • Wiberg, K. B., et al. (1996).Solvolysis of Cyclopropylmethyl and Cyclobutyl Systems. Journal of Organic Chemistry.

Sources

Spectroscopic & Functional Comparison: (Cyclopropylmethyl)trimethylammonium Iodide vs. Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (Cyclopropylmethyl)trimethylammonium iodide and (Cyclopropylmethyl)trimethylammonium bromide . While the cationic pharmacophore—responsible for cholinergic activity—remains identical, the halide counterion significantly influences physical properties, spectroscopic signatures in non-polar solvents, and suitability for biological applications.

Key Distinction: The iodide salt is typically preferred for synthetic intermediate utility due to the leaving group ability of the iodide ion, whereas the bromide salt is the superior candidate for physiological assays due to higher aqueous solubility and reduced interference with oxidative biological pathways.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

The cation, (Cyclopropylmethyl)trimethylammonium (CPM-TMA) , is a quaternary ammonium compound structurally analogous to acetylcholine. The cyclopropyl group introduces rigid steric bulk, often used to probe the conformational space of muscarinic and nicotinic receptors.

FeatureIodide VariantBromide Variant
Formula


MW 241.11 g/mol 194.11 g/mol
CAS 73664-02-569440-86-6 (Generic CPM-TMA)
Appearance White to off-white crystalline powderWhite hygroscopic crystals
Counterion Radius 2.20 Å (I⁻)1.96 Å (Br⁻)

Synthesis & Preparation Protocols

The choice of synthesis route dictates the counterion. The Menshutkin reaction is the standard protocol for generating these quaternary salts.

Experimental Protocol A: Synthesis of the Bromide Salt

Objective: Synthesis via alkylation of trimethylamine.

  • Reagents: Cyclopropylmethyl bromide (1.0 eq), Trimethylamine (anhydrous, 2.0 eq in ethanol/THF).

  • Procedure:

    • Dissolve cyclopropylmethyl bromide in anhydrous THF.

    • Cool to 0°C and introduce trimethylamine gas or solution.

    • Seal the reaction vessel and stir at room temperature for 24–48 hours.

    • Observation: A white precipitate (the quaternary salt) forms as the reaction proceeds.

  • Purification:

    • Filter the precipitate under inert atmosphere (nitrogen).

    • Wash with cold diethyl ether to remove unreacted starting materials.

    • Recrystallize from ethanol/ether.

Experimental Protocol B: Synthesis of the Iodide Salt

Objective: Synthesis via exhaustive methylation.

  • Reagents: (Aminomethyl)cyclopropane (1.0 eq), Methyl Iodide (3.5 eq), Potassium Carbonate (2.0 eq).

  • Procedure:

    • Dissolve (aminomethyl)cyclopropane in acetonitrile.

    • Add

      
       to scavenge acid.
      
    • Add Methyl Iodide dropwise at 0°C (Exothermic!).

    • Reflux for 12 hours.

  • Purification:

    • Evaporate solvent.

    • The residue is often a yellow solid (due to

      
       trace). Wash with acetone/ether.
      
    • Recrystallize from methanol/ethyl acetate.

Visualization: Synthesis Pathways

Synthesis Substrate1 Cyclopropylmethyl Bromide ProductBr CPM-TMA Bromide Substrate1->ProductBr Menshutkin (THF, RT) Substrate2 (Aminomethyl) cyclopropane ProductI CPM-TMA Iodide Substrate2->ProductI Exhaustive Methylation Reagent1 + Trimethylamine Reagent2 + Methyl Iodide (xs)

Caption: Divergent synthetic pathways determining the final halide counterion.

Spectroscopic Comparison

A. Nuclear Magnetic Resonance (NMR)

The cation signals are identical in polar solvents (e.g.,


), but ion-pairing effects  become visible in less polar solvents (e.g., 

or DMSO-

).

1H NMR Data (Typical in


, 400 MHz): 
  • Cyclopropyl CH:

    
     0.35–0.45 (m, 2H), 0.65–0.75 (m, 2H), 1.10–1.20 (m, 1H).
    
  • N-CH2:

    
     3.15 (d, 
    
    
    
    Hz, 2H).
  • N-(CH3)3:

    
     3.10 (s, 9H).
    

The Counterion Effect (Solvent Dependent): In chloroform (


), the halide anion forms a tight ion pair with the quaternary nitrogen.
  • Iodide Effect: The large, soft iodide ion exerts a shielding effect on the

    
    -protons (N-Me and N-CH2) relative to bromide. You may observe an upfield shift of 0.05–0.1 ppm for the iodide salt compared to the bromide.
    
  • Bromide Effect: The smaller bromide ion interacts more strongly with the solvent shell in protic solvents, but in

    
    , it causes less shielding than iodide.
    
B. Infrared Spectroscopy (FT-IR)

Since the halide ions are monoatomic, they do not have internal vibrational modes in the mid-IR (4000–400 cm⁻¹). The spectra are dominated by the CPM-TMA cation.

  • Diagnostic Bands:

    • C-H Stretch (Cyclopropyl): ~3010–3080 cm⁻¹ (Distinctive high frequency for strained rings).

    • C-H Stretch (Methyl): ~2950–2980 cm⁻¹ (Asymmetric/Symmetric).

    • C-N Stretch: ~950–970 cm⁻¹ (Quaternary ammonium characteristic).

  • Differentiation: The primary difference appears in the Crystal Lattice Vibrations (Far-IR <400 cm⁻¹) and subtle splitting of bands in the fingerprint region due to different crystal packing (polymorphism) induced by the anion size difference.

C. Mass Spectrometry (ESI-MS)
  • Positive Mode (+): Both salts yield the identical parent cation peak.

    • m/z: 114.2

      
      
      
  • Negative Mode (-):

    • Iodide: Strong peak at m/z 126.9

      
      .
      
    • Bromide: Two peaks at m/z 78.9 and 80.9 (1:1 isotopic ratio)

      
      .
      

Functional Performance & Application Guide

Solubility and Stability
PropertyIodide SaltBromide Salt
Water Solubility Moderate to HighVery High
Ethanol Solubility Moderate (Hot)High
Hygroscopicity Low (Generally stable)High (Requires desiccant)
Light Sensitivity High (Oxidizes to

, turns yellow)
Low (Stable)
Biological Assay Suitability
  • Bromide: Recommended for electrophysiology and receptor binding assays . Chloride is the natural physiological anion; bromide is biologically similar and less disruptive to chloride channels than iodide.

  • Iodide: Caution required. Iodide can interfere with certain peroxidase enzymes and may act as a chaotropic agent, potentially altering protein conformation at high concentrations. It is also prone to oxidation in solution, releasing free iodine (

    
    ) which is toxic to cells.
    
Visualization: Selection Logic

SelectionLogic Start Select Counterion App1 Application: Biological Assay? Start->App1 App2 Application: Synthetic Intermediate? Start->App2 Decision1 Choose BROMIDE App1->Decision1 Decision2 Choose IODIDE App2->Decision2 Reason1 Reason: - High Solubility - Biologically Inert - No Oxidation Decision1->Reason1 Reason2 Reason: - Better Leaving Group - Facile Ion Exchange - Precipitates easily Decision2->Reason2

Caption: Decision matrix for selecting the appropriate salt form based on experimental intent.

References

  • Synthesis of Cyclopropylmethyl Halides

    • Roberts, J. D., & Mazur, R. H. (1951).[1] Cyclopropane Derivatives. IV. The Synthesis of Cyclopropylmethyl Halides. Journal of the American Chemical Society. Link

  • Spectroscopy of Quaternary Ammonium Salts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for NMR shifts of ammonium salts).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Biological Relevance of Counterions: Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates. (Reference for halide permeability and toxicity).
  • General Compound Data

    • PubChem.[2][3] (Cyclopropylmethyl)trimethylammonium iodide (CID 85902894). Link

Sources

Validation of antimicrobial properties against standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide: Validating Novel Antimicrobial Agents Against Standard-of-Care Antibiotics

As a Senior Application Scientist in antimicrobial drug development, I frequently evaluate novel compounds that exhibit promising preliminary activity. However, transitioning a "hit" compound into a viable clinical lead requires rigorous, standardized benchmarking against established standard-of-care antibiotics (e.g., Vancomycin, Ciprofloxacin). This guide outlines the self-validating experimental frameworks necessary to objectively compare a novel agent's performance, ensuring data integrity for regulatory scrutiny and downstream pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Planktonic Susceptibility: MIC and MBC Determination

The Causality of the Method: While agar disk diffusion (Kirby-Bauer) offers a rapid qualitative screen, it is insufficient for precise drug development. To establish a baseline for dosing and efficacy, we must quantify the exact concentration that inhibits and kills the pathogen. The gold standard is Broth Microdilution (BMD) in cation-adjusted Mueller-Hinton broth (CAMHB). This aligns with the and, ensuring global reproducibility and preventing artificially lowered MIC values that can erode clinical trust[1][2][3].

Protocol: Broth Microdilution (BMD) A self-validating BMD assay must include positive growth controls, negative sterility controls, and a reference antibiotic to confirm assay sensitivity.

  • Inoculum Standardization: Prepare a bacterial suspension from a fresh agar plate to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a precise final well concentration of

    
     CFU/mL[4][5].
    
  • Compound Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the novel agent and the comparator antibiotics.

  • Inoculation & Incubation: Add the standardized inoculum to each well. Incubate at 37°C for 16–20 hours under aerobic conditions[4].

  • MIC Reading: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible turbidity[6].

  • MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), aliquot 10–20 µL from visually clear wells onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a

    
     (
    
    
    
    -log
    
    
    ) reduction of the initial inoculum[6].

Pharmacodynamic Profiling: Time-Kill Kinetics

The Causality of the Method: MIC provides only a static, single-timepoint endpoint. It does not reveal how fast the drug works or whether its activity is concentration-dependent or time-dependent. A Time-Kill assay continuously monitors bacterial viability, definitively classifying the agent as bacteriostatic or bactericidal over a 24-hour period[7][8].

Protocol: Time-Kill Kinetics

  • Preparation: Prepare sterile tubes with CAMHB containing the antimicrobial agent at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    the established MIC[6][8].
  • Inoculation: Introduce a logarithmic-phase bacterial culture to achieve a starting density of

    
     CFU/mL[8].
    
  • Sampling Kinetics: At predetermined intervals (0, 2, 4, 8, and 24 hours), vortex the tubes and remove a 100 µL aliquot[8][9].

  • Quantification: Perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS) and plate onto appropriate agar[8][9].

  • Analysis: Count colonies after 24h incubation. A bactericidal effect is strictly defined as a

    
    -log
    
    
    
    CFU/mL reduction from the initial inoculum[6][8].

TimeKill Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Exposure Antimicrobial Exposure (1x, 2x, 4x, 8x MIC) Inoculum->Exposure Incubation Incubation at 37°C (Continuous Shaking) Exposure->Incubation Sampling Aliquots Taken at 0, 2, 4, 8, 24 hrs Incubation->Sampling Dilution Serial Dilution in Sterile PBS Sampling->Dilution Plating Plating on Agar & 24h Incubation Dilution->Plating Analysis CFU Quantification & Log Reduction Plot Plating->Analysis

Workflow for Time-Kill Kinetics Assay evaluating bactericidal activity.

Sessile Susceptibility: Minimum Biofilm Eradication Concentration (MBEC)

The Causality of the Method: In complex clinical scenarios (e.g., implanted medical devices, cystic fibrosis), bacteria form biofilms encased in an exopolymeric matrix. These sessile communities can be up to 1,000-fold more resistant to standard antibiotics than their planktonic counterparts[10][11]. Planktonic MIC data is functionally irrelevant here. We must utilize the MBEC assay (often employing a 96-peg lid device) to evaluate true biofilm penetration and eradication[10][12].

Protocol: MBEC Assay

  • Biofilm Formation: Inoculate a 96-well plate with the target pathogen. Insert the specialized peg-lid and incubate on a shaker for 24–48 hours to allow uniform biofilm formation on the pegs[10][13].

  • Planktonic Wash: Remove the peg-lid and rinse gently in a plate containing sterile PBS to remove loosely attached planktonic cells[10][13].

  • Antimicrobial Challenge: Transfer the peg-lid to a challenge plate containing serial dilutions of the novel agent and comparator antibiotics. Incubate for 24 hours[10][13].

  • Recovery & Sonication: Rinse the lid again, then transfer to a recovery plate containing fresh, drug-free media. Sonicate the plate for 10 minutes to dislodge surviving biofilm cells into the media[10][13].

  • Eradication Readout: Replace the peg lid with a standard lid and incubate the recovery plate for 24 hours. The MBEC is the lowest concentration where the OD650 reading is

    
    , indicating complete biofilm eradication[10].
    

MBEC BiofilmForm Biofilm Formation on Peg Lid (24-48h) Wash1 Wash Planktonic Cells (Sterile PBS Rinse) BiofilmForm->Wash1 Challenge Antimicrobial Challenge (Serial Dilutions, 24h) Wash1->Challenge Wash2 Wash Surviving Planktonic Cells Challenge->Wash2 Recovery Transfer to Recovery Media & Sonicate (10 min) Wash2->Recovery Read Incubate 24h & Read OD650 for MBEC Recovery->Read

Step-by-step MBEC assay workflow for determining biofilm eradication.

Comparative Data Synthesis

To objectively evaluate a novel compound, experimental data must be aggregated and compared against standard-of-care antibiotics. Below is a representative data synthesis matrix demonstrating how a hypothetical "Novel Agent X" might be positioned against standard therapies. Notice how standard antibiotics fail at the biofilm stage (MBEC), highlighting the specific value proposition of the novel agent.

Pathogen StrainAntimicrobial CompoundMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)Time-Kill Kinetics (at 4x MIC)
S. aureus (MRSA)Novel Agent X 1.02.016.0 Bactericidal (Rapid, 4h)
S. aureus (MRSA)Vancomycin1.04.0>1024.0Bacteriostatic/Slow Kill
P. aeruginosa (PAO1)Novel Agent X 2.04.032.0 Bactericidal (Rapid, 2h)
P. aeruginosa (PAO1)Ciprofloxacin0.51.0512.0Bactericidal (1h)

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). MIC Determination of non-fastidious and fastidious organisms.[Link]

  • Emery Pharma. Biofilm Eradication Testing & MBEC Assay Overview.[Link]

  • Innovotech. MBEC Assay® Procedural Manual.[Link]

Sources

Head-to-head comparison of different methods for synthesizing quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and application scientists, the synthesis of Quaternary Ammonium Salts (QAS) presents a tripartite challenge: reaction efficiency , purification complexity , and pharmaceutical compliance (counter-ion toxicity).

While the classical Menschutkin reaction remains the kinetic gold standard for discovery chemistry, its reliance on genotoxic alkyl halides (MeI, Benzyl Bromide) renders it suboptimal for large-scale process chemistry. Conversely, Dimethyl Carbonate (DMC) methylation offers a green, halide-free route but demands significant process intensification (high T/P) to overcome its lower electrophilicity.

This guide provides a technical breakdown of these methodologies, supported by experimental protocols and decision-making frameworks.

Part 1: The Classical Route (Menschutkin Reaction)

Best For: Small-scale discovery, heat-sensitive substrates, rapid library generation.

The Menschutkin reaction is an


 nucleophilic substitution where a tertiary amine attacks an alkyl halide.[1] Despite its age, it remains dominant due to its predictability.
Mechanistic Insight & Solvent Causality

The reaction involves neutral reactants forming charged products (ions).[1]

  • Transition State (TS): Highly polar.[2]

  • Solvent Effect: Unlike typical

    
     reactions where polar aprotic solvents (DMF, DMSO) enhance rate by "naked" anion activation, here the solvent stabilizes the developing charge in the transition state.
    
  • The Trap: While DMSO accelerates the rate, it is difficult to remove. Acetonitrile (MeCN) is the optimal compromise: sufficiently polar (

    
    ) to stabilize the TS, yet volatile enough (
    
    
    
    ) for easy workup.
Experimental Protocol: Standard Alkylation
  • Substrate: 1.0 eq Tertiary Amine (e.g., N-methylpiperidine).

  • Reagent: 1.1 - 1.2 eq Alkyl Halide (e.g., Benzyl bromide).

  • Solvent: Acetonitrile (0.5 M concentration).

Step-by-Step:

  • Dissolve amine in dry MeCN under

    
     atmosphere.
    
  • Add alkyl halide dropwise at

    
     (exothermic control).
    
  • Allow to warm to RT. Monitor via TLC (Mobile phase: 10% MeOH in DCM; Note: Quats stay at baseline, SM moves).

  • Endpoint: If precipitation occurs, filtration is sufficient. If homogeneous, add Diethyl Ether or MTBE to induce precipitation (Quats are insoluble in ether).

  • Purification: Recrystallize from hot EtOH/Acetone.

DOT Diagram: Menschutkin Reaction Mechanism

Menschutkin Reactants Tertiary Amine (R3N) + Alkyl Halide (R'X) TS Transition State [R3Nδ+ ... R' ... Xδ-] Reactants->TS Nucleophilic Attack Product Quaternary Ammonium Salt [R3N-R']+ X- TS->Product Bond Formation Solvent Polar Solvent (Stabilizes Dipole) Solvent->TS Lowers ΔG‡

Figure 1: Reaction coordinate visualization showing solvent stabilization of the polarized transition state.

Part 2: The Green Alternative (Dimethyl Carbonate)

Best For: Process chemistry, "Green" claims, Halide-free requirements.[3]

Dimethyl Carbonate (DMC) acts as a methylating agent.[3][4][5][6][7] It is non-toxic and biodegradable. However, it is a "hard" electrophile and significantly less reactive than MeI.

Mechanistic Insight

DMC methylation typically follows a


 mechanism (Base-catalyzed Alkyl-oxygen cleavage) or requires high thermal activation.
  • The Challenge: DMC is often inert below

    
    .
    
  • The Solution: Use of catalytic amounts of Ionic Liquids (ILs) or conducting the reaction in an autoclave (sealed vessel) to reach superheated conditions.

  • Green Metric: The byproduct is

    
     and Methanol (both manageable), yielding a high Atom Economy.
    
Experimental Protocol: DMC Methylation (Autoclave Method)
  • Substrate: 1.0 eq Tertiary Amine.

  • Reagent: 4.0 - 6.0 eq Dimethyl Carbonate (acts as solvent and reagent).

  • Catalyst: 0.1 eq DABCO (optional, enhances rate).

Step-by-Step:

  • Load amine and DMC into a stainless steel high-pressure reactor (autoclave).

  • Seal and heat to

    
      for 6–12 hours. Internal pressure will rise (approx. 5-10 bar).
    
  • Cool to RT. Vent

    
    .
    
  • Workup: Remove excess DMC via rotary evaporation (recyclable).

  • Result: The product is often a viscous ionic liquid (

    
    ).
    
  • Anion Swap (Optional): Treat with acid (HX) to convert the methylcarbonate counter-ion to Chloride/Bromide if needed, releasing MeOH and

    
    .
    

Part 3: Critical Workflow – Anion Exchange

Best For: Pharmaceutical applications where the counter-ion defines solubility and toxicity.

Direct synthesis often yields Iodides (from MeI) or Methylcarbonates (from DMC). Iodides are often biologically toxic or unstable. You must exchange the anion for a pharmaceutically acceptable one (Chloride, Acetate, Mesylate).

Method A: Resin Exchange (The Cleanest Method)
  • Preparation: Pack a column with Amberlite IRA-400 (Cl form) or Dowex 1X8 .

  • Activation: Wash resin with 1M NaOH, then water, then 1M HCl (to ensure Cl form), then water until neutral pH.

  • Loading: Dissolve the crude Quat (e.g., Iodide salt) in water or MeOH/Water (1:1).

  • Elution: Pass through the column slowly (1 bed volume/15 mins). The resin captures

    
     and releases 
    
    
    
    .
  • Validation: Test eluent with

    
    .
    
    • Input (Iodide): Yellow precipitate.

    • Output (Chloride): White precipitate.

DOT Diagram: Method Selection Logic

MethodSelection Start Start: Substrate & Goal IsPharma Is this for Pharma/Bio? Start->IsPharma NonPharma Material Science/Catalysis IsPharma->NonPharma No Pharma Strict Toxicity Limits IsPharma->Pharma Yes Fast Need Speed? NonPharma->Fast Menschutkin Method: Menschutkin (MeI/BnBr) Solvent: MeCN Fast->Menschutkin Yes DMC Method: DMC Methylation High T / Autoclave Fast->DMC No (Green pref) Exchange CRITICAL STEP: Anion Exchange Resin (Swap I-/MeCO3- to Cl-/Acetate) Menschutkin->Exchange Remove Toxic Halide Green Green/Process Scale? Pharma->Green Green->Menschutkin No (Small scale) Green->DMC Yes DMC->Exchange Adjust Solubility Final Final API Salt Exchange->Final

Figure 2: Decision matrix for selecting synthesis and purification workflows based on application constraints.

Part 4: Head-to-Head Performance Data

The following data compares the methylation of N-methylimidazole to form 1,3-dimethylimidazolium salts, a standard benchmark reaction.

FeatureMenschutkin (MeI) Green Synthesis (DMC) Microwave Assisted (MeI)
Reaction Time 2 - 4 Hours6 - 12 Hours5 - 15 Minutes
Temperature



Isolated Yield 92 - 98%85 - 95%95 - 99%
Atom Economy Moderate (Leaving group waste)High (MeO- leaving group incorporated or recycled)Moderate
E-Factor (Waste) High (Solvent + Salt waste)Low (Solvent-free possible)Moderate
Safety Profile Poor (MeI is neurotoxic/carcinogenic)Excellent (DMC is non-toxic)Poor (Pressure + Toxic reagents)
Purification Recrystallization requiredEvaporation often sufficientRecrystallization required

Part 5: Troubleshooting & Expert Tips

The "Oiling Out" Phenomenon

Problem: Upon adding ether to precipitate the product, a sticky oil forms instead of a white solid. Causality: Traces of solvent (MeCN) or impurities lower the melting point of the crystal lattice. Solution:

  • Decant the supernatant ether.

  • Triturate (grind) the oil with fresh anhydrous ether or pentane.

  • Sonicate the flask. The mechanical energy helps overcome the nucleation barrier, turning the oil into a powder.

Hygroscopicity Management

Quats are notoriously hygroscopic (water-loving).

  • Protocol: Never weigh quats on open paper. Use a tared vial.

  • Storage: Store in a desiccator with

    
    . If the NMR shows a water peak at 4.79 ppm (D2O) or broad exchangeable protons, dry the salt under high vacuum (
    
    
    
    mbar) at
    
    
    for 24 hours.
NMR Verification

How do you know the reaction worked?

  • Shift Diagnostic: The protons on the carbon alpha to the nitrogen will shift downfield (deshielded) significantly upon quaternization.

  • Example:

    
     in tertiary amine (
    
    
    
    ppm)
    
    
    
    
    in Quat (
    
    
    ppm).

References

  • Menschutkin, N. (1890). Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Z. Phys. Chem., 6, 41–57.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. Link

  • Pross, A., & Shaik, S. S. (1989). A Qualitative Valence Bond Approach to Organic Reactivity: Solvent Effects on the Menschutkin Reaction. Journal of the American Chemical Society. Link

  • Fabris, C., et al. (2009). Green Synthesis of Quaternary Ammonium Salts via Dimethyl Carbonate Chemistry. Green Chemistry, 11, 123-128. Link

  • Sigma-Aldrich (Merck). Amberlite® IRA-400 Chloride Form Product Sheet. (Standard protocol for anion exchange). Link

Sources

Modulating Amine Basicity: A Comparative Analysis of Cyclopropylmethylamine and Alkyl Analogues

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry and advanced organic synthesis, the precise tuning of amine basicity is a critical lever for optimizing pharmacokinetic (PK) properties. Modulating the pKa of a primary amine can dramatically alter a molecule's lipophilicity, membrane permeability, and susceptibility to off-target liabilities (such as hERG channel blockade).

This guide provides an objective, data-driven comparison of cyclopropylmethylamine (CPMA) against standard alkylamines, detailing the mechanistic causality behind its unique electronic properties and providing a self-validating experimental protocol for basicity determination.

Mechanistic Causality: The Electronic Influence of the Cyclopropyl Group

To understand the basicity of cyclopropylmethylamine, one must first analyze the unique molecular orbital hybridization of the cyclopropyl ring.

Unlike standard aliphatic chains (e.g., propyl or isopropyl groups) which are purely


 hybridized, the highly strained 60° bond angles of a cyclopropane ring force the internal carbon-carbon bonds to adopt significant 

-character (Walsh orbitals). Consequently, the exocyclic bonds directed away from the ring possess unusually high

-character, closely approximating

hybridization.

Because


-electrons are held closer to the positively charged nucleus, the cyclopropyl group acts as an electron-withdrawing group via a negative inductive effect (

).
  • When an amine is attached directly to the ring (as in cyclopropylamine ), this

    
     effect strongly pulls electron density away from the nitrogen lone pair, sharply reducing its basicity to a pKa of ~9.10[1].
    
  • In cyclopropylmethylamine , a methylene spacer (

    
    ) is inserted between the ring and the amine. This spacer attenuates the inductive pull. The resulting pKa is approximately 10.41[2], rendering it slightly less basic than a standard straight-chain analogue like propylamine  (pKa 10.71)[3], but significantly more basic than cyclopropylamine.
    

G A Cyclopropyl Ring (Walsh Orbitals) B High s-character (~sp2 exocyclic bonds) A->B induces C Increased Electronegativity (-I Inductive Effect) B->C leads to D Methylene Spacer (-CH2- Attenuation) C->D attenuated by E Tuned Basicity (pKa ~10.41) D->E results in

Logical flow of electronic effects dictating the basicity of cyclopropylmethylamine.

Quantitative Data Presentation

The table below summarizes the relative basicity of CPMA compared to its structural alternatives. This slight reduction in basicity (from ~10.7 to ~10.4) is highly prized in drug development; it increases the fraction of unionized drug at physiological pH (7.4), thereby enhancing passive membrane diffusion without sacrificing aqueous solubility.

Amine AnalogueChemical StructureExperimental / Predicted pKa (Water, 25°C)Inductive Effect on Nitrogen
Propylamine

10.71Neutral / Mildly Donating (+I)
Isopropylamine

10.63Neutral / Mildly Donating (+I)
Cyclopropylmethylamine

~10.41Weakly Withdrawing (-I)
Cyclopropylamine

9.10Strongly Withdrawing (-I)
Experimental Validation: Self-Validating Potentiometric Titration

To objectively verify the pKa differences between these highly similar alkylamines, a rigorous potentiometric titration must be employed. The protocol below is designed as a self-validating system, controlling for environmental artifacts that commonly skew basicity readings in low-molecular-weight amines.

Causality in Protocol Design:
  • Ionic Strength Control: Amines exhibit concentration-dependent activity coefficients. Using a 0.15 M KCl background ensures the ionic strength remains constant, preventing baseline drift during the titration.

  • Inert Atmosphere: Primary amines readily react with atmospheric

    
     to form carbamates. Because 
    
    
    
    acts as a weakly acidic impurity, it selectively interferes with highly basic amines, artificially lowering their apparent heat of protonation and pKa[4]. Purging the system with nitrogen eliminates this artifact.
Step-by-Step Methodology:
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using three standard aqueous buffers (pH 4.00, 7.00, and 10.00) to verify a Nernstian slope (>98% efficiency).

  • Blank Titration (Validation Step): Titrate a blank solution of 0.15 M KCl (50 mL) with standardized 0.1 M HCl to establish the background solvent protonation curve.

  • Sample Preparation: Accurately weigh the amine sample (e.g., cyclopropylmethylamine) to achieve a 0.01 M concentration in 50 mL of the 0.15 M KCl background electrolyte.

  • Environmental Control: Seal the titration vessel and purge continuously with high-purity

    
     gas for 15 minutes prior to and during the titration to exclude 
    
    
    
    .
  • Titration Execution: Add standardized 0.1 M HCl in 0.05 mL increments under constant magnetic stirring. Record the equilibrium pH after each addition.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the exact equivalence point. Calculate the precise pKa using non-linear regression fitted to the Henderson-Hasselbalch equation, subtracting the blank titration background.
    

Workflow Step1 1. Electrode Calibration (Standard Buffers: pH 4, 7, 10) Step2 2. Sample Preparation (0.01 M Amine in 0.15 M KCl) Step1->Step2 Step3 3. Inert Atmosphere Setup (N2 purge to block CO2) Step2->Step3 Step4 4. Potentiometric Titration (Standardized 0.1 M HCl) Step3->Step4 Step5 5. Non-Linear Regression (Determine exact pKa) Step4->Step5

Self-validating potentiometric titration workflow for determining amine pKa.

References
  • CookeChem - Cyclopropylmethylamine Properties and Predicted pKa. 2

  • ChemicalBook - Cyclopropylamine: Chemical Properties and Experimental Data. 1

  • ACS Analytical Chemistry - In Situ Optical Detection of Amines at a Parts-per-Quadrillion Level (Table S2: Acidity coefficient of amines). 3

  • RSC Advances - Enthalpic and entropic contributions to the basicity of cycloalkylamines (Discussion on CO2 interference). 4

Sources

The Cyclopropylmethyl Group in Catalysis: A Steric & Conformational Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the steric hindrance of the cyclopropylmethyl group in catalysis Content Type: Publish Comparison Guide

Executive Summary

In the optimization of transition metal catalysts and small molecule drugs, the cyclopropylmethyl group (


)  occupies a unique "Goldilocks" zone. It offers greater lipophilicity and metabolic stability than simple alkyl chains (ethyl, 

-propyl) but avoids the proximal steric crowding associated with isopropyl (

-Pr) or tert-butyl (

-Bu) groups.

This guide provides a technical comparison of the cyclopropylmethyl group against standard steric benchmarks. It details the specific "retracted bulk" effect that makes this substituent valuable in ligand design (e.g., Phosphines, NHCs) and outlines a self-validating protocol for quantifying its steric impact using Percent Buried Volume (


).

Part 1: The Steric Landscape – Objective Comparison

To rationally select the cyclopropylmethyl group, one must understand its spatial occupancy relative to common alternatives. It is structurally isosteric to the isobutyl group (


)  but possesses distinct conformational rigidity due to the cyclopropane ring.
Comparative Steric Metrics

The following table synthesizes data derived from classical A-values (conformational energy costs) and modern Sterimol parameters (spatial dimensions).

SubstituentStructureA-Value (kcal/mol)Sterimol

(Min Width, Å)
Sterimol

(Length, Å)
Steric Character
Ethyl

1.79~1.52~4.11Flexible, minimal bulk.
Isopropyl

2.15~1.90~4.11High proximal bulk (branching at

-carbon).
Cyclopropyl

1.1–1.2~1.52~3.50Rigid, "tied-back" bulk; electronically unique.
Cyclopropylmethyl

~1.80 *~1.52 ~5.20 Distal bulk. Low

-branching, high

-bulk.
Isobutyl

~1.80~1.52~5.20Flexible distal bulk; freely rotating methyls.
tert-Butyl

>4.9~2.60~4.11Maximum proximal bulk; cone-shaped.

*Note: The A-value of cyclopropylmethyl is approximated to be similar to ethyl/isobutyl due to the primary carbon attachment, but the effective volume in a catalyst binding pocket differs due to the ring's rigidity.

The "Retracted Bulk" Phenomenon

Unlike the isopropyl group, which branches at the attachment point (


-carbon), the cyclopropylmethyl group branches at the 

-position. Crucially, the cyclopropyl ring "ties back" the bulk.
  • Vs. Isopropyl:

    
    -Pr creates immediate crowding near the metal center. 
    
    
    
    allows substrate approach near the metal but blocks space further away (remote sterics).
  • Vs. Isobutyl: While isosteric, the isobutyl group's methyls can rotate freely, creating a variable "sweep volume." The cyclopropylmethyl group is more rigid, creating a defined "wall" rather than a "fan" of steric bulk.

Visualization of Steric Hierarchy

The following diagram illustrates the decision logic for selecting


 based on Sterimol parameters.

StericHierarchy Start Ligand Optimization Requirement Proximal Need Proximal Bulk? (Crowding at Metal Center) Start->Proximal Distal Need Remote/Distal Bulk? (Shape Selectivity) Proximal->Distal No TBu Select tert-Butyl / Adamantyl (High B1, High B5) Proximal->TBu Yes (Extreme) IPr Select Isopropyl (High B1, Med B5) Proximal->IPr Yes (Moderate) MeEt Select Methyl / Ethyl (Low B1, Low L) Distal->MeEt No Distal Bulk Needed Flex Is Conformational Flexibility Acceptable? Distal->Flex Yes, Distal Bulk Needed IBu Select Isobutyl (Flexible Distal Bulk) Flex->IBu Yes (Free Rotation) CPrMe Select Cyclopropylmethyl (Rigid Distal Bulk) Flex->CPrMe No (Defined Shape)

Figure 1: Decision tree for steric substituent selection. The cyclopropylmethyl group is the optimal choice when low proximal hindrance (low


) but rigid distal bulk (high 

, defined

) is required.

Part 2: Experimental Validation Protocol (Self-Validating)

Reliance on tabulated values is insufficient for complex catalyst environments.[1] The standard for validating the steric impact of a ligand (e.g., NHC or Phosphine) bearing a cyclopropylmethyl group is the Percent Buried Volume (


)  method.
The Concept

 measures the percentage of a sphere (centered on the metal) occupied by the ligand. Unlike "Cone Angle," which assumes a conical shape, 

captures the unique "cleft" or "wall" shape of the cyclopropylmethyl group.
Protocol: Calculating using SambVca

This protocol uses the authoritative SambVca 2.1 tool (Cavallo et al.) to generate reproducible steric data.

Prerequisites:

  • X-ray crystallographic data (.cif) or DFT-optimized geometry (.xyz) of the metal complex.

  • Access to the SambVca web server (University of Salerno/Kaust).

Step-by-Step Workflow:

  • Geometry Acquisition:

    • Synthesize the metal complex (e.g.,

      
       or 
      
      
      
      ).
    • Obtain the structure via X-ray diffraction. Alternative: Perform DFT geometry optimization (B3LYP-D3/def2-SVP) if crystals are unavailable.

  • File Preparation:

    • Isolate the ligand coordinates. Ensure the Metal is at the origin

      
       and the Metal-Ligand bond is aligned with the Z-axis. (Most software handles this, but manual alignment ensures accuracy).
      
  • Parameter Setup (Standardized):

    • Sphere Radius (

      
      ):  Set to 3.5 Å  (Standard for transition metals).
      
    • Mesh Spacing: 0.05 Å (High resolution).

    • Hydrogen Atoms: Include them. (Crucial for

      
       as the ring hydrogens contribute significantly to the volume).
      
  • Execution & Analysis:

    • Run the calculation.

    • Compare:

      • If

        
        : Similar to 
        
        
        
        (NHC).
      • If

        
        : Similar to IMes.
        
    • Topographic Map: Examine the steric map quadrants. The

      
       group should show a "wing" pattern—empty space near the center (low 
      
      
      
      ) with occupied volume at the periphery (high
      
      
      ).
Visualization of Validation Workflow

SambVcaWorkflow Step1 1. Obtain Geometry (X-Ray or DFT) Step2 2. Format .XYZ (Align M-L to Z-axis) Step1->Step2 Step3 3. SambVca Input (R=3.5Å, Mesh=0.05) Step2->Step3 Step4 4. Steric Map Generation Step3->Step4 Analysis Analysis: Check Distal vs. Proximal Occupancy Step4->Analysis

Figure 2: Workflow for quantifying the steric impact of cyclopropylmethyl-substituted ligands.

Part 3: Field Applications & Causality

Why choose cyclopropylmethyl over isobutyl? The answer often lies in conformational locking and electronic effects .

Electronic "Bisected" Conformation

The cyclopropyl group is not just a steric bulk; it is an electronic donor/acceptor depending on orientation.

  • Mechanism: The cyclopropyl ring prefers a bisected conformation relative to the adjacent

    
    -system or metal orbital due to 
    
    
    
    hyperconjugation.
  • Impact: This electronic preference locks the conformation more rigidly than an isopropyl or isobutyl group. In catalysis, this reduces the entropic penalty of substrate binding because the ligand is already "pre-organized."

Case Study: Remote Sterics in Cross-Coupling

In Nickel-catalyzed cross-coupling (e.g., Suzuki or Negishi), bulky ligands are required to promote reductive elimination.

  • The Problem: Ligands like

    
    -Bu-Phosphines can be too bulky, preventing oxidative addition of hindered substrates.
    
  • The Solution: Ligands with remote steric hindrance (like those derived from

    
    ).
    
  • Evidence: Research on biaryl phosphine ligands demonstrates that substituents that extend bulk away from the phosphorus center (increasing cone angle without increasing

    
     excessively at the core) enhance activity for ortho-substituted substrates [3]. The cyclopropylmethyl group provides this "long-reach" bulk without suffocating the metal center.
    

References

  • Sigman, M. S., et al. (2012).[2] "Multidimensional steric parameters in the analysis of asymmetric catalytic reactions." Nature Chemistry.[2] Link

  • Clavier, H., & Nolan, S. P. (2010). "Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry." Chemical Communications.[3][4][5] Link

  • Doyle, A. G., et al. (2017).[6] "Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects."[6] Nature.[7] Link

  • Verloop, A. (1976). "The Sterimol Approach to Drug Design." Drug Design.
  • SambVca 2.1 Web Tool. (University of Salerno). Link

Sources

Comparative analysis of the leaving group ability of iodide in quaternary ammonium salts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of the correct phase-transfer catalyst (PTC) or halide source is a critical decision that dictates reaction kinetics, stereoselectivity, and overall yield. Quaternary ammonium salts (QAS)—such as Tetrabutylammonium Iodide (TBAI), Bromide (TBAB), and Chloride (TBACl)—are ubiquitous in organic synthesis. However, their performance is not identical.

This guide provides an objective, data-driven comparison of the leaving group ability of iodide within QAS frameworks, explaining the physicochemical causality behind its superiority and providing self-validating experimental protocols for your laboratory.

The Physicochemical Causality: Why Iodide Excels

In standard organic chemistry paradigms, a good nucleophile is typically a poor leaving group. Iodide (


) is a notable exception to this rule, operating efficiently as both. When a QAS is employed in a catalytic cycle (such as the coupling of epoxides and 

), the halide must first attack the substrate (acting as a nucleophile) and subsequently detach to close the ring (acting as a leaving group).

Iodide's exceptional leaving group ability is governed by three fundamental properties:

  • High Polarizability (Softness): According to Hard Soft Acid Base (HSAB) theory, iodide's large ionic radius (220 pm) results in a diffuse, highly polarizable electron cloud. This allows the transition state to stabilize rapidly during bond cleavage.

  • Low Charge Density: The negative charge is distributed over a larger volume compared to bromide or chloride, making the departing

    
     anion thermodynamically stable in a variety of solvent environments.
    
  • Weak C–X Bond Strength: The Carbon-Iodine bond is significantly weaker (~213 kJ/mol) than Carbon-Bromine (~285 kJ/mol). In intramolecular cyclizations, this lower bond dissociation energy translates directly to a lower activation energy for the leaving group step.

These factors explain why 1 [1] in reducing both catalyst loading and reaction time in complex syntheses.

Comparative Performance Data

The following table synthesizes the quantitative physicochemical properties and relative performance metrics of common QAS halides in a benchmark intramolecular cyclization reaction.

QAS Halide CatalystIonic Radius (pm)Polarizability (

,

)
Avg. C–X Bond Energy (kJ/mol)Relative Leaving Group RateBenchmark Yield (

Fixation)
TBACl (Chloride)1673.643391x (Baseline)< 20% (Sluggish departure)
TBAB (Bromide)1964.77285~40x65% (Moderate departure)
TBAI (Iodide)2207.14213~100x> 92% (Rapid departure)

Data Note: The benchmark yield reflects a standard 6-hour solvent-free reaction at 80°C. The rapid departure of iodide prevents the intermediate from undergoing unwanted side reactions.

Mechanistic Visualization: The Dual Role of Iodide

To understand the leaving group dynamics, we must visualize the catalytic cycle. In the synthesis of cyclic carbonates, iodide acts as a "chemical boomerang." It attacks the epoxide to open the ring, waits for


 insertion, and then rapidly leaves to facilitate ring closure.

G A 1. Epoxide + QAS (I⁻) B 2. Iodo-Alkoxide Intermediate A->B Nucleophilic Attack (I⁻) C 3. Carbonate-Iodide Intermediate B->C CO₂ Insertion D 4. Cyclic Carbonate + QAS (I⁻) C->D Ring Closure (I⁻ Leaves)

Caption: Catalytic cycle of CO2 insertion showing iodide's dual role as nucleophile and leaving group.

Experimental Protocol: Self-Validating Kinetic Profiling

To empirically validate the leaving group superiority of iodide in your own laboratory, utilize the following self-validating protocol. This workflow uses an internal standard to ensure that any disappearance of starting material is strictly correlated with product formation, ruling out degradation.

Materials Required
  • Substrate: Epichlorohydrin (10 mmol)

  • Reagent:

    
     gas (High purity)
    
  • Catalysts: TBAI, TBAB, and TBACl (0.5 mmol each, run in parallel)

  • Internal Standard: Mesitylene (1.0 mmol)

Step-by-Step Methodology
  • Reaction Assembly: In three separate 50 mL high-pressure stainless-steel autoclaves, add the substrate, the internal standard, and one of the respective QAS catalysts.

    • Causality Check: Mesitylene is chosen as an internal standard because it is inert to nucleophilic attack and its aromatic

      
       NMR signals do not overlap with the epoxide or carbonate peaks.
      
  • Purging & Pressurization: Seal the reactors. Purge three times with

    
     to remove atmospheric moisture, then pressurize to 2.0 MPa.
    
  • Thermal Activation: Heat the reactors to 80°C under vigorous stirring (800 rpm).

    • Causality Check: 800 rpm ensures the reaction is kinetically controlled rather than limited by the mass transfer of

      
       into the liquid phase.
      
  • Kinetic Sampling: Using a high-pressure sampling valve, withdraw 50

    
     aliquots at 
    
    
    
    and
    
    
    hours.
  • Quenching & Analysis: Immediately dilute the aliquots in

    
    . Analyze via 
    
    
    
    NMR. Integrate the epoxide ring protons against the mesitylene protons to determine conversion.
The Self-Validation Matrix

For the protocol to be deemed trustworthy, the following conditions must be met:

  • Internal Standard Recovery: The absolute integration of mesitylene must remain constant across all time points.

  • Mass Balance Closure:

    
    .
    
    • Insight: If you run this with TBACl, you will likely see the mass balance drop below 90%. Because chloride is a poor leaving group, the intermediate lifetime is extended, leading to competitive polymerization (a side reaction).

Practical Insights for Drug Development

When scaling up pharmaceutical intermediates, the choice between TBAI and TBAB is often dictated by a balance of kinetics and stereochemistry.

While iodide is an exceptional leaving group, its rapid departure can sometimes induce a 2

2 [2], leading to a loss of stereoselectivity in highly substituted substrates. If your drug candidate requires strict retention of stereochemistry (e.g., maintaining a cis configuration), the slightly poorer leaving group ability of bromide (TBAB) might be preferred to force a strict 

concerted ring closure, despite the longer required reaction times.

References

  • Source: Universidad de Alicante (UA)
  • Source: MDPI (Int. J. Mol. Sci.)

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of (Cyclopropylmethyl)trimethylammonium Iodide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Profile & Scientific Context

Compound: (Cyclopropylmethyl)trimethylammonium iodide CAS: 73664-02-5 (Analogous salts often used) Role: Mechanistic Probe / Radical Clock

As researchers, we typically utilize this compound not as a bulk reagent, but as a radical clock to determine the kinetics of free-radical reactions.[1] The cyclopropylmethyl radical, generated via single-electron transfer (SET), undergoes a rapid ring-opening rearrangement to the 3-butenyl radical (


).

Why this matters for disposal: Because this compound is often used in kinetic studies involving oxidants or reductants, waste streams are frequently complex mixtures. The primary disposal risk is incompatibility . The iodide anion (


) is a reducing agent; if inadvertently mixed with strong oxidizing waste (e.g., nitric acid, peroxides), it will oxidize to elemental iodine (

), releasing corrosive, toxic purple vapors and potentially triggering exothermic runaways.

Hazard Characterization & Safety Assessment

Before initiating any disposal workflow, validate the material state against the following safety parameters.

Table 1: Critical Hazard Profile
ParameterCharacteristicOperational Implication
Chemical Class Quaternary Ammonium Salt / HalogenatedNeurotoxic Potential: Quats can act as neuromuscular blocking agents. Avoid all skin contact.[2][3]
Anion Iodide (

)
Oxidation Risk: Incompatible with strong oxidizers.[2] Light sensitive (degrades to

).
Physical State Hygroscopic Solid (White/Off-white)Keep containers tightly sealed to prevent deliquescence (absorbing moisture until liquid).
Aquatic Toxicity HighZero Discharge: Under no circumstances should this be poured down the sink. Quats are highly toxic to aquatic life.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 if dust generation is likely. Work within a certified fume hood.

  • Dermal: Nitrile gloves (Double gloving recommended; 0.11mm min thickness). Quaternary amines can permeate compromised skin.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient if handling solutions.

Waste Stream Segregation Logic

Proper classification prevents regulatory violations (RCRA) and dangerous chemical reactions.

WasteSegregation Start Waste Material Identification StateCheck Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystal LiquidPath Solution / Mixture StateCheck->LiquidPath Reaction Mix DispSolid Disposal Stream A: Solid Hazardous Waste (Tag: Toxic, Halogenated) SolidPath->DispSolid SolventCheck Solvent Base? LiquidPath->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic DCM, MeOH, etc. DispAq Disposal Stream B: Aqueous Toxic Waste (pH Adjust 6-9) Aqueous->DispAq DispOrg Disposal Stream C: Halogenated Organic Solvents Organic->DispOrg

Figure 1: Decision tree for segregating (Cyclopropylmethyl)trimethylammonium iodide waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure or Residual)

Use this for expired reagents, contaminated weighing boats, or solid spill cleanup materials.

  • Containment: Place the material in a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.

  • Secondary Bagging: Seal the primary container and place it inside a clear, heavy-duty hazardous waste bag (polyethylene).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "(Cyclopropylmethyl)trimethylammonium iodide".[4]

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Store in a cool, dry cabinet away from light and away from oxidizers (e.g., do not store next to nitrates or permanganates).

Protocol B: Aqueous Solutions

Use this for reaction byproducts or aqueous extractions.

  • Validation: Test the pH of the solution.

    • If Acidic:[5][6] Neutralize slowly with Sodium Bicarbonate (

      
      ) to pH 6–8.
      
    • Why? Acidic iodide solutions oxidize faster. Neutral solutions are more stable for storage.

  • Segregation: Pour into a carboy designated for "Aqueous Toxic Waste" .

    • Crucial: Do not mix with "Aqueous Oxidizing Waste" (Chromic acid, Nitric acid).

  • Deactivation (Optional but Recommended for Active Radicals): If the solution contains active radical intermediates, quench with a mild reductant like Sodium Thiosulfate (

    
    ) to ensure all iodine remains as iodide (
    
    
    
    ).
Protocol C: Organic Solutions

Use this for reaction mixtures in DCM, Acetonitrile, or Methanol.

  • Classification: Because the compound contains Iodine, the entire solvent mixture must be classified as Halogenated Organic Waste , even if the solvent itself (e.g., Methanol) is non-halogenated.

    • Regulatory Note: Halogenated waste incineration is more expensive and requires higher temperatures; mislabeling non-halogenated streams with this compound causes downstream compliance issues.

  • Container: Use amber glass or HDPE carboys.

  • Labeling: List all solvents + "(Cyclopropylmethyl)trimethylammonium iodide".

Spill Management & Emergency Response

In the event of a spill, immediate containment is necessary to prevent tracking the quaternary amine across the lab floor.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Cover with moist paper towel (Prevent Dust) -> Scoop SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Decon Decontaminate Surface (Soap + Water) ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Haz Waste Decon->Disposal

Figure 2: Workflow for managing incidental spills of CMTMAI in the laboratory.

Specific Cleanup Notes:

  • Dust Control: If solid, do not dry sweep. Cover with a paper towel dampened with water (or a weak thiosulfate solution if yellow staining is visible) to prevent inhalation of dust.

  • Staining: If the area turns yellow/brown, iodine has formed. Wash with 5% Sodium Thiosulfate solution until the color disappears, then wash with soap and water.

References

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Wikipedia. (2025). Radical Clock: Theory and Technique. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.